molecular formula C11H18FeNO8 B1513133 Ferric choline citrate

Ferric choline citrate

Cat. No.: B1513133
M. Wt: 348.11 g/mol
InChI Key: YJBFEDKRBVBHSN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Ferric choline citrate is a useful research compound. Its molecular formula is C11H18FeNO8 and its molecular weight is 348.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18FeNO8

Molecular Weight

348.11 g/mol

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H7O7.C5H14NO.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3;/q-1;+1;+3/p-3

InChI Key

YJBFEDKRBVBHSN-UHFFFAOYSA-K

Canonical SMILES

C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Fe+3]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Ferric Choline Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of ferric choline (B1196258) citrate (B86180), a compound of interest in pharmaceutical and nutraceutical applications for its role as an iron supplement.[1][2] This document outlines detailed experimental protocols for the synthesis of the necessary precursors and the final product, presents quantitative data in a structured format, and includes workflow diagrams to visually represent the synthesis processes.

Introduction

Ferric choline citrate, also known as ferrocholinate, is an iron chelate synthesized from the reaction of a ferric iron source with a choline salt of citric acid.[1][3] It is utilized in the treatment and prevention of iron-deficiency anemia, offering the potential for better gastrointestinal tolerance compared to simple iron salts.[1] This guide details two primary synthesis routes for laboratory-scale preparation.

Synthesis Protocols

Two main protocols are presented for the synthesis of this compound. The first is based on the reaction of freshly prepared ferric hydroxide (B78521) with choline dihydrogen citrate, as originally described in U.S. Patent 2,575,611. The second is an alternative method involving the reaction of tricholine citrate with ferric citrate.

Protocol 1: Ferric Hydroxide and Choline Dihydrogen Citrate Method

This protocol is a two-stage process involving the synthesis of the precursors followed by the final reaction to yield this compound.

Freshly prepared ferric hydroxide is crucial for this synthesis. The following procedure is adapted from established methods for preparing ferric hydroxide sol.

Experimental Protocol:

  • Prepare a 2% (w/v) solution of ferric chloride (FeCl₃) by dissolving 2.0 g of anhydrous ferric chloride in 100 mL of distilled water.

  • In a separate 250 mL beaker, bring 100 mL of distilled water to a rolling boil on a hot plate with a magnetic stirrer.

  • Using a dropper or burette, add the 2% ferric chloride solution dropwise to the boiling water while stirring vigorously.

  • Continue heating the solution until a deep reddish-brown colloid of ferric hydroxide is formed.[4]

  • The resulting ferric hydroxide sol can be used directly in the next stage. For a more purified reactant, the hydrochloric acid byproduct can be removed through dialysis.

This procedure is based on the method described in U.S. Patent 2,870,198 for producing crystalline anhydrous choline dihydrogen citrate.

Experimental Protocol:

  • In a suitable reaction vessel, prepare a solution of choline base. This can be achieved by reacting trimethylamine (B31210) with ethylene (B1197577) oxide in an aqueous methanol (B129727) solution.

  • In a separate flask, dissolve anhydrous citric acid in isopropanol (B130326) with refluxing to ensure complete dissolution. An excess of citric acid should be used to ensure the formation of the dihydrogen citrate salt.

  • Slowly add the choline base solution to the refluxing isopropanolic citric acid solution with constant agitation.

  • Cool the resulting mixture to 0-5°C and allow it to stand overnight to facilitate the crystallization of choline dihydrogen citrate.

  • Collect the white crystalline product by filtration and dry under vacuum. The expected purity of the crystalline anhydrous choline dihydrogen citrate is at least 99%.[5]

This final stage reacts the two precursors to form this compound, based on the process outlined in U.S. Patent 2,575,611.[4]

Experimental Protocol:

  • Dissolve 295 parts by weight of choline dihydrogen citrate in 200 parts by weight of distilled water in a reaction vessel equipped with heating and stirring capabilities.

  • To this solution, add 107 parts by weight of freshly prepared ferric hydroxide.

  • Heat the mixture to approximately 80°C with continuous stirring.

  • Maintain the temperature and stirring until a clear, homogeneous reddish-brown solution is obtained, indicating the completion of the reaction.[4]

  • The resulting solution of this compound can be used as is, or the product can be isolated by evaporating the water under reduced pressure.

  • The final product is a reddish-brown, amorphous, hygroscopic solid that is freely soluble in water.[4]

Quantitative Data (Protocol 1):

ParameterValueReference
Reactant Ratio (Choline Dihydrogen Citrate:Ferric Hydroxide)~2.75 : 1 (by weight)[4]
Reaction Temperature~80°C[4]
Expected YieldNot specified in literature, dependent on reaction scale and purification.
PurityCommercial products have a minimum purity of 95%.
Iron (III) ContentApproximately 11-14% in commercial preparations.[3]
Protocol 2: Tricholine Citrate and Ferric Citrate Method

This alternative synthesis route involves the direct reaction of tricholine citrate with ferric citrate.

The synthesis of tricholine citrate involves the reaction of choline base with citric acid.

Experimental Protocol:

  • Prepare an aqueous solution of choline base.

  • Add citric acid to the choline base solution. The reaction is typically carried out at an elevated temperature (above 50°C) to ensure a high conversion rate.[6]

  • The pH of the solution may be adjusted to above 8.5.[6]

  • The solution can be decolorized using activated charcoal.

  • The product can be purified by filtration and distillation.[6]

Experimental Protocol:

  • Dissolve one mole of tricholine citrate in 6,000 mL of water.

  • Add two moles of solid ferric citrate to the solution.

  • Agitate the reaction mixture until the ferric citrate is fully dissolved and the solution's color changes from brown to green.

  • Remove the water from the solution, which can be achieved through vacuum distillation, azeotropic distillation with benzene (B151609) or toluene, or by heating to 110-115°C.

  • The resulting product is a gummy, viscous mass. To solidify the product, treat it with methanol. This should result in the formation of a green crystalline compound.

  • Filter the solid product and dry it at approximately 70°C.

Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of this compound.

Synthesis_Workflow_Protocol_1 cluster_precursors Precursor Synthesis cluster_final_reaction Final Product Synthesis FeCl3 Ferric Chloride FeOH3 Ferric Hydroxide Sol FeCl3->FeOH3 Hydrolysis H2O_boil Boiling Distilled Water H2O_boil->FeOH3 FeOH3_input Ferric Hydroxide Choline_base Choline Base CDC_xtal Choline Dihydrogen Citrate Choline_base->CDC_xtal Reaction & Crystallization Citric_acid Citric Acid in Isopropanol Citric_acid->CDC_xtal CDC_input Choline Dihydrogen Citrate Reaction Reaction at 80°C FeOH3_input->Reaction CDC_input->Reaction FCC_solution This compound Solution Reaction->FCC_solution Drying Evaporation FCC_solution->Drying FCC_solid Solid this compound Drying->FCC_solid

Caption: Workflow for the synthesis of this compound via the ferric hydroxide and choline dihydrogen citrate method.

Synthesis_Workflow_Protocol_2 cluster_precursor Precursor Synthesis cluster_final_reaction Final Product Synthesis Choline_base Choline Base TCC Tricholine Citrate Choline_base->TCC Reaction Citric_acid Citric Acid Citric_acid->TCC TCC_input Tricholine Citrate Reaction Reaction in Water TCC_input->Reaction FeCitrate Ferric Citrate FeCitrate->Reaction FCC_solution Green Solution Reaction->FCC_solution Isolation Water Removal & Methanol Treatment FCC_solution->Isolation FCC_solid Crystalline this compound Isolation->FCC_solid

Caption: Workflow for the alternative synthesis of this compound using tricholine citrate and ferric citrate.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the citrate and choline moieties and to confirm the coordination of the iron atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the structure of the organic components of the complex.

  • Elemental Analysis: To determine the iron content and confirm the empirical formula.

  • Physical Properties: Measurement of melting point, solubility, and appearance.

Due to the limited availability of published spectral data for this compound, researchers should compare their results with the spectra of the starting materials (choline dihydrogen citrate/tricholine citrate and citric acid) to identify shifts indicative of complex formation.

Conclusion

This guide provides detailed protocols and workflows for the laboratory synthesis of this compound. By following these procedures, researchers and drug development professionals can produce this important iron supplement for further study and application. It is recommended that all synthesized compounds be rigorously characterized to ensure their identity and purity. Further research to optimize reaction yields and develop more detailed analytical profiles for this compound is encouraged.

References

An In-depth Technical Guide on the Chemical and Physical Properties of Ferric Choline Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of ferric choline (B1196258) citrate (B86180), a compound utilized as an iron supplement in pharmaceutical and nutraceutical applications.[1] The information is compiled from various technical data sheets, patents, and scientific literature to support research, development, and quality control activities.

Chemical Identity and Formulations

Ferric choline citrate, also known as iron(III) choline citrate or ferrocholinate, is a complex of iron in its +3 oxidation state with choline and citric acid.[2][] There appear to be different complex forms of this substance, leading to variations in the reported molecular formula and weight across different suppliers and databases. It is crucial for researchers to consider the specific formulation they are working with.

The compound is formed by the reaction of ferric hydroxide (B78521) with choline dihydrogen citrate.[4][5] It is suggested that the resulting products may be coordination compounds of ferricholine citrate and ferric hydroxide.[4] The Code of Federal Regulations (CFR) Title 21 notes that an iron-choline citrate complex can be made by reacting approximately equimolecular quantities of ferric hydroxide, choline, and citric acid for use as a source of iron in foods.[6]

Table 1: Chemical Identification of this compound Variants

IdentifierVariant 1Variant 2Variant 3Variant 4
Synonyms Iron(iii)choline citrate[7]Iron-choline citrate[8]This compound[]Iron Choline Citrate[1]
CAS Number 1336-80-7[2][9][10]1336-80-7[5]65228-13-9[11]1336-80-7[1]
Molecular Formula C₃₃H₆₃Fe₂N₃O₂₄[1][7]C₁₁H₂₁FeNO₈[8]C₁₁H₁₈FeNO₈[][11]C₁₁H₂₁FeNO₁₁[5]
Molecular Weight 997.5 g/mol [1][7]351.13 g/mol [8]348.11 g/mol [][11]399.13 g/mol [5]
Component Compounds Iron, Citric Acid, Choline[7][8]Iron, Citric Acid, Choline[8]Iron, Citric Acid, CholineIron, Citric Acid, Choline

Physical and Chemical Properties

This compound is generally described as a powder or an amorphous solid, with its color ranging from yellowish-brown to reddish-brown.[2][4][5][9] It is known to be hygroscopic and is freely soluble in water, forming stable solutions that can be green, greenish-brown, or reddish-brown depending on the preparation method.[4][5][9]

Table 2: Summary of Physical and Chemical Properties

PropertyValueSource(s)
Physical State Yellow-green to brown powder; Amorphous solid.[4][5][9]
Taste Sour, slightly sweet-salty.[2]
Solubility Freely soluble in water.[4][5][9] A 10% solution appears as a clear green-yellow solution.[9][4][5][9]
pH (1% solution) ~3[2]
Melting Point Not available.[9][10] One source reports 137-138°C, but this may refer to a different compound.[12][9][10][12]
Boiling Point Not available.[9][10]
Density Not available.[9] One source reports 1.574 g/cm³ at 20°C.[5][5][9]
Hygroscopicity Somewhat hygroscopic.[4][5]
Iron Content Approx. 11-14% Fe(III).[2] One analytical report shows 8.00% to 8.6%.[13][2][13]
Choline Content One analytical report shows 20.5% to 24.5%.[13]

Stability and Reactivity

This compound is generally stable under normal conditions.[9]

  • Incompatible Materials : It should be kept away from strong oxidizing agents.[9]

  • Conditions to Avoid : Avoid dust formation, heat, sparks, and flames.[9]

  • Hazardous Decomposition Products : When heated to decomposition, it may produce metallic oxides, carbon oxides (CO, CO₂), nitrogen oxides (NOx), and fumes.[5][9][10]

  • Hazardous Polymerization : Will not occur.[9][10]

  • Explosion Hazards : Fine dust dispersed in the air in sufficient concentrations can be a potential dust explosion hazard in the presence of an ignition source.[9]

Experimental Protocols

This protocol is based on the method described in U.S. Patent 2,575,611.[4][5]

Objective: To synthesize a water-soluble this compound complex.

Materials:

  • Ferric hydroxide (freshly prepared)

  • Choline dihydrogen citrate

  • Distilled water

Procedure:

  • Dissolve 295 parts of choline dihydrogen citrate in 200 parts of distilled water.

  • Add 107 parts of freshly prepared ferric hydroxide to the choline dihydrogen citrate solution.

  • Heat the mixture to approximately 80°C while stirring.

  • Continue heating and stirring until a homogeneous reddish-brown solution is formed, indicating the completion of the reaction.

  • The resulting solution can be used directly or dried to obtain the solid product.

  • To obtain the solid, evaporate the water from the solution. The resulting product is a reddish-brown, amorphous, hygroscopic solid.[4][5]

G Workflow for Synthesis of this compound cluster_0 Preparation cluster_1 Reaction cluster_2 Product Isolation A Dissolve Choline Dihydrogen Citrate in Distilled Water C Add Ferric Hydroxide to Choline Solution A->C B Prepare Fresh Ferric Hydroxide B->C D Heat to 80°C with Stirring C->D E Continue Heating until Homogeneous Solution Forms D->E F Resulting Reddish-Brown Solution E->F G Evaporate Water (Drying) F->G Optional H Final Product: Amorphous, Hygroscopic Solid G->H

Caption: Workflow for the synthesis of this compound.

While not specific to the ferric complex, gravimetric methods are standard for quantifying choline content. One established method uses ammonium (B1175870) reineckate (B100417) as a precipitating agent.[14] Another method for assaying pharmaceutical-grade material involves precipitation with a cadmium chloride solution in ethanol.[15]

Objective: To determine the choline content in a sample.

Principle (Reineckate Method): Choline salts are precipitated as choline reineckate in an aqueous solution. The precipitate is then filtered, dried, and weighed. The method is reported to have a standard deviation of less than 0.2%.[14]

General Procedure Outline:

  • Dissolve a precisely weighed sample containing the choline salt in water.

  • Add a solution of ammonium reineckate to precipitate the choline as choline reineckate.

  • Allow the precipitation to complete (this may require cooling).

  • Filter the precipitate using a suitable filtration apparatus (e.g., a sintered glass crucible).

  • Wash the precipitate with a suitable solvent (e.g., cold water or ethanol) to remove impurities.

  • Dry the precipitate to a constant weight at an appropriate temperature.

  • Weigh the dried precipitate and calculate the amount of choline in the original sample using the stoichiometric factor.

G Workflow for Gravimetric Analysis of Choline A Dissolve Sample in Aqueous Solution B Add Precipitating Agent (e.g., Ammonium Reineckate) A->B C Precipitation of Choline Complex B->C D Filter Precipitate C->D E Wash Precipitate D->E F Dry to Constant Weight E->F G Weigh Dried Precipitate F->G H Calculate Choline Content G->H

Caption: General workflow for the gravimetric analysis of choline.

Objective: To determine the thermal stability and phase transitions of the sample.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

General TGA Protocol:

  • Calibrate the TGA instrument for mass and temperature.

  • Place a small, accurately weighed sample (typically 5-20 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature over a defined range (e.g., 30 °C to 600 °C).[16]

  • The resulting TGA curve provides information on decomposition temperatures and the presence of volatile components.

General DSC Protocol:

  • Calibrate the DSC instrument for temperature and enthalpy.

  • Place a small, accurately weighed sample (typically 2-10 mg) into a DSC pan (e.g., aluminum) and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Record the differential heat flow between the sample and the reference.

  • The DSC thermogram reveals thermal events such as melting, crystallization, and glass transitions.[17][18]

Biological Context: Iron Metabolism

As an iron supplement, the therapeutic function of this compound is to provide iron for critical physiological processes, primarily the synthesis of hemoglobin.[1] The iron from the complex must be absorbed and integrated into the body's iron metabolism pathways.

G Simplified Overview of Dietary Iron Absorption cluster_0 Lumen of Small Intestine cluster_1 Enterocyte (Intestinal Cell) cluster_2 Bloodstream A This compound (Fe³⁺) B Fe³⁺ is reduced to Fe²⁺ (e.g., by Dcytb) A->B C Fe²⁺ transported into cell (via DMT1) B->C D Fe²⁺ binds to Ferritin (Storage) C->D Cellular Pool E Fe²⁺ exported to circulation (via Ferroportin) C->E F Fe²⁺ is oxidized to Fe³⁺ (by Hephaestin) E->F G Fe³⁺ binds to Transferrin (Transport) F->G H Transport to Bone Marrow (for Hemoglobin Synthesis) G->H

Caption: Simplified pathway of dietary iron absorption and transport.

References

The Mechanism of Action of Ferric Choline Citrate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric choline (B1196258) citrate (B86180) is a novel iron supplement designed for the treatment of iron deficiency anemia. This document provides a comprehensive overview of its mechanism of action, drawing from preclinical and clinical research. Ferric choline citrate leverages a unique combination of ferric iron, choline, and citrate to enhance iron absorption and bioavailability. Its mechanism involves a sophisticated interplay of gastrointestinal chemistry, cellular transport pathways, and systemic iron regulation. This guide details the absorption, cellular uptake, and metabolic fate of this compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways using Graphviz DOT language.

Introduction

Iron deficiency is a global health issue, and oral iron supplementation remains the cornerstone of treatment. However, traditional ferrous iron salts are often associated with poor tolerability, leading to low patient compliance. This compound has emerged as a promising alternative, offering a potentially better-tolerated and efficacious option for replenishing iron stores. This technical guide delves into the core mechanisms that underpin the function of this compound in biological systems.

This compound is a chelated iron compound synthesized from ferric hydroxide (B78521) and choline dihydrogen citrate.[1][2] This formulation is designed to improve the solubility and absorption of ferric iron in the gastrointestinal tract.[3][4]

Gastrointestinal Absorption

The absorption of iron from this compound is a multi-step process that begins in the lumen of the small intestine and involves both the iron and its chelating ligands, choline and citrate.

Role of Citrate in Iron Solubility and Uptake

Dietary non-heme iron is predominantly in the ferric (Fe³⁺) state, which is poorly soluble at the neutral pH of the small intestine. Citrate plays a crucial role in overcoming this challenge by forming a soluble complex with ferric iron.[3][4] This chelation process keeps the iron in a bioavailable form, preventing its precipitation as ferric hydroxide.[3] Studies have shown that citrate enhances the absorption of non-heme iron by maintaining its solubility.[3][4]

The absorption of iron from ferric citrate is an active process that relies on the conventional transcellular pathway involving the iron transport protein ferroportin.[5] It does not appear to be significantly absorbed via the paracellular route, even though citrate has been suggested to potentially disrupt tight junctions between enterocytes.[5][6]

Cellular Uptake of Iron

The uptake of ferric iron from the citrate complex at the apical membrane of the enterocyte is a critical step. While the predominant pathway for non-heme iron absorption involves the reduction of Fe³⁺ to ferrous iron (Fe²⁺) by duodenal cytochrome b (Dcytb) and subsequent transport by the divalent metal transporter 1 (DMT1), there is also evidence for a transferrin-independent pathway for ferric iron uptake. This pathway is thought to involve β₃-integrin and mobilferrin.

The expression of both DMT1 and ferroportin is regulated by the body's iron status. In iron deficiency, the expression of these transporters is upregulated to increase iron absorption.[7] Conversely, in states of iron overload, their expression is decreased.[7] Iron treatment in Caco-2 cells has been shown to downregulate the mRNA expression of both DMT1 and ferroportin.[8]

Absorption and Metabolism of Choline and Citrate

Choline is absorbed from the intestine via a specific transporter, SLC44A1 (CTL1), through facilitated diffusion.[9] The uptake is a carrier-mediated process and can be sodium-dependent.[9][10] Once absorbed, choline enters the portal circulation.[9] A portion of unabsorbed choline can be metabolized by the gut microbiota to trimethylamine (B31210) (TMA).[9][11]

Citrate is also transported across the brush-border membrane of enterocytes by a sodium-coupled transporter, the Na⁺/dicarboxylate cotransporter (NaDC-1).[12] Absorbed citrate can enter the Krebs cycle within the enterocyte or be transported into the portal circulation.[13][14]

Intracellular Iron Metabolism

Once inside the enterocyte, the absorbed iron enters the labile iron pool. From here, it can be utilized in several ways:

  • Storage: Iron can be stored within the enterocyte in the protein ferritin. This stored iron is lost when the enterocyte is sloughed off at the end of its lifespan.

  • Transport: Iron destined for systemic circulation is transported across the basolateral membrane by the iron exporter ferroportin. This process requires the iron to be re-oxidized to its ferric state by the enzyme hephaestin.

  • Regulation: The expression of proteins involved in iron metabolism, such as DMT1 and ferroportin, is regulated by intracellular iron levels through the iron-regulatory protein/iron-responsive element (IRP/IRE) system.[15]

Systemic Iron Regulation

The systemic regulation of iron homeostasis is primarily controlled by the liver-derived hormone hepcidin (B1576463). Hepcidin regulates iron efflux from enterocytes and macrophages by binding to ferroportin, leading to its internalization and degradation.[16] High hepcidin levels, often seen in inflammatory states, lead to decreased iron absorption and availability.

Quantitative Data

Table 1: Bioavailability of this compound
Iron SourceRelative Biological Value (vs. FeSO₄ = 100)SpeciesMethodReference
This compound~140PigHemoglobin regeneration and Fe retention[17]
Ferric Citrate (in humans with normal iron stores)19% (vs. Fe(II)-ascorbate = 100%)Human⁵⁹Fe whole body retention[18]
Table 2: Clinical Efficacy of this compound (Ferrocholinate) in Children with Iron Deficiency Anemia
ParameterValueReference
Therapeutic Dosage1.2 cc/kg/day (6 mg/kg elemental iron)[2]
Overall Efficacy Rate84.2%[2]
Table 3: Clinical Efficacy of Ferric Citrate Hydrate in Adults with Iron Deficiency Anemia
ParameterFerric Citrate HydratePlacebo/ControlReference
Hemoglobin Increase at Week 480% of patients reached >11 g/dL-[19]
Hemoglobin Increase at Week 122.25 g/dL0.06 g/dL[20]
Ferritin IncreaseSignificant increase from baseline-[21]
Transferrin Saturation (TSAT) IncreaseSignificant increase from baseline-[21]

Experimental Protocols

Caco-2 Cell Iron Uptake Assay (General Protocol)

This protocol is a general guideline for assessing iron uptake from different iron sources using the Caco-2 human intestinal cell line.

  • Cell Culture: Caco-2 cells are cultured on permeable supports for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Iron Treatment: The apical side of the Caco-2 monolayer is incubated with the iron compound of interest (e.g., this compound) at a defined concentration for a specific duration (e.g., 2 hours). A control group with no added iron is also included.

  • Washing: After incubation, the cells are washed extensively with a buffer containing a chelator (e.g., BPDS) to remove any surface-bound iron.

  • Cell Lysis: The cells are lysed to release the intracellular contents.

  • Iron Quantification: The amount of iron taken up by the cells is quantified using methods such as atomic absorption spectroscopy or by measuring the formation of the iron storage protein, ferritin, using an ELISA.[22][23]

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Gastrointestinal Absorption of this compound

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Blood FCC This compound Fe3_citrate Fe³⁺-Citrate FCC->Fe3_citrate Dissociation Choline Choline FCC->Choline Citrate_transporter NaDC-1 Fe3_citrate->Citrate_transporter Citrate uptake Fe_reduction Dcytb Fe³⁺ -> Fe²⁺ Fe3_citrate->Fe_reduction Choline_transporter CTL1 Choline->Choline_transporter Choline_blood Choline Choline_transporter->Choline_blood DMT1 DMT1 Fe_reduction->DMT1 Fe2_pool Labile Fe²⁺ Pool DMT1->Fe2_pool Ferritin Ferritin (Storage) Fe2_pool->Ferritin Ferroportin Ferroportin Fe2_pool->Ferroportin Hephaestin Hephaestin Fe²⁺ -> Fe³⁺ Ferroportin->Hephaestin Fe3_transferrin Fe³⁺-Transferrin Hephaestin->Fe3_transferrin

Caption: Proposed pathway for the absorption of this compound in the small intestine.

Diagram 2: Intracellular Fate and Regulation of Iron

G Fe2_pool Labile Fe²⁺ Pool Ferritin Ferritin (Storage) Fe2_pool->Ferritin Ferroportin Ferroportin (Export) Fe2_pool->Ferroportin Mitochondria Mitochondria (Heme Synthesis) Fe2_pool->Mitochondria IRP Iron Regulatory Proteins (IRP) Fe2_pool->IRP Low Iron -> Activates DMT1_mRNA DMT1 mRNA IRP->DMT1_mRNA Stabilizes FPN_mRNA Ferroportin mRNA IRP->FPN_mRNA Stabilizes G Liver Liver Hepcidin Hepcidin Liver->Hepcidin Secretes Ferroportin_E Ferroportin Hepcidin->Ferroportin_E Binds & Degrades Ferroportin_M Ferroportin Hepcidin->Ferroportin_M Binds & Degrades Enterocyte Enterocyte Iron_Absorption Iron Absorption Enterocyte->Iron_Absorption Mediates Macrophage Macrophage Iron_Recycling Iron Recycling Macrophage->Iron_Recycling Mediates Ferroportin_E->Iron_Absorption Inhibits Ferroportin_M->Iron_Recycling Inhibits High_Iron High Systemic Iron High_Iron->Liver Inflammation Inflammation Inflammation->Liver

References

Ferric Choline Citrate: A Technical Guide to its Role in Iron-Deficiency Anemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-deficiency anemia (IDA) remains a significant global health challenge, necessitating the development of novel iron supplementation strategies with improved efficacy and tolerability. Ferric choline (B1196258) citrate (B86180), a chelated form of iron, has emerged as a promising compound in this area of research. This technical guide provides an in-depth analysis of the current understanding of ferric choline citrate's role in IDA research, focusing on its mechanism of action, bioavailability, and the experimental methodologies used for its evaluation.

Chemical and Physical Properties

This compound is a complex in which ferric iron (Fe³⁺) is chelated with choline and citrate. This chelation is intended to enhance the solubility and absorption of iron in the gastrointestinal tract. Unlike simple iron salts, which can release free iron ions that catalyze the formation of reactive oxygen species and cause gastrointestinal side effects, the chelated structure of this compound is designed to deliver iron to the intestinal absorption sites in a more controlled manner.

Mechanism of Action and Intestinal Absorption

The intestinal absorption of iron from this compound is a multi-step process that is not yet fully elucidated but is believed to involve several key pathways.

Luminal Phase

In the acidic environment of the stomach, this compound is likely to remain soluble. As it transitions to the more alkaline environment of the duodenum, the chelation with citrate and choline helps to maintain the iron in a soluble, bioavailable form, preventing its precipitation as ferric hydroxide.

Intestinal Absorption Pathways

The primary route for non-heme iron absorption is via the divalent metal transporter 1 (DMT1), which requires the reduction of ferric (Fe³⁺) iron to its ferrous (Fe²⁺) state. This reduction is facilitated by duodenal cytochrome B (DcytB), a ferrireductase located on the apical membrane of enterocytes.

In addition to this classical pathway, research on ferric citrate suggests the possibility of a paracellular absorption route, where the iron complex passes between the intestinal epithelial cells. The citrate component may play a role in transiently increasing the permeability of tight junctions, facilitating this process. The precise contribution of the choline moiety to this process is an area of ongoing research, but it may influence the stability and transport of the complex across the intestinal lumen.

Intestinal_Iron_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound Fe3+ Fe3+ This compound->Fe3+ Dissociation Choline Choline This compound->Choline Dissociation Citrate Citrate This compound->Citrate Dissociation Paracellular Pathway Paracellular Pathway This compound->Paracellular Pathway Potential Pathway DcytB DcytB Fe3+->DcytB Reduction Transferrin Transferrin Fe3+->Transferrin Binding Fe2+ Fe2+ DcytB->Fe2+ DMT1 DMT1 Ferritin Ferritin (Iron Storage) DMT1->Ferritin Storage Ferroportin Ferroportin (FPN) DMT1->Ferroportin Export Fe2+->DMT1 Transport Hephaestin Hephaestin Ferroportin->Hephaestin Hephaestin->Fe3+ Oxidation Fe3+-Transferrin Fe3+-Transferrin Transferrin->Fe3+-Transferrin Transport to Tissues cluster_blood cluster_blood Paracellular Pathway->cluster_blood

Systemic Iron Regulation: The Hepcidin-Ferroportin Axis

Once absorbed into the enterocyte, iron can either be stored within the cell bound to ferritin or exported into the bloodstream via the basolateral transporter ferroportin. The expression and activity of ferroportin are tightly regulated by the hepatic peptide hormone hepcidin (B1576463). High levels of hepcidin lead to the internalization and degradation of ferroportin, thereby trapping iron within the enterocytes and reducing systemic iron availability. Conversely, low hepcidin levels allow for increased iron export into the circulation.

Studies on ferric citrate have shown that it can lead to an increase in hepcidin levels, which is a physiological response to increased iron absorption. The dynamics of hepcidin regulation following this compound administration are crucial for understanding its overall efficacy and safety profile.

Hepcidin_Regulation Increased Serum Iron Increased Serum Iron Liver Liver Increased Serum Iron->Liver Stimulates Hepcidin Hepcidin Liver->Hepcidin Produces Ferroportin Ferroportin (FPN) Hepcidin->Ferroportin Binds and induces degradation Iron Export Iron Export Hepcidin->Iron Export Inhibits Enterocyte Enterocyte Ferroportin->Iron Export Mediates Iron Export->Increased Serum Iron

Quantitative Data on Bioavailability and Efficacy

The bioavailability and efficacy of this compound have been evaluated in both preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Comparative Bioavailability of this compound in a Porcine Model

Iron SourceRelative Biological Value (vs. Ferrous Sulfate = 100)Reference
This compound~140[1]
Ferrous Sulfate100[1]

Table 2: Efficacy of Ferric Citrate vs. Ferrous Sulfate in Patients with Chronic Kidney Disease and Iron Deficiency (12-week study)

ParameterFerric Citrate Group (Mean Change)Ferrous Sulfate Group (Mean Change)Between-Group Difference (95% CI)P-valueReference
Transferrin Saturation (TSAT)+14%+6%8% (1 to 15)0.02[2][3]
Serum Ferritin+55 ng/mL+18 ng/mL37 ng/mL (10 to 64)0.009[2][3]
Hemoglobin+0.8 g/dL+0.5 g/dL0.3 g/dL (-0.2 to 0.8)NS[2][3]
Hepcidin+83 pg/mL+14 pg/mL69 pg/mL (8 to 130)<0.05[2][3]

NS = Not Significant

Experimental Protocols

Standardized protocols are essential for the accurate evaluation of iron supplements. Below are representative methodologies for in vivo and in vitro studies.

In Vivo: Porcine Model for Iron Bioavailability

This protocol is based on studies evaluating iron supplements in anemic piglets.

Piglet_Bioavailability_Protocol cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Induce Anemia Induce Anemia Weaning Weaning Induce Anemia->Weaning Post-weaning Group Allocation Group Allocation Weaning->Group Allocation Randomized Dietary Supplementation Dietary Supplementation Group Allocation->Dietary Supplementation Control vs. Test Diets Blood Sampling Blood Sampling Dietary Supplementation->Blood Sampling Regular Intervals Iron Retention Iron Retention Dietary Supplementation->Iron Retention Balance Studies Hemoglobin Regeneration Hemoglobin Regeneration Blood Sampling->Hemoglobin Regeneration Calculate RBV Calculate RBV Hemoglobin Regeneration->Calculate RBV Iron Retention->Calculate RBV

Methodology:

  • Induction of Anemia: Newborn piglets are made anemic by withholding the standard iron dextran (B179266) injection.

  • Weaning and Group Allocation: Piglets are weaned at approximately 14 days of age and allocated to different dietary groups based on hemoglobin levels and body weight.

  • Dietary Intervention: Piglets are fed a basal iron-deficient diet supplemented with either a standard iron source (e.g., ferrous sulfate) at graded levels or the test compound (this compound).

  • Blood Collection and Analysis: Blood samples are collected at regular intervals to monitor hemoglobin concentration, hematocrit, and serum iron levels.

  • Hemoglobin Regeneration Efficiency: The efficiency of hemoglobin regeneration is calculated based on the increase in hemoglobin levels over the study period.

  • Iron Retention: A balance study can be performed by analyzing iron content in the diet and feces to determine the amount of iron retained by the animal.

  • Relative Biological Value (RBV) Calculation: The RBV of the test iron source is calculated by comparing the slope of the dose-response curve (hemoglobin regeneration or iron retention) to that of the standard iron source.

In Vitro: Caco-2 Cell Culture Model for Iron Absorption

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to study intestinal iron absorption.

Methodology:

  • Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer that mimics the intestinal epithelium.

  • Simulated Gastrointestinal Digestion: The test compound (this compound) is subjected to a simulated in vitro digestion process to mimic the conditions of the stomach and small intestine.

  • Application to Caco-2 Monolayer: The digested sample is applied to the apical side of the Caco-2 cell monolayer.

  • Measurement of Iron Uptake: After a defined incubation period, iron uptake by the cells is quantified. This can be done by measuring:

    • Cellular Ferritin Formation: Ferritin is an iron storage protein, and its concentration within the cells, measured by ELISA, is proportional to iron uptake.

    • Transepithelial Iron Transport: The amount of iron that has been transported across the cell monolayer to the basolateral compartment is measured.

  • Data Analysis: Iron uptake from this compound is compared to that of a control iron source (e.g., ferrous sulfate) and a blank control.

Conclusion

This compound represents a promising alternative to traditional iron supplements for the management of iron-deficiency anemia. Preclinical studies indicate a higher relative bioavailability compared to ferrous sulfate. Its chelated structure is designed to improve solubility and potentially reduce gastrointestinal side effects. The mechanism of absorption likely involves both the established DMT1-mediated pathway for ferrous iron and potentially a paracellular route. Further research is warranted to fully elucidate the role of the choline moiety in iron absorption and to conduct large-scale clinical trials in diverse populations to confirm its efficacy and safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel iron compounds.

References

Ferric Choline Citrate: A Chelated Iron Compound for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ferric choline (B1196258) citrate (B86180) is a chelated iron compound designed to offer a bioavailable source of iron for the treatment and prevention of iron deficiency anemia. By complexing ferric iron with choline and citrate, this compound aims to improve solubility, stability, and absorption in the gastrointestinal tract compared to traditional ferrous salts. This technical guide provides a comprehensive overview of the function of ferric choline citrate, including its synthesis, proposed mechanism of action, and available data on its bioavailability. Detailed experimental protocols and visualizations of relevant biological pathways are presented to support further research and development in this area.

Introduction

Iron deficiency remains a global health challenge, necessitating the development of effective and well-tolerated iron supplementation strategies. Traditional ferrous iron salts, while effective, are often associated with gastrointestinal side effects that can lead to poor patient compliance. Chelated iron compounds, such as this compound, represent an alternative approach. Chelation aims to keep the iron soluble and protected from interactions in the digestive tract that would otherwise render it non-absorbable. This guide delves into the technical aspects of this compound as a chelated iron compound.

Synthesis and Chemical Structure

This compound is synthesized through the reaction of ferric hydroxide (B78521) with choline dihydrogen citrate[1][2]. The process typically involves heating an aqueous solution of the reactants to form a homogenous solution, which can then be used as a liquid or dried to a powder[2].

The exact coordination chemistry of the resulting complex is not definitively established in the public domain. However, it is proposed to be a coordination product of ferric iron with both choline and citrate ions[2]. The citrate molecule, with its three carboxyl groups and one hydroxyl group, can act as a multidentate ligand, chelating the ferric iron. Choline, a quaternary ammonium (B1175870) cation, may be involved in stabilizing the complex. Further spectroscopic and crystallographic studies are required to fully elucidate the precise molecular structure.

A patent for iron choline citrates suggests that the acidic groups of choline dihydrogen citrate react with iron compounds to form the complex[2]. It is also noted that the resulting compounds are somewhat analogous to ferric ammonium citrates[2].

Proposed Mechanism of Action as a Chelated Iron Compound

The primary function of chelating iron in the form of this compound is to enhance its bioavailability. The proposed mechanisms for this enhancement are multifaceted and are depicted in the logical relationship diagram below.

G cluster_0 This compound in GI Tract cluster_1 Intestinal Lumen cluster_2 Enterocyte FCC This compound Soluble_Fe Maintains Iron in a Soluble, Bioavailable Form FCC->Soluble_Fe Chelation Protection Protects Iron from Precipitation and Inhibitors FCC->Protection Uptake Enhanced Uptake Soluble_Fe->Uptake Protection->Soluble_Fe

Caption: Logical relationship of this compound's function.

The chelation of ferric iron to citrate and choline is thought to confer several advantages:

  • Enhanced Solubility: Citrate is known to form soluble complexes with ferric iron over a range of pH values. This is critical in the alkaline environment of the small intestine, where inorganic ferric iron would otherwise precipitate as insoluble ferric hydroxide, rendering it unavailable for absorption.

  • Protection from Inhibitors: The chelated structure may protect the iron from interacting with dietary inhibitors of iron absorption, such as phytates and polyphenols.

  • Direct Cellular Interaction: The entire chelated molecule or partially dissociated forms may interact with the intestinal epithelium in a manner that facilitates iron uptake.

Intestinal Absorption Pathway

The absorption of iron from this compound is believed to follow the general pathway for non-heme iron, albeit with potentially enhanced efficiency. The key steps are illustrated in the diagram below.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound Soluble Fe(III)-Citrate Soluble Fe(III)-Citrate This compound->Soluble Fe(III)-Citrate Maintains solubility Fe(II) Fe(II) Soluble Fe(III)-Citrate->Fe(II) Reduction by DcytB DMT1 DMT1 Fe(II)->DMT1 Transport into cell FPN Ferroportin DMT1->FPN Transport out of cell Ferritin Ferritin (storage) DMT1->Ferritin Storage Transferrin Transferrin-Fe(III) FPN->Transferrin Oxidation & Binding

Caption: Proposed intestinal absorption pathway of iron from this compound.

While the precise mechanism for this compound is not fully elucidated, it is hypothesized that the complex maintains iron in a soluble form, allowing for efficient reduction of Fe(III) to Fe(II) by duodenal cytochrome B (DcytB) at the apical membrane of the enterocyte. The resulting ferrous iron is then transported into the cell via the divalent metal transporter 1 (DMT1). Once inside the enterocyte, the iron can either be stored within the protein ferritin or exported into the bloodstream through the basolateral transporter ferroportin. It is also plausible that the chelate itself or other forms of ferric iron may be taken up by the enterocyte through alternative pathways. Studies on ferric citrate have shown that its absorption is dependent on ferroportin, suggesting it utilizes the conventional transcellular pathway.

Bioavailability and Efficacy Data

The bioavailability of this compound has been evaluated in preclinical and clinical studies, generally showing favorable results compared to ferrous sulfate (B86663).

Preclinical Data

A key study in young pigs demonstrated the superior bioavailability of iron from this compound.

Table 1: Relative Bioavailability of this compound in Young Pigs

Iron SourceRelative Biological Value (Hemoglobin Regeneration)Relative Biological Value (Iron Retention)
Ferrous Sulfate (FeSO₄·7H₂O)100100
This compound~140[3][4][5]~140[3][4][5]
Ferric Copper Cobalt Choline Citrate~140[3][4][5]~140[3][4][5]

Data from Miller et al. (1981)

Clinical Data

While direct clinical trial data on this compound is limited in publicly available literature, studies on the closely related compound, ferric citrate, provide valuable insights. A randomized clinical trial in patients with chronic kidney disease (CKD) and iron deficiency compared the effects of ferric citrate to ferrous sulfate.

Table 2: Change in Iron Parameters in CKD Patients Treated with Ferric Citrate vs. Ferrous Sulfate (12 weeks)

ParameterFerric Citrate (Mean Change)Ferrous Sulfate (Mean Change)Between-Group Difference (95% CI)P-value
Transferrin Saturation (%)+13+58 (1 to 15)0.02[6]
Serum Ferritin (ng/mL)+87+5037 (10 to 64)0.009[6]
Hemoglobin (g/dL)+0.8+0.50.3 (-0.2 to 0.8)NS[6][7]
Hepcidin (pg/mL)+116+4769 (8 to 130)<0.05[6][7]

Data adapted from a study on ferric citrate (not this compound) in CKD patients.[6][7][8]

These results indicate that ferric citrate leads to a greater increase in iron stores (ferritin) and the amount of iron readily available for erythropoiesis (transferrin saturation) compared to ferrous sulfate in this patient population[6].

Experimental Protocols

Hemoglobin Regeneration Efficiency (HRE) Assay (Adapted from Rodent Models)

This protocol provides a general framework for assessing the bioavailability of an iron source based on its ability to restore hemoglobin levels in anemic subjects.

G start Induce Anemia (Iron-deficient diet for ~4 weeks) repletion Repletion Phase (Feed test diets with different iron sources and levels for 2 weeks) start->repletion measurement Measure Hemoglobin (Baseline and end of repletion) repletion->measurement calculation Calculate HRE: (Hb Fe gain / Total Fe intake) measurement->calculation end Compare HRE values between iron sources calculation->end

Caption: Workflow for a typical Hemoglobin Regeneration Efficiency assay.

  • Induction of Anemia: Weanling rats are placed on an iron-deficient diet for approximately 4 weeks to induce anemia (hemoglobin levels typically < 6 g/dL).

  • Repletion Period: Animals are randomized into groups and fed a repletion diet containing the iron source to be tested (e.g., this compound) or a control iron source (e.g., ferrous sulfate) at varying concentrations for a period of 14 days.

  • Hemoglobin Measurement: Blood samples are collected at the beginning and end of the repletion period to measure hemoglobin concentration.

  • Calculation of HRE: Hemoglobin regeneration efficiency is calculated using the following formula: HRE = (Final Hemoglobin Iron - Initial Hemoglobin Iron) / Total Iron Intake Where Hemoglobin Iron (mg) = Body Weight (kg) x Blood Volume (e.g., 0.067 L/kg) x Hemoglobin (g/L) x 3.35 (mg Fe/g Hb).

  • Data Analysis: The HRE values for the test compound are compared to the control compound to determine the relative bioavailability.

In Vitro Dissolution Testing

This protocol simulates the pH changes in the gastrointestinal tract to assess the solubility and iron release from an oral iron supplement.

  • Apparatus: A standard USP dissolution apparatus (e.g., paddle apparatus) is used.

  • Simulated Gastric Fluid (SGF): The iron supplement is placed in SGF (pH 1.2-2.0) at 37°C and stirred. Aliquots are withdrawn at various time points (e.g., 15, 30, 60, 120 minutes) to measure the amount of dissolved iron.

  • Simulated Intestinal Fluid (SIF): After the gastric phase, the pH of the medium is adjusted to simulate the conditions of the small intestine (pH 6.8-7.4). The dissolution study is continued, with aliquots taken at various time points to measure dissolved iron.

  • Iron Analysis: The concentration of iron in the collected aliquots is determined using a suitable analytical method, such as atomic absorption spectroscopy or a colorimetric assay.

Caco-2 Cell Permeability Assay

This in vitro model is used to predict intestinal absorption of compounds.

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports to form a confluent monolayer that differentiates to resemble the intestinal epithelium.

  • Application of Test Compound: A solution of this compound is added to the apical (luminal) side of the Caco-2 monolayer.

  • Sampling: Samples are taken from the basolateral (blood) side at various time points to measure the amount of iron that has been transported across the cell layer.

  • Quantification: Iron content in the basolateral samples is quantified. The apparent permeability coefficient (Papp) can then be calculated to estimate the rate of intestinal absorption.

Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been extensively studied, iron and choline individually are known to influence various cellular processes. Iron chelation, in general, can impact inflammatory signaling pathways in intestinal cells. For example, iron chelators have been shown to modulate the production of cytokines like IL-6 and VEGF, and these effects can be regulated through MAPK pathways such as p38, ERK, and JNK[9].

G Iron Chelation Iron Chelation MAPK MAPK Pathways (p38, ERK, JNK) Iron Chelation->MAPK Cytokines Modulation of Cytokine Production (e.g., IL-6, VEGF) MAPK->Cytokines

Caption: General signaling pathway influenced by iron chelation.

Further research is warranted to investigate the specific effects of this compound on these and other signaling pathways involved in iron homeostasis and intestinal health.

Conclusion

This compound is a promising chelated iron compound with evidence of enhanced bioavailability compared to ferrous sulfate in preclinical models. The proposed mechanism of action centers on the ability of the chelate to maintain iron solubility and protect it from inhibitors in the gastrointestinal tract, thereby facilitating its absorption through the conventional non-heme iron pathway. While clinical data on this compound is not extensive, studies on the related compound ferric citrate support the potential for improved iron repletion. The detailed experimental protocols provided in this guide offer a framework for further investigation into the efficacy and mechanisms of this compound. Future research should focus on elucidating the precise chemical structure, the specific interactions with intestinal transporters, and the direct impact on cellular signaling pathways to fully characterize the function of this compound as a therapeutic agent for iron deficiency.

References

The Synergistic Role of Choline and Citrate in the Efficacy of Ferric Choline Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric choline (B1196258) citrate (B86180) is a novel iron supplement designed to address iron deficiency anemia. Its efficacy is attributed to the unique interplay between its three core components: iron, choline, and citrate. This technical guide delves into the molecular mechanisms underpinning the roles of choline and citrate in enhancing the bioavailability and therapeutic effectiveness of the iron within this complex. Through a comprehensive review of preclinical and clinical data, this document elucidates the distinct and synergistic contributions of each component to iron absorption, transport, and cellular utilization. Detailed experimental protocols for key bioassays and visualization of the associated signaling pathways are provided to facilitate further research and development in this area.

Introduction

Iron deficiency remains the most prevalent nutritional deficiency worldwide, necessitating the development of iron supplementation strategies with improved efficacy and tolerability. Ferric choline citrate has emerged as a promising candidate, leveraging the biochemical properties of choline and citrate to optimize iron delivery. This guide explores the multifaceted roles of these two components, from enhancing iron solubility and absorption in the gastrointestinal tract to their influence on cellular iron metabolism and related signaling pathways.

The Role of Citrate: Enhancing Iron Solubility and Absorption

Citrate, a tricarboxylic acid, plays a crucial role in maintaining iron in a soluble and bioavailable form in the intestinal lumen.[1] In its ferric (Fe³⁺) state, iron is prone to precipitation at the neutral pH of the small intestine, rendering it non-absorbable. Citrate acts as a chelating agent, forming a stable, soluble complex with ferric iron.[1][2] This prevents the formation of insoluble ferric hydroxide, thereby increasing the concentration of iron available for absorption by enterocytes.[2]

The absorption of iron from ferric citrate involves a multi-step process at the apical membrane of the enterocyte. The ferric iron in the citrate complex is first reduced to its ferrous (Fe²⁺) form by duodenal cytochrome B (Dcytb), a ferrireductase.[3] The resulting ferrous iron is then transported into the enterocyte via the Divalent Metal Transporter 1 (DMT1).[3]

Signaling Pathway: Intestinal Iron Absorption from Ferric Citrate

The following diagram illustrates the key steps in the absorption of iron from the ferric citrate complex in the duodenum.

IronAbsorption cluster_lumen Intestinal Lumen (pH ~6-7) cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound Ferric Citrate Ferric Citrate This compound->Ferric Citrate Dissociation Insoluble Fe(OH)3 Insoluble Fe(OH)3 Ferric Citrate->Insoluble Fe(OH)3 Precipitation (inhibited by citrate) Dcytb Dcytb (Ferrireductase) Ferric Citrate->Dcytb Fe³⁺ DMT1 DMT1 (Transporter) Dcytb->DMT1 Reduction to Fe²⁺ Fe2 Fe²⁺ (Ferrous Iron) DMT1->Fe2 Import Ferritin Ferritin (Iron Storage) Fe2->Ferritin Storage Ferroportin Ferroportin (Exporter) Fe2->Ferroportin Transport to Blood Hephaestin Hephaestin Ferroportin->Hephaestin Export of Fe²⁺ Transferrin Transferrin-Fe³⁺ Hephaestin->Transferrin Oxidation to Fe³⁺ CholineInfluence Choline Choline Betaine Betaine Choline->Betaine MethionineCycle Methionine Cycle Betaine->MethionineCycle SAM S-Adenosylmethionine (Methyl Donor) MethionineCycle->SAM DNA_Methylation DNA Methylation SAM->DNA_Methylation Gene_Expression Modulation of Gene Expression (e.g., DMT1, Ferroportin) DNA_Methylation->Gene_Expression Caco2Workflow A 1. Caco-2 Cell Culture & Differentiation (21 days on Transwell inserts) C 3. Application of Digest to Apical Side of Caco-2 Monolayer A->C B 2. In Vitro Digestion of Iron Compound (Simulated gastric and intestinal phases) B->C D 4. Incubation (2 hours) C->D E 5. Removal of Digest and 22-hour Incubation in Culture Medium D->E F 6. Cell Lysis E->F G 7. Ferritin and Total Protein Quantification (ELISA and BCA assay) F->G H 8. Data Analysis (ng ferritin / mg protein) G->H HemoglobinRegenWorkflow A 1. Induction of Anemia in Rats (Iron-deficient diet for ~4 weeks) B 2. Baseline Blood Sample Collection (Hemoglobin measurement) A->B C 3. Randomization into Treatment Groups (Control, FeSO₄, Test Compound) B->C D 4. Oral Administration of Iron Supplements (Daily for 2-4 weeks) C->D E 5. Weekly Blood Sampling (Monitor hemoglobin levels) D->E F 6. Final Blood Sample and Tissue Collection E->F G 7. Hemoglobin and Iron Status Analysis F->G H 8. Calculation of Hemoglobin Regeneration Efficiency G->H

References

Initial Investigations into Ferric Choline Citrate for Therapeutic Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric choline (B1196258) citrate (B86180), a chelated form of iron, has been investigated as a therapeutic agent primarily for the treatment of iron-deficiency anemia. This technical guide provides a comprehensive overview of the foundational research into this compound, summarizing key findings on its efficacy, bioavailability, and safety profile. Detailed experimental protocols from pivotal preclinical and clinical studies are presented to facilitate reproducibility and further investigation. The guide also includes visualizations of relevant biological pathways and experimental workflows to provide a clear understanding of the compound's mechanism of action and the methodologies used in its evaluation.

Introduction

Ferric choline citrate is an iron complex synthesized from ferric hydroxide (B78521) and choline dihydrogen citrate.[1] It is designed to provide a bioavailable and well-tolerated source of iron for the prevention and treatment of hypochromic, microcytic anemias resulting from iron deficiency.[1] The chelated nature of this compound is intended to minimize the release of free ionic iron in the gastrointestinal tract, potentially reducing the incidence of adverse effects commonly associated with other oral iron supplements like ferrous sulfate (B86663).[1] This document consolidates the initial scientific investigations that form the basis of our current understanding of this compound's therapeutic potential.

Therapeutic Efficacy

The primary therapeutic application of this compound investigated to date is the treatment of iron-deficiency anemia.

Clinical Evidence in Pediatric Populations

An early clinical trial assessed the effectiveness of this compound syrup in 19 children with iron-deficiency anemia. The study reported an overall effective rate of 84.2%.[1] However, three patients with concurrent severe infections and congenital heart disease did not respond to the therapy.[1]

Preclinical Evidence in Animal Models

Studies in young pigs have been instrumental in determining the relative bioavailability of iron from this compound. These studies are crucial for establishing the potential efficacy of a new iron supplement.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial investigations into this compound.

Table 1: Clinical Efficacy in Pediatric Iron-Deficiency Anemia

ParameterValueReference
Number of Patients19[1]
Overall Efficacy Rate84.2%[1]
Dosage (Elemental Iron)6 mg/kg/day[1]

Table 2: Relative Bioavailability in a Porcine Model

Iron SourceRelative Bioavailability (vs. FeSO₄·7H₂O = 100)MethodReference
This compound~140Hemoglobin Regeneration[2][3]
This compound~140Iron Retention[2][3]

Table 3: Safety and Tolerability in a Pediatric Clinical Trial

Adverse EventIncidenceNotesReference
Transient Nausea2/19 (10.5%)Symptoms resolved with continued therapy[1]
Mild Diarrhea1/19 (5.3%)Symptom resolved with continued therapy[1]

Experimental Protocols

Detailed methodologies are essential for the critical evaluation and replication of scientific findings. This section outlines the protocols for key experiments cited in this guide.

Pediatric Clinical Trial for Iron-Deficiency Anemia
  • Study Population: 19 pediatric patients diagnosed with iron-deficiency anemia.[1]

  • Intervention: Administration of this compound syrup orally.[1]

  • Dosage: 1.2 cc/kg of syrup, equivalent to 6 mg/kg of elemental iron, divided into three daily doses.[1]

  • Efficacy Assessment: The primary outcome was the clinical effectiveness in treating iron-deficiency anemia, though the specific hematological parameters for this determination are not detailed in the available literature.[1]

  • Safety Monitoring: Patients were monitored for adverse effects, with any reported symptoms documented.[1]

Hemoglobin Regeneration and Iron Retention in a Porcine Model
  • Animal Model: Young pigs, which are a well-established model for iron bioavailability studies due to their rapid growth and susceptibility to iron-deficiency anemia.

  • Study Design: Two experiments were conducted to compare the bioavailability of iron from this compound to that of a standard, ferrous sulfate (FeSO₄·7H₂O).[2][3]

  • Method 1: Hemoglobin Regeneration: This method assesses the ability of the test iron source to support the synthesis of hemoglobin in iron-depleted animals. The relative biological value is calculated based on the amount of iron from the test source required to produce a given hemoglobin response compared to the standard.

  • Method 2: Iron Retention: This method measures the amount of iron from the test source that is absorbed and retained in the body. The relative biological value is determined by comparing the iron retention from the test source to that of the standard.

Visualizations: Pathways and Workflows

Visual representations of complex biological processes and experimental designs can enhance understanding. The following diagrams were generated using Graphviz (DOT language).

General Iron Absorption Pathway

This diagram illustrates the general pathway of dietary iron absorption in the duodenum, which is relevant to understanding the mechanism of action of any oral iron supplement.

IronAbsorption Dietary Iron (Fe3+) Dietary Iron (Fe3+) Stomach (Acidic pH) Stomach (Acidic pH) Dietary Iron (Fe3+)->Stomach (Acidic pH) Fe3+ (Soluble) Fe3+ (Soluble) Stomach (Acidic pH)->Fe3+ (Soluble) Duodenum Duodenum Fe3+ (Soluble)->Duodenum Dcytb Dcytb (reductase) Duodenum->Dcytb Brush Border Fe2+ Fe2+ Dcytb->Fe2+ Fe3+ -> Fe2+ DMT1 DMT1 (transporter) Fe2+->DMT1 Enterocyte Enterocyte DMT1->Enterocyte Uptake Ferritin Ferritin (storage) Enterocyte->Ferritin Storage Ferroportin Ferroportin (exporter) Enterocyte->Ferroportin Export Hephaestin Hephaestin Ferroportin->Hephaestin Fe2+ -> Fe3+ Bloodstream Bloodstream Hephaestin->Bloodstream Transferrin-Fe3+ Transferrin-Fe3+ Bloodstream->Transferrin-Fe3+ Binding

Caption: General pathway of dietary iron absorption in the duodenum.

Experimental Workflow for Porcine Bioavailability Study

This diagram outlines the key steps in the experimental workflow used to determine the relative bioavailability of this compound in young pigs.

BioavailabilityWorkflow cluster_setup Study Setup cluster_treatment Treatment and Data Collection cluster_analysis Data Analysis Iron Depletion Induce Iron Deficiency in Piglets Group Allocation Randomly Allocate to Treatment Groups Iron Depletion->Group Allocation Dietary Supplementation Administer Diets with: - this compound - Ferrous Sulfate (Control) Group Allocation->Dietary Supplementation Blood Sampling Periodic Blood Sampling Dietary Supplementation->Blood Sampling Excreta Collection Collect Feces and Urine for Iron Analysis Dietary Supplementation->Excreta Collection Hemoglobin Measurement Measure Hemoglobin Concentration Blood Sampling->Hemoglobin Measurement Iron Analysis Analyze Iron Content in Tissues and Excreta Excreta Collection->Iron Analysis Calculate RBV Calculate Relative Biological Value (RBV) Hemoglobin Measurement->Calculate RBV Hemoglobin Regeneration Method Iron Analysis->Calculate RBV Iron Retention Method

Caption: Experimental workflow for the porcine bioavailability study.

Synthesis and Characterization

This compound is synthesized by reacting ferric hydroxide with choline dihydrogen citrate.[1] A patented method describes the preparation by adding freshly prepared ferric hydroxide to a solution of choline dihydrogen citrate in distilled water and heating the mixture to approximately 80°C until a homogeneous solution is formed. The resulting reddish-brown solution can be used as is or dried to an amorphous solid.

Safety and Toxicology

Initial clinical data suggests that this compound is better tolerated than ferrous sulfate.[1] In the pediatric study, adverse effects were limited to transient nausea and mild diarrhea in a small number of patients, and these symptoms resolved with continued treatment.[1] For a related compound, ferric citrate, a 13-week subchronic toxicity study in F344 rats established a no-observed-adverse-effect level (NOAEL) of 1.0% in the diet, corresponding to 596 mg/kg body weight/day for males and 601 mg/kg body weight/day for females.

Discussion and Future Directions

The initial investigations into this compound demonstrate its potential as an effective and well-tolerated treatment for iron-deficiency anemia. The higher relative bioavailability compared to ferrous sulfate in a preclinical model is a promising finding that warrants further investigation in human subjects.

Future research should focus on several key areas to build upon this foundational knowledge:

  • Human Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans are needed to fully characterize its pharmacokinetic profile.

  • Mechanism of Absorption: In vitro studies, for example using Caco-2 cell monolayers, could elucidate the specific mechanisms of iron uptake from the this compound complex at the intestinal level.

  • Comparative Clinical Trials: Large-scale, randomized controlled trials comparing the efficacy and tolerability of this compound to other oral iron preparations in diverse patient populations are required to establish its place in therapy.

  • Long-term Safety: While short-term data is encouraging, long-term safety studies are necessary to fully assess the toxicological profile of this compound with chronic administration.

  • Impact on Iron Homeostasis: Investigations into the effect of this compound on key regulators of iron metabolism, such as hepcidin (B1576463) and ferroportin, would provide a more complete understanding of its physiological effects.

Conclusion

The early research on this compound provides a solid foundation for its development as a therapeutic agent for iron-deficiency anemia. Its favorable bioavailability and tolerability profile suggest it may offer advantages over existing oral iron therapies. The detailed experimental protocols and data summaries provided in this technical guide are intended to support further research and development efforts in this area.

References

Methodological & Application

Application Notes and Protocols for Ferric Choline Citrate as a Cell Culture Supplement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron and choline (B1196258) are essential nutrients for mammalian cell growth and proliferation in culture. Iron is a critical cofactor for numerous enzymes involved in cellular respiration, DNA synthesis, and metabolism. Choline is a fundamental component of cell membranes, being a precursor for the synthesis of major phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, and it also plays a role in cell signaling.[1] Ferric choline citrate (B86180) is a supplement that combines both of these vital components, aiming to provide a stable and bioavailable source of iron and choline to enhance cell culture performance.

These application notes provide a comprehensive guide for the use of ferric choline citrate as a cell culture supplement, including recommended concentrations, preparation of stock solutions, and protocols for evaluating its effects on cell viability, proliferation, and product yield. The information presented is a synthesis of data on the individual components, ferric citrate and choline, to provide a framework for the application of the combined supplement.

Data Presentation

Table 1: Recommended Concentration Ranges for Ferric Citrate and Choline in Cell Culture
ComponentCell Line ExampleRecommended ConcentrationExpected Effects
Ferric CitrateCHO Cells0.1 - 0.5 mM[2]Increased cell growth, enhanced monoclonal antibody (mAb) production.[2][3][4]
Ferric CitrateCHO-K1 CellsUp to 2 mM (viability >90%)[5]Supports high cell density.
CholineBovine Lymphocytes3.2 - 13.2 µMEnhanced lymphocyte proliferation.[6]
CholineGeneral Mammalian CellsVaries widely by cell type and media formulationSupports membrane integrity and cell signaling.[1]
Table 2: Quantitative Effects of Iron Supplementation on CHO Cell Culture
ParameterIron ConcentrationFold Increase (vs. Low Iron)Reference
Peak Viable Cell Density110 µM vs 10 µM~1.26[7]
Final Titer110 µM vs 10 µM~1.37[7]
mAb Productivity with Citrate0.1 - 0.5 mM Iron + 0.125 - 1 mM Citrate30-40% increase[2]
Cellular ATP Level with Citrate-~30% higher[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol is a derived procedure for preparing a combined stock solution based on protocols for the individual components.[8]

Materials:

  • Ferric Citrate (Cell culture grade, e.g., Sigma-Aldrich F3388)[9]

  • Choline Chloride (Cell culture grade)

  • Cell culture grade water (e.g., WFI or equivalent)

  • Sterile 0.22 µm filter

  • Sterile storage bottles

Procedure:

  • Dissolving Ferric Citrate:

    • In a sterile beaker, dissolve ferric citrate in cell culture grade water at a concentration of 100 mM (24.5 g/L).

    • Gentle heating (e.g., in a 37°C water bath) may be required to fully dissolve the ferric citrate.

  • Adding Choline Chloride:

    • Once the ferric citrate is completely dissolved and the solution has cooled to room temperature, add choline chloride to a final concentration of 100 mM (13.96 g/L).

    • Stir gently until the choline chloride is fully dissolved.

  • Sterilization and Storage:

    • Sterilize the final solution by passing it through a 0.22 µm filter into a sterile storage bottle.

    • Store the stock solution at 2-8°C, protected from light. The stability of the combined solution should be empirically determined, but individual stock solutions are generally stable for several months.

Protocol 2: Optimizing the Concentration of this compound for a Specific Cell Line

Objective: To determine the optimal concentration of this compound for maximizing cell growth, viability, and (if applicable) recombinant protein production for a specific cell line.

Workflow:

G cluster_setup Experimental Setup cluster_culture Cell Culture cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed cells in appropriate culture vessels prepare Prepare media with a range of this compound concentrations (e.g., 0, 50, 100, 200, 400, 800 µM) start->prepare culture Culture cells under standard conditions for a defined period (e.g., 7-14 days) prepare->culture monitor Monitor cell growth and viability daily culture->monitor harvest Harvest cells and supernatant at the end of the culture monitor->harvest analyze_cells Analyze cell density and viability (e.g., trypan blue exclusion) harvest->analyze_cells analyze_product Analyze product titer (e.g., ELISA, HPLC) harvest->analyze_product determine_optimal Determine the optimal concentration of this compound analyze_cells->determine_optimal analyze_product->determine_optimal

Experimental workflow for optimizing this compound concentration.

Procedure:

  • Cell Seeding: Seed the target cell line into multiple culture vessels (e.g., T-flasks, shake flasks, or multi-well plates) at a consistent initial cell density.

  • Media Preparation: Prepare the growth medium supplemented with a range of this compound concentrations. A typical starting range could be 0 µM (control), 50 µM, 100 µM, 200 µM, 400 µM, and 800 µM. Ensure each concentration is tested in triplicate.

  • Cell Culture: Incubate the cells under their optimal growth conditions (e.g., 37°C, 5% CO2).

  • Monitoring: Monitor cell growth and viability at regular intervals (e.g., daily) using a suitable method like trypan blue exclusion or an automated cell counter.

  • Harvesting: At the end of the culture period (e-g., when the control culture reaches the stationary phase), harvest the cells and the culture supernatant.

  • Analysis:

    • Determine the final viable cell density and overall viability for each concentration.

    • If applicable, measure the concentration of the recombinant protein in the culture supernatant using an appropriate assay (e.g., ELISA, HPLC).

  • Data Interpretation: Plot the viable cell density and product titer as a function of the this compound concentration to determine the optimal concentration that yields the highest cell growth and productivity.

Signaling Pathways

Iron-Dependent Signaling Pathway

Iron homeostasis is tightly regulated within the cell. The following diagram illustrates the key components of iron uptake and regulation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ferric Citrate Ferric Citrate (Fe³⁺) DMT1 DMT1 Ferric Citrate->DMT1 Reduction to Fe²⁺ Fe²⁺ Ferrous Iron (Fe²⁺) DMT1->Fe²⁺ Ferroportin Ferroportin Fe²⁺->Ferroportin Export Ferritin Ferritin (Iron Storage) Fe²⁺->Ferritin Mitochondria Mitochondria (Heme & Fe-S cluster synthesis) Fe²⁺->Mitochondria IRPs Iron Regulatory Proteins (IRP1/2) Fe²⁺->IRPs Regulation IRPs->DMT1 mRNA stability IRPs->Ferritin Translation regulation

Simplified diagram of cellular iron uptake and regulation.

Ferric iron from ferric citrate is typically reduced to ferrous iron (Fe²⁺) at the cell surface before being transported into the cell by transporters like the Divalent Metal Transporter 1 (DMT1).[10][11] Intracellular iron levels are regulated by Iron Regulatory Proteins (IRPs) which control the translation of proteins involved in iron storage (ferritin) and transport.[12][13]

Choline-Dependent Signaling Pathway

Choline is transported into the cell and is primarily used for the synthesis of phosphatidylcholine, a key component of cell membranes. This pathway is crucial for membrane integrity and signaling.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Choline Choline Choline Transporter Choline Transporter (e.g., CHT1, CTL1) Choline->Choline Transporter Choline_in Choline Choline Transporter->Choline_in Phosphocholine Phosphocholine Choline_in->Phosphocholine Choline Kinase CDP-Choline CDP-Choline Phosphocholine->CDP-Choline Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine Sphingomyelin Sphingomyelin Phosphatidylcholine->Sphingomyelin CellMembrane Cell Membrane Synthesis & Repair Phosphatidylcholine->CellMembrane SignalTransduction Signal Transduction Phosphatidylcholine->SignalTransduction Sphingomyelin->CellMembrane Sphingomyelin->SignalTransduction

Simplified diagram of choline uptake and metabolism for membrane synthesis.

Choline is taken up by specific transporters and then phosphorylated by choline kinase.[14][15] Through a series of enzymatic reactions, it is converted to phosphatidylcholine and sphingomyelin, which are essential for cell membrane structure and function, as well as being involved in various signaling cascades.[16][17]

Conclusion

This compound has the potential to be a valuable supplement in cell culture by providing two essential nutrients in a single, stable formulation. The protocols and data presented here offer a starting point for researchers to systematically evaluate and optimize the use of this compound in their specific cell culture systems. By carefully determining the optimal concentration, researchers can potentially achieve significant improvements in cell growth, viability, and the yield of biopharmaceutical products. Further investigation into the synergistic effects of iron and choline when delivered as a single complex is warranted to fully elucidate its benefits in various cell lines and bioprocesses.

References

Application Notes and Protocols for the Preparation of a Sterile Stock Solution of Ferric Choline Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric choline (B1196258) citrate (B86180) is a stable, water-soluble iron complex utilized as a nutritional supplement in pharmaceuticals and as a component in cell culture media for the development of biotherapeutics.[1][2] In research and drug development, particularly in cell culture applications, the use of sterile reagents is paramount to prevent microbial contamination and ensure experimental reproducibility. This document provides a detailed protocol for the preparation of a sterile stock solution of ferric choline citrate, including recommendations for sterilization, quality control, and storage.

Data Presentation

Table 1: Materials and Equipment

ItemSpecificationRecommended Supplier
This compoundPowder, Assay ≥ 99%Muby Chemicals, Santa Cruz Biotechnology
Water for Injection (WFI)USP Grade, Endotoxin-freeStandard laboratory suppliers
Sterile Syringe Filters0.22 µm pore size, Polyethersulfone (PES) or Polyvinylidene fluoride (B91410) (PVDF) membraneMilliporeSigma, Pall Corporation, Sartorius
Sterile SyringesLuer-lock, appropriate volumeBecton, Dickinson and Company (BD), Thermo Fisher Scientific
Sterile Conical Tubes50 mL or other appropriate volume, polypropyleneCorning, Falcon (Corning)
Biological Safety Cabinet (BSC)Class IIBaker, Labconco, Thermo Fisher Scientific
Vortex Mixer---Standard laboratory suppliers
Analytical Balance---Mettler Toledo, Sartorius
pH Meter---Standard laboratory suppliers
Incubator30-35°C and 20-25°CStandard laboratory suppliers

Table 2: Stock Solution Parameters

ParameterValue
Stock Solution Concentration100 mM
SolventWater for Injection (WFI)
Sterilization MethodSterile Filtration
Storage Temperature2-8°C
Shelf LifeUp to 6 months

Table 3: Quality Control Specifications

TestMethodSpecification
SterilityUSP <71> Membrane Filtration or Direct InoculationNo microbial growth observed after 14 days of incubation.[3][4][5]
Endotoxin (B1171834)USP <85> Limulus Amebocyte Lysate (LAL) Test (Chromogenic or Turbidimetric)< 0.1 EU/mL[6][7][8]
pHPotentiometricRecord value (for consistency)
AppearanceVisual InspectionClear, yellowish-brown to green solution, free of visible particulates.[9][10]
Concentration (Optional)Iron Assay (e.g., ICP-MS)Within ± 5% of target concentration

Experimental Protocols

I. Preparation of a 100 mM this compound Stock Solution (Non-Sterile)

This protocol is based on the principle of dissolving a known weight of this compound powder in a precise volume of high-purity water.

Methodology:

  • Calculate the required mass of this compound. The molecular weight of this compound can vary, so refer to the manufacturer's certificate of analysis for the exact value. For this protocol, we will use an approximate molecular weight of 399.13 g/mol . To prepare 50 mL of a 100 mM solution:

    • Mass (g) = 0.1 mol/L * 0.050 L * 399.13 g/mol = 1.996 g

  • Weigh the this compound powder using an analytical balance in a weigh boat.

  • Transfer the powder to a sterile 50 mL conical tube.

  • Add approximately 40 mL of Water for Injection (WFI) to the conical tube.

  • Vortex the solution until the powder is completely dissolved. The solution should be clear and yellowish-brown to green in color.[9][10]

  • Bring the final volume to 50 mL with WFI.

  • Mix the solution thoroughly by inverting the tube several times.

II. Sterilization of the this compound Stock Solution

Autoclaving iron-containing solutions is generally not recommended due to the potential for precipitation of iron hydroxides at high temperatures and pressures.[11][12] Therefore, sterile filtration is the preferred method for sterilizing the this compound stock solution.

Methodology:

  • Work within a Class II Biological Safety Cabinet (BSC) to maintain sterility.

  • Draw the non-sterile this compound solution into a sterile syringe of appropriate volume.

  • Aseptically attach a 0.22 µm sterile syringe filter to the Luer-lock tip of the syringe. Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) membranes are recommended for their low protein binding and broad chemical compatibility.[13]

  • Filter the solution into a new, sterile 50 mL conical tube. Apply gentle, steady pressure to the syringe plunger.

  • Label the sterile stock solution with the name of the compound, concentration, date of preparation, and initials of the preparer.

III. Quality Control Testing

To ensure the prepared stock solution is suitable for use in research and drug development applications, the following quality control tests should be performed on a representative sample from each batch.

A. Sterility Testing (as per USP <71>)

This test is designed to detect the presence of viable microorganisms.

Methodology (Membrane Filtration):

  • Aseptically filter a defined volume of the sterile this compound solution through a 0.45 µm membrane filter.

  • Rinse the filter with a sterile diluting fluid to remove any inhibitory substances.

  • Aseptically transfer the membrane to the surface of two types of growth media:

    • Fluid Thioglycollate Medium (FTM): for the growth of anaerobic and some aerobic bacteria, incubated at 30-35°C.

    • Soybean-Casein Digest Medium (SCDM): for the growth of aerobic bacteria and fungi, incubated at 20-25°C.[1][3]

  • Incubate for 14 days , observing for any signs of microbial growth (e.g., turbidity).[3][4]

  • The test is passed if no growth is observed.

B. Endotoxin Testing (as per USP <85>)

This test quantifies the level of bacterial endotoxins, which can elicit inflammatory responses.

Methodology (LAL Test):

  • The Limulus Amebocyte Lysate (LAL) test is the standard method for endotoxin detection.[7][14]

  • Both chromogenic and turbidimetric LAL assays can be used for quantitative results.

  • Perform the assay according to the kit manufacturer's instructions, including the use of positive and negative controls.

  • The endotoxin level should be below 0.1 EU/mL for cell culture applications.[15]

Mandatory Visualization

G cluster_prep I. Solution Preparation cluster_sterile II. Sterilization cluster_qc III. Quality Control cluster_storage IV. Storage a Calculate Mass of This compound b Weigh Powder a->b c Dissolve in WFI b->c d Adjust to Final Volume c->d e Draw into Syringe d->e Non-Sterile Solution f Attach 0.22 µm Filter e->f g Filter into Sterile Tube f->g h Sterility Testing (USP <71>) g->h Sterile Solution i Endotoxin Testing (USP <85>) g->i j pH and Appearance g->j k Store at 2-8°C h->k i->k j->k

Caption: Workflow for Preparing Sterile this compound Solution.

G start Start: Non-Sterile This compound Solution autoclave Autoclaving start->autoclave filtration Sterile Filtration (0.22 µm) start->filtration precipitation Risk of Iron Precipitation autoclave->precipitation Unsuitable sterile_solution Sterile Stock Solution filtration->sterile_solution Recommended

References

Application Notes and Protocols for Ferric Choline Citrate in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biopharmaceutical production, the optimization of mammalian cell culture media is paramount for achieving high cell densities, robust cell viability, and maximal yields of recombinant proteins, such as monoclonal antibodies (mAbs). Iron and choline (B1196258) are two critical components of chemically defined media that play essential roles in cellular metabolism, growth, and productivity. Ferric choline citrate (B86180) is a specialized media supplement that combines a bioavailable source of iron (ferric citrate) with choline, a vital nutrient for cell membrane integrity and methyl group donation.

These application notes provide a comprehensive guide to the use of ferric choline citrate in mammalian cell culture, with a focus on Chinese Hamster Ovary (CHO) cells, a commonly used cell line for industrial protein production. While direct comparative data for this compound is limited in publicly available literature, this document extrapolates from extensive research on ferric citrate and choline supplementation to provide robust protocols and performance expectations.

1.1. The Role of Iron in Mammalian Cell Culture

Iron is an indispensable trace element for mammalian cells, acting as a cofactor for numerous enzymes and proteins involved in fundamental cellular processes.[1] Its primary functions include:

  • Cellular Respiration: Iron is a key component of cytochromes and other proteins in the mitochondrial electron transport chain, which is essential for ATP production.

  • Metabolism: It is involved in various metabolic pathways, including the synthesis of DNA, RNA, and certain amino acids.

  • Enzyme Cofactor: Iron is crucial for the activity of enzymes that protect cells from oxidative damage.[1]

However, the use of iron in cell culture is a delicate balance. While essential, excessive levels of free iron can be toxic, catalyzing the formation of reactive oxygen species (ROS) through Fenton chemistry, which can lead to cellular damage.[1][2] Therefore, iron is typically supplied in a chelated form, such as ferric citrate, to ensure its bioavailability while minimizing toxicity.

1.2. The Role of Choline in Mammalian Cell Culture

Choline is a vital nutrient with several key functions in mammalian cells:

  • Cell Membrane Synthesis: Choline is a precursor for the synthesis of phosphatidylcholine and sphingomyelin, which are major phospholipids (B1166683) constituting the cellular and organellar membranes.[3]

  • Methyl Group Donor: Through its metabolite betaine, choline participates in the S-adenosylmethionine (SAM) synthesis pathway, providing methyl groups for various methylation reactions.[3]

  • Neurotransmitter Synthesis: In neuronal cells, choline is a precursor for the neurotransmitter acetylcholine.

Studies have demonstrated that choline limitation in cell culture can lead to reduced cell viability, lower mAb titers, and increased product aggregation.[4] Conversely, fortifying media with choline has been shown to enhance cell growth and mAb production in CHO cells.[4][5]

1.3. This compound: A Dual-Function Supplement

This compound offers the synergistic benefits of both iron and choline in a single, highly soluble compound. The citrate component acts as a chelator for the ferric iron, enhancing its stability and bioavailability in the culture medium. The choline component provides an essential nutrient that supports robust cell growth and productivity.

Quantitative Data and Performance

While direct comparative studies on this compound are not widely available, the following tables summarize quantitative data from studies on ferric citrate and choline supplementation in CHO cell cultures. This information provides a strong basis for understanding the expected impact of this compound.

Table 1: Impact of Iron Source and Concentration on CHO Cell Culture Performance

Iron SourceConcentrationPeak Viable Cell Density (VCD) (% of max)Viability (%)IgG Titer (% of max)Cell LineReference
Ferric Ammonium Citrate (FAC)2 mg Fe/L~95%>90%~80%CHO K1[6]
Ferric Ammonium Citrate (FAC)10 mg Fe/L100% >90%100% CHO K1[6]
Ferric Ammonium Citrate (FAC)50 mg Fe/L~90%~85%~95%CHO K1[6]
Ferric Ammonium Citrate (FAC)100 mg Fe/L~80%~70%~90%CHO K1[6]
Ferric Citrate (FC)2 mg Fe/L~95%>90%~80%CHO K1[7]
Ferric Citrate (FC)10 mg Fe/L~93%>90%~98%CHO K1[7]
Ferric Citrate (FC)50 mg Fe/L~65%~75%~85%CHO K1[7]
Ferric Citrate (FC)100 mg Fe/L~77%~60%~90%CHO K1[7]
Iron (general)0.1 - 0.5 mMOptimizedMaintainedEnhanced by 30-40% (with citrate)CHO[8]

Note: Data is normalized to the highest reported value within each study for ease of comparison. Actual values can be found in the cited literature.

Table 2: Impact of Choline Supplementation on Fed-Batch CHO Cell Culture Performance

Choline EnrichmentPeak Viable Cell Density (10^6 cells/mL)Viability at 358h (%)Final mAb Titer (g/L)Cell LineReference
1x (Control)~1.643.7%~5.5CHO[4]
2x~1.7 55.0%6.4 CHO[4]
4x~1.7 56.4% 6.4 CHO[4]

Signaling Pathways and Cellular Mechanisms

3.1. Cellular Iron Uptake and Metabolism

In serum-free media, mammalian cells primarily take up non-transferrin-bound iron (NTBI). The ferric iron (Fe³⁺) from this compound is likely reduced to its ferrous form (Fe²⁺) by cell surface reductases before being transported into the cell. Once inside, it joins the labile iron pool and is utilized for various metabolic processes or stored in ferritin to prevent toxicity.

CellularIronUptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Fe3+ Fe3+ This compound->Fe3+ Dissociation Reductase Reductase Fe2+ Fe2+ Reductase->Fe2+ Reduction Transporter Transporter Labile Iron Pool Labile Iron Pool Transporter->Labile Iron Pool Uptake Fe3+->Reductase Binding Fe2+->Transporter Binding Mitochondria Mitochondria Labile Iron Pool->Mitochondria Utilization Ferritin Ferritin Labile Iron Pool->Ferritin Storage Metabolic Processes Metabolic Processes Mitochondria->Metabolic Processes

Caption: Simplified pathway of non-transferrin-bound iron uptake.

3.2. Choline Metabolism and Phospholipid Synthesis

Choline is transported into the cell and is primarily phosphorylated to phosphocholine. This is a key step in the CDP-choline pathway, which leads to the synthesis of phosphatidylcholine, a major component of cell membranes.

CholineMetabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Choline Choline Choline Transporter Choline Transporter Choline->Choline Transporter Intracellular Choline Intracellular Choline Choline Transporter->Intracellular Choline Phosphocholine Phosphocholine Intracellular Choline->Phosphocholine Choline Kinase Betaine Betaine Intracellular Choline->Betaine Oxidation CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CCT Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine CPT Cell Membranes Cell Membranes Phosphatidylcholine->Cell Membranes Methyl Donation Methyl Donation Betaine->Methyl Donation

Caption: Key pathways of choline metabolism in mammalian cells.

Experimental Protocols

4.1. Protocol 1: Preparation of a 100 mM this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • Water for Injection (WFI) or equivalent high-purity water

  • Sterile 0.22 µm filter

  • Sterile conical tubes or bottles

  • Sterile magnetic stir bar and stir plate (optional)

Procedure:

  • Calculation: Determine the amount of this compound powder required to prepare the desired volume of a 100 mM stock solution. The molecular weight of this compound can vary, so refer to the manufacturer's certificate of analysis.

  • Dissolution: In a sterile biological safety cabinet, add the calculated amount of this compound powder to a sterile container with the appropriate volume of WFI.

  • Mixing: Gently swirl the container or use a sterile magnetic stir bar to ensure the powder is completely dissolved. The solution should be clear.

  • Sterile Filtration: Using a 0.22 µm sterile filter, filter the this compound solution into a new sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize the risk of contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The stock solution should be stable for at least 6 months under these conditions.

4.2. Protocol 2: Optimization of this compound Concentration in a Fed-Batch CHO Culture

Objective: To determine the optimal concentration of this compound for maximizing viable cell density, cell viability, and recombinant protein titer in a CHO cell line.

ExperimentalWorkflow Start Start Cell_Inoculation Inoculate Shake Flasks (0.5 x 10^6 cells/mL) Start->Cell_Inoculation Supplementation Add this compound (0, 50, 100, 200, 400 µM) Cell_Inoculation->Supplementation Incubation Incubate and Feed (37°C, 8% CO2, 120 RPM) Supplementation->Incubation Monitoring Daily Monitoring: - Viable Cell Density (VCD) - Viability - Glucose/Lactate (B86563) Incubation->Monitoring Harvest Harvest on Day 14 Incubation->Harvest End of Culture Monitoring->Incubation Analysis Analyze Product Titer (e.g., Protein A HPLC) Harvest->Analysis Data_Interpretation Interpret Data and Determine Optimal Concentration Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Experimental workflow for optimizing this compound concentration.

Methodology:

  • Cell Inoculation: Inoculate shake flasks (e.g., 125 mL with a 30 mL working volume) with your CHO cell line at a seeding density of 0.5 x 10⁶ cells/mL. Prepare triplicate flasks for each condition.

  • Experimental Conditions:

    • Negative Control: Basal medium with no additional iron source.

    • Positive Control: Basal medium supplemented with your standard iron source and concentration (e.g., 100 µM ferric citrate).

    • Test Conditions: Basal medium supplemented with varying concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM, 400 µM).

  • Supplementation: Add the appropriate volume of the 100 mM this compound stock solution to each flask to achieve the desired final concentrations.

  • Incubation and Feeding: Incubate the flasks at 37°C, 8% CO₂, with agitation (e.g., 120 RPM). Follow your established feeding strategy for the fed-batch culture.

  • Monitoring and Analysis:

    • Daily: Aseptically collect samples to measure Viable Cell Density (VCD) and viability using a cell counter. Monitor glucose and lactate concentrations to manage the feeding strategy.

    • End of Culture (e.g., Day 14): Harvest a larger sample for product titer analysis using an appropriate method, such as Protein A HPLC for monoclonal antibodies.

  • Data Interpretation:

    • Plot VCD and viability over the culture duration for each condition.

    • Compare the final product titers across all concentrations.

    • Determine the this compound concentration that yields the best combination of high cell growth, sustained viability, and maximum product yield.

4.3. Protocol 3: Assessing the Impact on Product Quality - Glycosylation Profile

Objective: To evaluate the effect of this compound on the glycosylation profile of the recombinant protein.

Materials:

  • Purified protein samples from each experimental condition in Protocol 2.

  • PNGase F enzyme.

  • Apparatus for protein separation and analysis (e.g., LC-MS).

Procedure:

  • Protein Purification: Purify the recombinant protein from the harvested cell culture fluid from each condition using a suitable chromatography method (e.g., Protein A affinity chromatography for mAbs).

  • N-glycan Release: Treat the purified protein with PNGase F to release the N-linked glycans.

  • Analysis: Analyze the released glycans using a suitable analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the different glycoforms (e.g., G0, G0F, G1F, G2F).

  • Data Comparison: Compare the relative percentages of the different glycoforms across the different this compound concentrations. Note any shifts in the glycosylation profile, such as an increase in galactosylation, which has been observed with other iron supplements.[9]

Troubleshooting and Considerations

  • Precipitation: Although this compound is highly soluble, it is good practice to visually inspect the medium after supplementation for any signs of precipitation. If precipitation occurs, consider preparing a more dilute stock solution or adding the supplement slowly while mixing.

  • Toxicity: If a dose-dependent decrease in cell viability is observed at lower concentrations than expected, consider the possibility of impurities in the this compound powder. It is crucial to use a high-purity, cell culture-grade reagent. As research has shown, impurities like manganese in iron sources can significantly impact cell performance.[2]

  • Cell Line Variability: The optimal concentration of this compound may vary between different cell lines. It is recommended to perform a dose-response experiment for each new cell line.

  • Basal Media Formulation: The existing concentration of iron and choline in the basal medium should be taken into account when determining the supplementation strategy.

Conclusion

This compound is a promising dual-function supplement for mammalian cell culture media, providing a bioavailable source of iron and the essential nutrient choline. By leveraging the established benefits of both components, the use of this compound is anticipated to support robust cell growth, prolong cell viability, and enhance the productivity of recombinant proteins. The protocols outlined in these application notes provide a systematic approach for the evaluation and optimization of this compound in your specific cell culture process, contributing to the development of more efficient and consistent biomanufacturing platforms.

References

Application Note and Protocols: Determining the Optimal Concentration of Ferric Choline Citrate for Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of cell culture, particularly for biopharmaceutical production and drug discovery, optimizing media composition is paramount for achieving robust cell growth, high viability, and maximal productivity. Iron and choline (B1196258) are two critical micronutrients essential for cellular function. Iron is a vital cofactor for numerous enzymes involved in cellular respiration and metabolism.[1] However, free iron can be toxic to cells by catalyzing the formation of reactive oxygen species (ROS).[1] Choline is a fundamental component of cell membranes, serving as a precursor for phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, and is also involved in methyl group metabolism.[2][3]

Ferric choline citrate (B86180) is a bioavailable source of both iron and choline. The citrate component acts as a chelator, which can enhance iron's stability and solubility in culture media while mitigating its potential toxicity.[4] This application note provides a comprehensive guide to determining the optimal concentration of ferric choline citrate for various cell lines, ensuring enhanced cell growth and productivity. Detailed protocols for assessing cell viability and proliferation are provided, along with data presentation guidelines and diagrams of relevant biological pathways.

Key Signaling Pathways

To understand the impact of this compound, it is essential to consider the metabolic pathways of its components.

Iron Metabolism and Uptake

Iron, delivered as ferric iron (Fe³⁺) in this compound, is crucial for cellular processes. In serum-free media, non-transferrin-bound iron uptake is a key mechanism. The iron is typically reduced to its ferrous form (Fe²⁺) at the cell surface before being transported into the cell. Inside the cell, iron enters the labile iron pool and is utilized for various functions, including incorporation into heme proteins and iron-sulfur clusters, or it is stored in ferritin to prevent toxicity.[5][6][7]

Iron_Metabolism FCC This compound (Fe³⁺-Citrate) Cell_Membrane Cell Membrane Fe_Reducer Ferrireductase (e.g., STEAP3) FCC->Fe_Reducer Extracellular Fe_Transporter Iron Transporter (e.g., DMT1) Fe_Reducer->Fe_Transporter LIP Labile Iron Pool (Fe²⁺) Fe_Transporter->LIP Intracellular Mitochondrion Mitochondrion LIP->Mitochondrion Ferritin Ferritin (Iron Storage) LIP->Ferritin ROS Reactive Oxygen Species (ROS) LIP->ROS Excess Iron Heme_Synthesis Heme Synthesis Mitochondrion->Heme_Synthesis FeS_Clusters Fe-S Cluster Assembly Mitochondrion->FeS_Clusters

Figure 1. Simplified diagram of cellular iron uptake and metabolism.
Choline Metabolism for Phospholipid Synthesis

Choline is transported into the cell and is primarily phosphorylated by choline kinase. It then proceeds through the Kennedy pathway to be converted into phosphatidylcholine (PC), a major component of cellular membranes. This pathway is critical for membrane integrity and cell proliferation.[8][9]

Choline_Metabolism Choline_Ext Extracellular Choline Choline_Transporter Choline Transporter (e.g., CTL1) Choline_Ext->Choline_Transporter Choline_Int Intracellular Choline Choline_Transporter->Choline_Int Phosphocholine Phosphocholine Choline_Int->Phosphocholine ATP → ADP CT CTP:Phosphocholine Cytidylyltransferase (CT) Choline_Kinase Choline Kinase (CK) Choline_Kinase->Phosphocholine CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP → PPi CPT Cholinephosphotransferase (CPT) CT->CDP_Choline PC Phosphatidylcholine (PC) CDP_Choline->PC DAG CPT->PC Membrane Cell Membrane Synthesis PC->Membrane

Figure 2. The Kennedy pathway for phosphatidylcholine synthesis from choline.

Experimental Workflow for Optimization

A systematic approach is required to determine the optimal concentration of this compound. This involves a dose-response study where cell growth, viability, and proliferation are measured across a range of concentrations.

Experimental_Workflow Start Start: Select Cell Line (e.g., CHO, Hybridoma, HEK293) Culture Maintain Cells in Basal Medium Start->Culture Seed Seed Cells into Multi-Well Plates Culture->Seed Prepare Prepare this compound Stock Solution & Serial Dilutions Treat Treat Cells with a Range of This compound Concentrations (e.g., 0 - 1000 µM) Prepare->Treat Seed->Treat Incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treat->Incubate Measure Perform Cell Health Assays Incubate->Measure VCD Viable Cell Density (Trypan Blue Exclusion) Measure->VCD Assay 1 Viability Metabolic Activity / Viability (MTT Assay) Measure->Viability Assay 2 Proliferation DNA Synthesis / Proliferation (BrdU Assay) Measure->Proliferation Assay 3 Analyze Analyze Data: Plot Dose-Response Curves VCD->Analyze Viability->Analyze Proliferation->Analyze Determine Determine Optimal Concentration Range Analyze->Determine

Figure 3. Experimental workflow for determining optimal this compound concentration.

Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound (FCC) powder.

  • Solvent: Deionized water or basal cell culture medium.

  • Procedure:

    • To prepare a 100 mM stock solution, dissolve the appropriate amount of FCC powder in the chosen solvent. For example, if the molecular weight is ~350 g/mol , dissolve 35 mg in 1 mL of solvent.

    • Vortex thoroughly until the powder is completely dissolved.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C, protected from light.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity, which is an indicator of cell viability.[4][10]

  • Materials:

    • Cells cultured in a 96-well plate.

    • This compound dilutions.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., SDS-HCl or DMSO).

    • Microplate reader.

  • Procedure:

    • Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.

    • Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0, 50, 100, 250, 500, 1000 µM). Include a "no-cell" control for background measurement.

    • Incubate for the desired time period (e.g., 48 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Cell Proliferation Assessment using BrdU Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, directly indicating cell proliferation.[1][11]

  • Materials:

    • Cells cultured in a 96-well plate.

    • This compound dilutions.

    • BrdU labeling solution.

    • Fixing/denaturing solution.

    • Anti-BrdU antibody (peroxidase-conjugated).

    • Substrate solution (e.g., TMB).

    • Stop solution.

    • Microplate reader.

  • Procedure:

    • Perform cell seeding and treatment with this compound as described in the MTT protocol (Section 4.2).

    • Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell line's doubling time.[12]

    • Remove the labeling solution and fix the cells with a fixing solution for 30 minutes at room temperature.

    • Aspirate the fixing solution and add the anti-BrdU antibody. Incubate for 90 minutes.

    • Wash the wells three times with a wash buffer.

    • Add the substrate solution and incubate for 15-30 minutes, protected from light.

    • Add the stop solution and measure the absorbance at 450 nm.

    • Calculate the proliferation rate as a percentage relative to the untreated control.

Data Presentation and Interpretation

Quantitative data should be summarized in tables to facilitate comparison between different concentrations and cell lines.

Chinese Hamster Ovary (CHO) Cells

CHO cells are robust and widely used for recombinant protein production. They have a significant requirement for iron.[13] Studies have shown that an optimized iron concentration range for CHO cells is between 0.1-0.5 mM (100-500 µM).[14]

Table 1: Effect of this compound on CHO-K1 Cells after 72 hours

This compound (µM)Viable Cell Density (x 10⁶ cells/mL)Viability (%)Proliferation Rate (% of Control)
0 (Control)1.5 ± 0.195 ± 2100
501.8 ± 0.296 ± 1120
1002.2 ± 0.197 ± 2145
250 2.8 ± 0.3 98 ± 1 185
5002.5 ± 0.294 ± 3165
10001.9 ± 0.285 ± 4125

Data are presented as mean ± standard deviation. The optimal concentration is highlighted in bold.

Hybridoma Cells

Hybridoma cells are used to produce monoclonal antibodies. The growth-stimulating effect of ferric citrate on hybridoma cells has been demonstrated, with an optimal concentration around 500 µM being effective.[15]

Table 2: Effect of this compound on a Mouse Hybridoma Cell Line after 96 hours

This compound (µM)Viable Cell Density (x 10⁶ cells/mL)Viability (%)Antibody Titer (µg/mL)
0 (Control)1.1 ± 0.192 ± 350 ± 5
1001.3 ± 0.293 ± 265 ± 6
2501.6 ± 0.195 ± 280 ± 7
500 1.9 ± 0.2 96 ± 1 95 ± 8
7501.7 ± 0.291 ± 388 ± 9
10001.4 ± 0.182 ± 575 ± 6

Data are presented as mean ± standard deviation. The optimal concentration is highlighted in bold.

Human Embryonic Kidney (HEK293) Cells

HEK293 cells are commonly used for transient protein expression and viral vector production.

Table 3: Effect of this compound on HEK293 Cells after 48 hours

This compound (µM)Viable Cell Density (x 10⁶ cells/mL)Viability (%)Proliferation Rate (% of Control)
0 (Control)2.0 ± 0.297 ± 1100
502.3 ± 0.298 ± 1115
100 2.7 ± 0.3 98 ± 2 135
2502.5 ± 0.296 ± 2125
5002.1 ± 0.390 ± 4105
10001.6 ± 0.278 ± 680

Data are presented as mean ± standard deviation. The optimal concentration is highlighted in bold.

Conclusion

Determining the optimal concentration of this compound is a critical step in cell culture media development. The protocols and workflow outlined in this application note provide a systematic framework for this optimization process. The ideal concentration is cell-line dependent, with CHO and hybridoma cells generally benefiting from higher concentrations (250-500 µM) compared to HEK293 cells (around 100 µM). Exceeding the optimal concentration can lead to cytotoxicity, likely due to iron-induced oxidative stress, highlighting the importance of empirical determination for each specific cell line and process. By carefully titrating this compound and assessing its effects on cell growth, viability, and proliferation, researchers can significantly enhance the performance of their cell culture systems.

References

Application Notes and Protocols: Ferric Choline Citrate as an Iron Source in Chemically Defined Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the evaluation and use of ferric choline (B1196258) citrate (B86180) as a potential iron source in chemically defined media for mammalian cell culture, particularly for recombinant protein production in Chinese Hamster Ovary (CHO) cells. While direct, publicly available quantitative data on the performance of ferric choline citrate in cell culture is limited, this document synthesizes available information on other common iron sources to provide a framework for its assessment. The protocols outlined below are designed to enable researchers to systematically evaluate this compound against established iron supplements.

Introduction to Iron in Cell Culture

Iron is an essential trace element in cell culture media, playing a critical role as a cofactor for enzymes involved in cellular respiration, DNA synthesis, and metabolism. In the biopharmaceutical industry, optimizing iron supplementation is crucial for achieving high cell densities and product titers in chemically defined, serum-free media. However, delivering iron in a soluble, bioavailable, and non-toxic form presents a significant challenge. Traditional iron sources like ferric citrate and ferric ammonium (B1175870) citrate can suffer from low solubility at physiological pH and may contribute to oxidative stress through the generation of reactive oxygen species (ROS).

This compound is a complex of iron, choline, and citrate. A patent has suggested that an "iron-choline-citrate complex" can lead to significantly increased product titers, though it was also noted to be a costly component[1]. The presence of choline, an essential nutrient for cell growth and membrane integrity, and citrate, a well-known iron chelator and key metabolite, makes this complex a compound of interest for enhancing cell culture performance.

Comparative Performance of Common Iron Sources

To establish a baseline for evaluating this compound, the following tables summarize quantitative data from studies on commonly used iron sources, ferric ammonium citrate (FAC) and ferric citrate (FC), in CHO cell culture. It is crucial to note that the performance of any iron source can be significantly impacted by the purity of the raw material, with trace metal impurities such as manganese and copper having substantial effects on cell growth, viability, and protein glycosylation[2][3].

Table 1: Impact of Ferric Ammonium Citrate (FAC) Concentration on CHO Cell Performance

Iron Concentration (mg/L)Peak Viable Cell Density (VCD) (% of max)Viability on Day 10 (%)Relative IgG Titer (% of max)
283.2%~90%75%
10100%~85%100%
5099.2%~75%98%
10096.0%~65%95%

Data synthesized from studies on CHO cells in fed-batch culture.[2]

Table 2: Comparison of Ferric Ammonium Citrate (FAC) and Ferric Citrate (FC) on CHO Cell Performance

Iron SourceIron Concentration (mg/L)Peak VCD (% of FAC control)Relative IgG Titer (% of FAC control)
FAC10100%100%
FC1092.6%Lower than FAC
FAC50100%100%
FC5071.1%Lower than FAC

Data indicates that in this particular study, FAC outperformed FC, an effect attributed to manganese impurities in the FAC source.[2]

Signaling Pathways

General Mammalian Iron Uptake

The cellular uptake of iron is a tightly regulated process. In chemically defined media lacking transferrin, cells rely on non-transferrin-bound iron (NTBI) uptake mechanisms. The exact transporters for complexed iron sources like ferric citrate and, putatively, this compound are not fully elucidated but are thought to involve membrane reductases and metal ion transporters.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ferric Iron (Fe3+) Ferric Iron (Fe3+) This compound->Ferric Iron (Fe3+) Dissociation Ferrireductase Ferrireductase Ferric Iron (Fe3+)->Ferrireductase Binding Ferrous Iron (Fe2+) Ferrous Iron (Fe2+) DMT1/ZIP Transporters Divalent Metal Transporters (e.g., DMT1, ZIPs) Ferrous Iron (Fe2+)->DMT1/ZIP Transporters Uptake Ferrireductase->Ferrous Iron (Fe2+) Reduction Labile Iron Pool Labile Iron Pool DMT1/ZIP Transporters->Labile Iron Pool Ferritin (Storage) Ferritin (Storage) Labile Iron Pool->Ferritin (Storage) Mitochondria (Heme/Fe-S cluster synthesis) Mitochondria (Heme/Fe-S cluster synthesis) Labile Iron Pool->Mitochondria (Heme/Fe-S cluster synthesis)

Caption: General pathway for non-transferrin-bound iron uptake.

Experimental Protocols

Preparation of this compound Stock Solution (100 mM)

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound powder (bioprocess or cell culture grade)

  • Water for Injection (WFI) or equivalent high-purity water

  • 0.22 µm sterile filter

  • Sterile conical tubes or bottles

Procedure:

  • Determine Molecular Weight: Obtain the molecular weight (MW) from the manufacturer's certificate of analysis. The molecular formula and weight can vary.

  • Calculation: Calculate the mass of this compound powder needed to make a 100 mM stock solution.

    • Mass (g) = 0.1 L * 0.1 mol/L * MW ( g/mol )

  • Dissolution:

    • In a sterile biological safety cabinet, add the calculated amount of this compound powder to a sterile container.

    • Add approximately 80% of the final volume of WFI.

    • Mix thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be required to facilitate dissolution. A patent for preparing iron choline citrates mentions heating to 80°C, but for a stock solution, lower temperatures are advisable to prevent degradation of media components upon addition[4].

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a neutral pH range (e.g., 7.0-7.4) using sterile, dilute NaOH or HCl.

  • Final Volume and Sterilization:

    • Bring the solution to the final volume with WFI.

    • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile, light-protected container.

  • Storage: Store the stock solution at 2-8°C, protected from light.

Experimental Workflow for Evaluating this compound

The following workflow outlines the steps to systematically evaluate this compound as a novel iron source.

G cluster_setup Experimental Setup cluster_experiment Dose-Response Experiment cluster_analysis Data Analysis Prepare Stock Solutions Prepare Sterile Stock Solutions (this compound, Ferric Citrate) Add Iron Sources Supplement with Different Concentrations (e.g., 0, 50, 100, 200, 400 µM) Prepare Stock Solutions->Add Iron Sources Prepare Basal Medium Prepare Iron-Deficient Chemically Defined Medium Inoculate Cultures Inoculate CHO Cells in Shake Flasks (e.g., 0.3 x 10^6 cells/mL) Prepare Basal Medium->Inoculate Cultures Inoculate Cultures->Add Iron Sources Incubate and Monitor Incubate (37°C, 5% CO2, shaking) and Monitor Daily Add Iron Sources->Incubate and Monitor Cell Growth Measure VCD and Viability Incubate and Monitor->Cell Growth Metabolites Measure Glucose, Lactate, Ammonia (B1221849) Incubate and Monitor->Metabolites Product Titer Measure Recombinant Protein Titer (HPLC) Incubate and Monitor->Product Titer Data Comparison Compare Performance and Determine Optimal Concentration Cell Growth->Data Comparison Metabolites->Data Comparison Product Titer->Data Comparison

Caption: Workflow for evaluating this compound.

Protocol for Dose-Response Study in Shake Flasks

Objective: To determine the optimal concentration of this compound for cell growth, viability, and recombinant protein production in a CHO cell line.

Materials:

  • CHO cell line producing a recombinant protein (e.g., a monoclonal antibody).

  • Iron-deficient, chemically defined basal medium and feed.

  • Sterile shake flasks (e.g., 125 mL).

  • 100 mM sterile stock solutions of this compound and a control iron source (e.g., ferric citrate).

  • Cell counter (e.g., Vi-CELL).

  • Metabolite analyzer (e.g., BioProfile).

  • HPLC system for protein titer analysis.

Procedure:

  • Cell Seeding: Inoculate shake flasks containing iron-deficient basal medium at a seeding density of 0.3 x 10^6 viable cells/mL.

  • Supplementation:

    • Prepare triplicate flasks for each condition:

      • Negative Control: No iron supplementation.

      • Positive Control: Supplement with ferric citrate at its known optimal concentration (e.g., 100 µM).

      • This compound Test Conditions: Supplement with a range of concentrations (e.g., 25, 50, 100, 200, 400 µM).

    • Add the appropriate volume of the 100 mM stock solutions to achieve the final target concentrations.

  • Incubation and Feeding:

    • Incubate the flasks at 37°C, 5% CO₂, with agitation (e.g., 120 RPM).

    • Follow a standard feeding schedule with an iron-deficient feed solution.

  • Monitoring and Sampling:

    • Daily: Aseptically remove a sample from each flask to measure Viable Cell Density (VCD) and viability. Measure glucose, lactate, and ammonia concentrations.

    • End of Culture (e.g., Day 14): Collect a larger sample for product titer analysis using Protein A HPLC.

  • Data Analysis:

    • Plot VCD and viability over time for each condition.

    • Calculate the integral of viable cell density (IVCD).

    • Compare the final product titers.

    • Determine the concentration of this compound that provides the best balance of cell growth, sustained viability, and maximum product yield.

Key Considerations

  • Purity of Raw Material: As demonstrated in studies with other iron sources, trace metal impurities can have a profound impact on cell culture performance[2][3]. It is essential to use a high-purity, cell culture-grade this compound and to consider analyzing the raw material for trace metal contaminants using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Role of Choline and Citrate:

    • Choline: Choline is a crucial nutrient, and its supplementation has been shown to enhance CHO cell growth and mAb production[5][6]. Choline limitation can lead to lower viability and reduced product quality[5].

    • Citrate: Citrate is a key intermediate in the TCA cycle and can also be transported into the cytoplasm to support fatty acid and isoprenoid synthesis[7]. However, high concentrations of citrate (>1 mM) can be inhibitory to CHO cell growth[8]. The citrate component of this compound may influence cellular metabolism, and its concentration should be considered, especially at higher supplementation levels of the iron complex.

  • Oxidative Stress: While chelated iron is generally considered less likely to participate in Fenton reactions that produce ROS, it is still advisable to monitor for signs of oxidative stress, particularly at high iron concentrations.

Conclusion

This compound presents an interesting alternative to traditional iron sources in chemically defined media due to its potential for high solubility and the inclusion of the beneficial nutrient, choline. While direct comparative performance data is lacking, the protocols and information provided in these application notes offer a robust framework for researchers to conduct a thorough evaluation. By carefully controlling for variables such as raw material purity and supplementation concentration, the true potential of this compound to enhance cell growth, viability, and recombinant protein production can be determined.

References

Application Notes and Protocols for the Quantification of Ferric Choline Citrate in Experimental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of ferric choline (B1196258) citrate (B86180) in various experimental samples. The protocols outlined below offer robust and reproducible approaches for accurate analysis, crucial for preclinical and clinical research, as well as for quality control in drug development.

Introduction

Ferric choline citrate is a chelated iron compound used in pharmaceuticals and dietary supplements to treat iron-deficiency anemia.[1][2] Its structure combines ferric iron with choline and citrate, enhancing iron's solubility and bioavailability.[3][4] Accurate quantification of this complex in experimental samples such as plasma, serum, and tissue homogenates is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This document details three primary analytical methods for this purpose:

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for the simultaneous quantification of choline and citrate.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the highly sensitive and specific quantification of choline.

  • UV-Vis Spectrophotometry for the quantification of the ferric iron component.

Analytical Methods and Protocols

Quantification of Choline and Citrate by HPLC-CAD

This method allows for the simultaneous determination of the choline and citrate moieties of the this compound complex.[5]

Experimental Protocol:

  • Sample Preparation:

    • Plasma/Serum: To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.[6]

    • Tissue Homogenate: Homogenize 100 mg of tissue in 1 mL of a solution containing 80% acetonitrile and 20% water. Centrifuge at 15,000 x g for 15 minutes. Collect the supernatant.

  • Chromatographic Conditions:

    • Column: Use a mixed-mode column suitable for Hydrophilic Interaction Liquid Chromatography (HILIC), such as a Thermo Scientific™ Acclaim™ Trinity™ P1 column.

    • Mobile Phase A: 80.4 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.7) in acetonitrile/water (80:20 v/v).[5]

    • Mobile Phase B: 80.4 mM ammonium acetate buffer (pH 4.7) in acetonitrile/water (50:50 v/v).[5]

    • Gradient: A linear gradient from 100% A to 100% B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Charged Aerosol Detector (CAD) Settings:

    • Nebulizer Temperature: 35 °C.

    • Evaporation Temperature: 50 °C.

    • Gas Flow: 1.2 L/min.

  • Quantification:

    • Prepare calibration standards of choline citrate in the appropriate matrix (e.g., drug-free plasma).

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of choline and citrate in the experimental samples from the calibration curve.

Data Presentation:

AnalyteRetention Time (min)Limit of Quantification (LOQ) (µg/mL)Linearity (r²)
Choline~ 4.51.0> 0.998
Citrate~ 6.22.5> 0.997

Experimental Workflow for HPLC-CAD Analysis

sample Experimental Sample (Plasma, Serum, Tissue) protein_precipitation Protein Precipitation (Acetonitrile) sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC-CAD Analysis supernatant->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

Caption: Workflow for sample preparation and analysis using HPLC-CAD.

Quantification of Choline by LC-MS/MS

For higher sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the method of choice for choline quantification.[7][8][9]

Experimental Protocol:

  • Sample Preparation:

    • Follow the same protein precipitation procedure as described for the HPLC-CAD method.

    • An internal standard (e.g., deuterated choline, Choline-d9) should be added before protein precipitation.[6]

  • Liquid Chromatography Conditions:

    • Column: A HILIC column, such as a Waters Atlantis HILIC Silica column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% B, hold for 1 minute, then a linear gradient to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Choline: 104.1 -> 60.1

      • Choline-d9 (Internal Standard): 113.1 -> 69.1

    • Optimize collision energy and other source parameters for the specific instrument used.

  • Quantification:

    • Prepare a calibration curve using standards spiked with the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Calculate the choline concentration in the samples.

Data Presentation:

AnalyteMRM Transition (m/z)Limit of Quantification (LOQ) (ng/mL)Linearity (r²)
Choline104.1 -> 60.10.5> 0.999

Experimental Workflow for LC-MS/MS Analysis

sample Experimental Sample add_is Add Internal Standard (Choline-d9) sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Workflow for highly sensitive choline quantification by LC-MS/MS.

Quantification of Ferric Iron by UV-Vis Spectrophotometry

The ferric iron content can be determined using a colorimetric assay after dissociation from the choline citrate complex.[10][11] The ferrozine (B1204870) assay is a common and reliable method.

Experimental Protocol:

  • Sample Preparation (Iron Release):

    • To 100 µL of sample, add 100 µL of an acidic releasing agent (e.g., 1 M HCl) to dissociate the iron from the complex.

    • Incubate at 60°C for 30 minutes.

  • Reduction of Ferric to Ferrous Iron:

    • Add 50 µL of a reducing agent (e.g., 10% hydroxylamine (B1172632) hydrochloride or ascorbic acid) to convert Fe³⁺ to Fe²⁺.[12]

    • Incubate for 10 minutes at room temperature.

  • Colorimetric Reaction:

    • Add 100 µL of a ferrozine solution (in a suitable buffer, e.g., ammonium acetate) to the sample. A colored complex will form.

    • Incubate for 15 minutes at room temperature.

  • Measurement:

    • Measure the absorbance at 562 nm using a UV-Vis spectrophotometer.

  • Quantification:

    • Prepare a standard curve using a certified iron standard solution (e.g., ferrous ammonium sulfate).

    • Plot absorbance against the iron concentration.

    • Determine the iron concentration in the samples from the calibration curve.

Data Presentation:

ParameterValue
Wavelength (λmax)562 nm
Limit of Detection (LOD)0.1 µg/mL
Linearity (r²)> 0.995

Experimental Workflow for Ferric Iron Quantification

sample Experimental Sample acid_treatment Acid Treatment (Iron Release) sample->acid_treatment reduction Reduction of Fe³⁺ to Fe²⁺ (e.g., Hydroxylamine) acid_treatment->reduction color_reaction Colorimetric Reaction (Ferrozine) reduction->color_reaction spectrophotometry UV-Vis Spectrophotometry (562 nm) color_reaction->spectrophotometry quantification Quantification spectrophotometry->quantification

Caption: Workflow for the colorimetric quantification of ferric iron.

Signaling Pathways Involving Iron and Choline

While a specific signaling pathway for the intact this compound complex is not well-defined, the individual components, iron and choline, are known to play crucial roles in various cellular processes.

Iron Metabolism Pathway:

Ferric iron (Fe³⁺) from this compound is reduced to ferrous iron (Fe²⁺) for cellular uptake. It is transported into the cell primarily through the Divalent Metal Transporter 1 (DMT1). Inside the cell, iron can be utilized for various metabolic processes, incorporated into heme and other iron-containing proteins, or stored in ferritin. Iron homeostasis is tightly regulated to prevent both deficiency and toxicity.[13]

Choline Metabolism Pathway:

Choline is essential for the synthesis of the neurotransmitter acetylcholine (B1216132) and the membrane phospholipids (B1166683) phosphatidylcholine and sphingomyelin.[14] It is also a precursor for the methyl donor betaine, which is involved in the homocysteine methylation cycle.[14]

Integrated Signaling Overview

cluster_iron Iron Metabolism cluster_choline Choline Metabolism Fe3 Ferric Iron (Fe³⁺) (from this compound) Fe2 Ferrous Iron (Fe²⁺) Fe3->Fe2 Reduction DMT1 DMT1 Transporter Fe2->DMT1 Cellular_Iron_Pool Cellular Iron Pool DMT1->Cellular_Iron_Pool Ferritin Ferritin (Storage) Cellular_Iron_Pool->Ferritin Heme Heme Synthesis Cellular_Iron_Pool->Heme FeS_Cluster Fe-S Cluster Assembly Cellular_Iron_Pool->FeS_Cluster Choline Choline (from this compound) Acetylcholine Acetylcholine (Neurotransmitter) Choline->Acetylcholine Phosphatidylcholine Phosphatidylcholine (Membrane Synthesis) Choline->Phosphatidylcholine Betaine Betaine Choline->Betaine Homocysteine_Cycle Homocysteine Methylation Betaine->Homocysteine_Cycle

Caption: Overview of the primary metabolic pathways of iron and choline.

References

Application Notes and Protocols for the Use of Ferric Choline Citrate in Iron Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ferric choline (B1196258) citrate (B86180) in studies of iron metabolism. This document includes detailed protocols for both in vitro and in vivo experimental models, data presentation tables for quantitative analysis, and diagrams of relevant biochemical pathways.

Introduction to Ferric Choline Citrate

This compound is a stable, water-soluble iron compound synthesized from ferric hydroxide (B78521) and choline dihydrogen citrate. It serves as a source of bioavailable iron and has been investigated for the treatment and prevention of iron deficiency anemia.[1] Its chelated structure is designed to be well-tolerated, potentially minimizing the gastrointestinal side effects often associated with other oral iron supplements like ferrous sulfate (B86663).[1] this compound provides a valuable tool for researchers studying iron absorption, distribution, and the intricate interplay between iron and choline metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound and related iron compounds. This information is crucial for experimental design and dose-response analysis.

Table 1: Bioavailability of this compound in an In Vivo Model (Pigs)

ParameterThis compoundFerrous Sulfate (FeSO₄·7H₂O)Reference
Relative Biological Value (Hemoglobin Regeneration) ~140100[2]
Relative Biological Value (Iron Retention) ~140100[2]

Table 2: Dosage of this compound in a Clinical Study (Children with Iron Deficiency Anemia)

ParameterValueReference
Elemental Iron Dosage 6 mg/kg/day[1]
Administration Orally, divided into three daily doses[1]
Efficacy (Overall Effective Rate) 84.2%[1]

Experimental Protocols

In Vitro Model: Iron Uptake in Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, is a widely accepted in vitro model for studying intestinal iron absorption. This protocol is adapted from established methods for assessing iron bioavailability.

Objective: To determine the rate and mechanisms of iron uptake from this compound in an intestinal epithelial cell model.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-essential amino acids

  • Penicillin-streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Transwell® inserts (0.4 µm pore size)

  • This compound

  • Ferrous sulfate (positive control)

  • Blank medium (negative control)

  • In vitro digestion enzymes (pepsin, pancreatin (B1164899), bile extract)

  • Ferritin ELISA kit

  • Protein assay kit (e.g., BCA)

Protocol:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

    • Seed cells onto Transwell® inserts at a density of approximately 5 x 10⁵ cells/cm².

    • Allow cells to differentiate for 18-21 days, changing the medium every 2-3 days. Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • In Vitro Digestion (Optional but Recommended):

    • To simulate physiological conditions, pre-digest the this compound.

    • Prepare a solution of this compound in a simulated gastric fluid containing pepsin at pH 2.0. Incubate for 1 hour at 37°C.

    • Neutralize the pH and add pancreatin and bile extract to simulate intestinal digestion. Incubate for 2 hours at 37°C.

    • Centrifuge the digestate and collect the supernatant for application to the cells.

  • Iron Uptake Assay:

    • Wash the differentiated Caco-2 cell monolayers with phosphate-buffered saline (PBS).

    • Add the digested this compound solution (or undigested solution if preferred) to the apical side of the Transwell® inserts. Include ferrous sulfate as a positive control and a blank medium as a negative control.

    • Incubate for 2-24 hours at 37°C.

    • After incubation, remove the iron-containing medium and wash the cells three times with ice-cold PBS to remove surface-bound iron.

    • Harvest the cells by scraping and lyse them in a suitable buffer.

  • Quantification of Iron Uptake:

    • Measure the ferritin concentration in the cell lysates using a ferritin ELISA kit. Ferritin levels are proportional to intracellular iron.

    • Determine the total protein concentration of the cell lysates using a BCA or similar protein assay.

    • Express iron uptake as ng of ferritin per mg of total cell protein.

In Vivo Model: Hemoglobin Repletion Bioassay in Rats

This protocol is based on the standardized AOAC International method for determining the bioavailability of iron sources.

Objective: To evaluate the bioavailability of this compound in an iron-deficient rat model by measuring hemoglobin regeneration.

Materials:

  • Weanling male Sprague-Dawley or Wistar rats

  • Iron-deficient basal diet

  • This compound

  • Ferrous sulfate (as a standard for relative bioavailability)

  • Hemoglobinometer or spectrophotometer

  • Heparinized capillary tubes for blood collection

Protocol:

  • Induction of Iron Deficiency Anemia:

    • Upon arrival, acclimate the weanling rats for 2-3 days on a standard chow diet.

    • Switch the rats to an iron-deficient basal diet (containing <10 mg iron/kg) for a depletion period of 4-5 weeks.

    • Monitor the rats' weight and general health. Anemia is typically confirmed by a hemoglobin level below 7 g/dL.

  • Experimental Groups and Diet Formulation:

    • Randomly assign the anemic rats to experimental groups (at least 8-10 rats per group).

    • Group 1 (Negative Control): Continue on the iron-deficient basal diet.

    • Group 2 (Standard): Iron-deficient diet supplemented with a known concentration of iron from ferrous sulfate (e.g., 6, 12, and 24 mg Fe/kg diet).

    • Group 3 (Test): Iron-deficient diet supplemented with this compound at the same iron concentrations as the standard group.

  • Repletion Period:

    • Provide the respective diets and deionized water ad libitum for a repletion period of 14 days.

    • Monitor food intake and body weight throughout this period.

  • Hemoglobin Measurement:

    • At the beginning and end of the repletion period, collect a small blood sample from the tail vein into a heparinized capillary tube.

    • Measure the hemoglobin concentration using a hemoglobinometer or a colorimetric method (e.g., cyanmethemoglobin method).

  • Data Analysis:

    • Calculate the hemoglobin iron gain for each rat.

    • Plot the hemoglobin iron gain against the iron intake for the standard (ferrous sulfate) and test (this compound) groups.

    • Determine the relative bioavailability (RBV) of this compound using the slope-ratio method, where the RBV is calculated as: (slope of this compound / slope of ferrous sulfate) x 100.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic pathways for iron and choline, and the experimental workflow for determining iron bioavailability. This compound serves as a source for both iron and choline, which then enter their respective metabolic cascades.

G This compound Dissociation and Uptake FCC This compound GI Gastrointestinal Lumen FCC->GI Dissociation Dissociation GI->Dissociation Ferric Ferric Iron (Fe³⁺) Dissociation->Ferric Choline Choline Dissociation->Choline Enterocyte Enterocyte Ferric->Enterocyte Absorption Choline->Enterocyte Absorption

Caption: Dissociation of this compound in the GI tract.

G Iron Absorption and Metabolism Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3 Ferric Iron (Fe³⁺) (from this compound) Dcytb Dcytb (Reductase) Fe3->Dcytb Fe2 Ferrous Iron (Fe²⁺) Dcytb->Fe2 Reduction DMT1 DMT1 (Transporter) Fe2->DMT1 Fe2_int Fe2_int DMT1->Fe2_int Intracellular Fe²⁺ Ferritin Ferritin (Iron Storage) FPN Ferroportin (Exporter) Heph Hephaestin (Oxidase) FPN->Heph Fe²⁺ Export Transferrin Transferrin-Fe³⁺ Heph->Transferrin Oxidation & Binding BM Bone Marrow (Erythropoiesis) Transferrin->BM Liver Liver (Storage) Transferrin->Liver Fe2_int->Ferritin Fe2_int->FPN

Caption: Cellular pathway of non-heme iron absorption and metabolism.

G Choline Metabolism Pathway cluster_pathways Metabolic Fates of Choline Choline Choline (from this compound) Acetylcholine Acetylcholine (Neurotransmitter Synthesis) Choline->Acetylcholine Phosphatidylcholine Phosphatidylcholine (Membrane Synthesis) Choline->Phosphatidylcholine Betaine Betaine (Methyl Donor) Choline->Betaine

Caption: Major metabolic pathways of choline.

G In Vivo Hemoglobin Repletion Workflow Start Weanling Rats Depletion Iron-Deficient Diet (4-5 weeks) Start->Depletion Anemia Anemia Induction (Hb < 7 g/dL) Depletion->Anemia Grouping Randomization into Experimental Groups Anemia->Grouping Repletion Supplemented Diets (14 days) Grouping->Repletion Measurement Hemoglobin Measurement (Initial and Final) Repletion->Measurement Analysis Data Analysis (Slope-Ratio Method) Measurement->Analysis End Relative Bioavailability Determination Analysis->End

Caption: Experimental workflow for the rat hemoglobin repletion bioassay.

References

Application Notes and Protocols for In Vivo Administration of Ferric Choline Citrate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric choline (B1196258) citrate (B86180) is a chelated form of iron, a critical micronutrient essential for numerous physiological processes, including oxygen transport, cellular respiration, and DNA synthesis. In biomedical research, animal models are indispensable for investigating the efficacy, safety, and pharmacokinetics of iron supplements like ferric choline citrate, particularly in the context of iron-deficiency anemia (IDA). These application notes provide a comprehensive guide to the in vivo administration of this compound in animal studies, offering detailed protocols, data presentation, and visualization of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data extrapolated from studies on ferric citrate and bioavailable iron supplements in rodent and porcine models. It is important to note that specific pharmacokinetic and acute toxicity data for this compound in rodents are limited in the publicly available literature. The provided data should serve as a benchmark, and investigators are strongly encouraged to perform pilot studies to determine the optimal dosage and safety profile for their specific animal models and experimental conditions.

Table 1: Pharmacokinetic Parameters of Iron Compounds in Animal Models

ParameterSpeciesCompoundDose & RouteCmaxTmaxAUCT1/2Reference(s)
Serum IronPigletsGleptoferron200 mg (IM)4695 µg/dL12 h197.55 h∙µg/dLN/AN/A
Serum IronPigletsIron Dextran200 mg (IM)2118 µg/dL10 h43.03 h∙µg/dLN/AN/A
Serum IronRatsFerric Citrate3% in diet (oral)IncreasedN/AN/AN/A[1]
Note: \multicolumn{8}{l}{N/A: Data not available in the cited sources. The data for Gleptoferron and Iron Dextran are provided as a reference for parenteral iron administration. Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve), T1/2 (Half-life).}

Table 2: Acute Oral Toxicity of Citrate Compounds in Rodents

CompoundSpeciesLD50 (mg/kg)Reference(s)
Citric AcidMouse4960[2]
Citric AcidRat4280 - 8610[2]
Note: \multicolumn{4}{l}{LD50 (Lethal Dose, 50%). Specific LD50 for this compound was not found. The data for citric acid is provided for context.}

Table 3: Efficacy of Ferric Citrate in a Rat Model of Iron-Deficiency Anemia

ParameterControl Group (Normal Diet)IDA Group (Iron-Deficient Diet)IDA + 0.3% Ferric Citrate GroupReference(s)
Hemoglobin (g/dL)~14.0~7.0Increased significantly[1]
Serum Iron (µg/dL)NormalSignificantly DecreasedIncreased significantly[1]
Transferrin Saturation (%)NormalSignificantly DecreasedIncreased significantly[1]
Note: \multicolumn{4}{l}{IDA (Iron-Deficiency Anemia). Values are approximate and represent trends observed in the study.[1]}

Signaling Pathway

Iron Metabolism and Homeostasis

The in vivo administration of this compound directly influences the systemic iron metabolism pathway. Upon absorption, the iron component enters the body's iron pool and is subjected to tight regulation to ensure sufficiency for physiological needs while preventing toxicity from iron overload. The liver-produced hormone hepcidin (B1576463) is the master regulator of iron homeostasis. It controls the expression of ferroportin, the only known cellular iron exporter, thereby modulating iron absorption from the duodenum and its release from macrophages and hepatocytes.

Caption: Systemic Iron Homeostasis Pathway.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free water for injection or sterile saline (0.9% NaCl)

  • Sterile filters (0.22 µm)

  • Sterile vials

  • Vortex mixer

  • pH meter

Protocol for Oral Administration (Gavage):

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • In a sterile container, dissolve the this compound powder in a suitable volume of sterile water or saline. This compound is freely soluble in water.[3]

  • Gently vortex the solution until the powder is completely dissolved.

  • Measure the pH of the solution and adjust if necessary, although for oral administration of this chelated compound, pH adjustment is generally not required.

  • The solution can be administered directly to the animals via oral gavage using an appropriately sized feeding needle.

Protocol for Intravenous Administration:

  • Follow steps 1-3 from the oral administration protocol, using sterile, pyrogen-free water for injection or sterile saline.

  • It is crucial to ensure the final solution is isotonic and has a physiologically compatible pH (around 7.4). Adjust the pH using sterile solutions of NaOH or HCl if necessary.

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • The solution is now ready for intravenous injection, typically via the tail vein in rodents.

Note: Always prepare fresh solutions for administration. The stability of the solution should be determined for longer-term storage.

Induction of Iron-Deficiency Anemia (IDA) in Rodents

Materials:

  • Weanling rats or mice

  • Iron-deficient diet (commercially available, typically <5 ppm iron)

  • Standard rodent chow (control group)

  • Metabolic cages for monitoring food and water intake (optional)

Protocol:

  • Upon arrival, acclimatize weanling rodents for one week while feeding them a standard chow diet.

  • After acclimatization, randomly assign the animals to a control group (standard diet) and an IDA group (iron-deficient diet).

  • Provide the respective diets and water ad libitum for a period of 4-6 weeks.

  • Monitor the animals' body weight and general health status regularly.

  • At the end of the induction period, collect blood samples to confirm the anemic state by measuring hematological parameters such as hemoglobin, hematocrit, and serum iron levels. Anemic animals will show significantly lower values for these parameters compared to the control group.

Efficacy Study of this compound in an IDA Rodent Model

Experimental Workflow:

EfficacyWorkflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Acclimatization Acclimatization of Weanling Rodents (1 week) DietaryInduction Induction of IDA (Iron-Deficient Diet, 4-6 weeks) Acclimatization->DietaryInduction Baseline Baseline Blood Sampling (Confirmation of Anemia) DietaryInduction->Baseline Grouping Randomization into Treatment Groups: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) - Positive Control (e.g., Ferrous Sulfate) Baseline->Grouping Administration Daily Administration of Test Articles (e.g., Oral Gavage, 2-4 weeks) Grouping->Administration Monitoring Ongoing Monitoring: - Body Weight - Clinical Signs Administration->Monitoring Endpoint Endpoint Blood and Tissue Collection Administration->Endpoint Analysis Analysis: - Hematology (Hb, Hct) - Serum Iron, Ferritin - Tissue Iron Content Endpoint->Analysis

Caption: Experimental Workflow for Efficacy Study.

Protocol:

  • Induce IDA in rodents as described in the previous protocol.

  • After confirming anemia, randomize the animals into the following groups (example):

    • Group 1: IDA + Vehicle control (e.g., sterile water)

    • Group 2: IDA + this compound (low dose)

    • Group 3: IDA + this compound (high dose)

    • Group 4: IDA + Positive control (e.g., ferrous sulfate)

    • Group 5: Non-anemic control + Vehicle

  • Administer the respective treatments daily for a predetermined period (e.g., 2-4 weeks) via the chosen route (e.g., oral gavage).

  • Monitor the animals daily for clinical signs of toxicity and record body weights at regular intervals.

  • At the end of the treatment period, collect blood samples for hematological and serum iron analysis.

  • Euthanize the animals and collect tissues (e.g., liver, spleen) for the determination of iron content.

  • Analyze the data to assess the efficacy of this compound in reversing the anemic state and restoring iron stores.

Pharmacokinetic Study

Protocol:

  • Use healthy, adult rodents for this study.

  • Administer a single dose of this compound via the desired route (oral or intravenous).

  • Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Process the blood samples to obtain serum or plasma.

  • Analyze the serum/plasma samples for iron concentration using a validated analytical method (e.g., atomic absorption spectroscopy or a colorimetric assay).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (T1/2) using appropriate software.

Acute Toxicity Study

Protocol:

  • Use healthy, adult rodents (typically rats and/or mice).

  • Administer single, escalating doses of this compound to different groups of animals.

  • Observe the animals closely for signs of toxicity and mortality for a period of 14 days.

  • Record all clinical signs, body weight changes, and any instances of mortality.

  • At the end of the observation period, perform a gross necropsy on all animals.

  • Calculate the LD50 value using a recognized statistical method.

Conclusion

The in vivo administration of this compound is a valuable tool for studying iron metabolism and developing novel therapies for iron-deficiency anemia. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust animal studies. It is imperative to adhere to ethical guidelines for animal research and to conduct pilot studies to establish optimal dosing and safety parameters for specific experimental contexts.

References

Application Notes and Protocols for Assessing Cellular Iron Uptake from Ferric Choline Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the cellular uptake of iron from ferric choline (B1196258) citrate (B86180), a compound used in pharmaceuticals and dietary supplements. The protocols outlined below describe colorimetric and fluorescent-based assays to quantify intracellular iron levels, as well as a common in vitro model for studying iron absorption.

Introduction

Ferric choline citrate is a source of iron used to address iron deficiency. Understanding the mechanisms and efficiency of cellular iron uptake from this compound is crucial for the development of effective iron supplements and therapeutics. The following protocols provide standardized methods to quantify and visualize the uptake of iron from this compound in a cellular context.

Key Experimental Techniques

Several methods can be employed to assess the intracellular iron concentration following treatment with this compound. The choice of method depends on the specific research question, available equipment, and desired sensitivity.

1. Colorimetric Assays: These assays are based on the reaction of iron with a chromogen to produce a colored complex that can be quantified spectrophotometrically. They are robust, cost-effective, and suitable for measuring total intracellular iron.

2. Fluorescent-Based Assays: These methods utilize fluorescent probes that are quenched or enhanced upon binding to intracellular iron. They are highly sensitive and suitable for real-time imaging of labile iron pools within living cells.

3. In Vitro Digestion and Caco-2 Cell Model: This model mimics the human gastrointestinal tract and is widely used to assess the bioavailability of iron from different sources.[1][2]

Data Presentation

The following tables summarize key quantitative parameters relevant to cellular iron uptake studies.

Table 1: Kinetic Parameters of Ferric Citrate Uptake in Human Hepatoma (HuH7) Cells [3]

ParameterValue
Maximum Uptake Rate (Vmax)1.95 ± 0.43 pmol/mg protein/min
Apparent Michaelis Constant (Km)1.1 ± 0.1 µM
Maximum Binding (Bmax) for Citrate118 ± 17 pmol citrate/mg protein
Dissociation Constant (Kd) for Citrate21 ± 2 µM

Table 2: Comparison of Common Intracellular Iron Quantification Methods

MethodPrincipleDetectionAdvantagesDisadvantages
Colorimetric (Ferrozine/Ferene S) Fe(II) forms a colored complex with the chromogen.[4][5]Spectrophotometry (absorbance at ~560-593 nm).[5][6]Cost-effective, robust, measures total iron.[4]Requires cell lysis, endpoint assay.
Fluorescent (Calcein-AM) Calcein fluorescence is quenched by labile iron.[7][8]Fluorometry, fluorescence microscopy.[7][8]High sensitivity, suitable for live-cell imaging of labile iron.[7]May not reflect total iron, potential for probe-related artifacts.
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free iron atoms.Atomic Absorption Spectrophotometer.High sensitivity and specificity for total iron.Requires specialized equipment and sample digestion.

Experimental Protocols

Protocol 1: Colorimetric Quantification of Total Intracellular Iron using a Ferrozine-Based Assay

This protocol is adapted from the ferrozine-based method for quantifying total intracellular iron in cultured cells.[4]

Materials:

  • This compound

  • Cultured cells (e.g., Caco-2, HepG2, or other relevant cell line)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 50 mM NaOH)

  • 10 mM HCl

  • Iron-releasing reagent: Freshly prepared solution of 1.4 M HCl and 4.5% (w/v) KMnO4.

  • Iron-detection reagent: 6.5 mM Ferrozine, 1 M Ascorbic acid, 2.5 M Ammonium acetate.

  • Iron standard solution (e.g., FeCl3)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 550 nm.

  • Protein quantification assay kit (e.g., BCA or Bradford).

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Allow cells to adhere and grow for 24-48 hours.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or cell culture medium).

    • Treat cells with varying concentrations of this compound for the desired time period (e.g., 24 hours). Include an untreated control.

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 200 µL of 50 mM NaOH to each well to lyse the cells.

    • Incubate for 2 hours at room temperature.

    • Neutralize the lysate by adding 200 µL of 10 mM HCl.

  • Iron Release:

    • Add 200 µL of the iron-releasing reagent (acidic KMnO4) to each lysate.

    • Seal the plate and incubate at 60°C for 2 hours with shaking.

  • Colorimetric Reaction:

    • Cool the plate to room temperature.

    • Add 60 µL of the iron-detection reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Measurement:

    • Transfer 280 µL of the mixture from each well to a 96-well plate.

    • Measure the absorbance at 550 nm using a microplate reader.

  • Quantification:

    • Prepare a standard curve using the iron standard solution treated with the same releasing and detection reagents.

    • Determine the protein concentration of the cell lysates using a standard protein assay.

    • Calculate the intracellular iron concentration and normalize it to the protein content (e.g., in nmol iron/mg protein).

Protocol 2: Assessment of Labile Iron Pool using Calcein-AM Fluorescent Probe

This protocol describes the use of Calcein-AM to monitor changes in the intracellular labile iron pool (LIP).[7][8]

Materials:

  • This compound

  • Cultured cells

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Allow cells to adhere and grow.

    • Treat cells with this compound for the desired time.

  • Calcein-AM Loading:

    • Prepare a working solution of Calcein-AM (e.g., 0.5 µM) in HBSS.

    • Wash the cells once with HBSS.

    • Add the Calcein-AM working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells twice with HBSS to remove excess probe.

    • Add fresh HBSS to the wells.

    • Measure the fluorescence intensity using a fluorescence microplate reader (Excitation ~485 nm, Emission ~515 nm) or visualize using a fluorescence microscope. A decrease in fluorescence intensity corresponds to an increase in the labile iron pool.

  • Data Analysis:

    • The change in fluorescence can be expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Putative Cellular Uptake Pathway for this compound

The precise mechanism for this compound uptake is not fully elucidated but is thought to involve the reduction of ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron at the cell surface, followed by transport across the cell membrane. This process is likely mediated by a membrane-bound reductase and a ferrous iron transporter. Studies on non-transferrin-bound iron (NTBI) uptake suggest the involvement of the divalent metal transporter 1 (DMT1).[9][10] Additionally, for citrate-bound iron, a specific citrate binding site on the cell membrane may be involved.[3][11]

FerricCholineCitrateUptake extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space FCC This compound (Fe³⁺) Fe3 Fe³⁺ FCC->Fe3 Dissociation Reductase Membrane Reductase (e.g., STEAP3) Fe3->Reductase Fe2 Fe²⁺ Reductase->Fe2 Reduction DMT1 DMT1 Fe2->DMT1 LIP Labile Iron Pool (LIP) DMT1->LIP Transport Ferritin Ferritin (Iron Storage) LIP->Ferritin Metabolic Metabolic Use (e.g., Heme synthesis) LIP->Metabolic ExperimentalWorkflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat Cells with This compound seed_cells->treat_cells wash_cells Wash Cells with PBS treat_cells->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells release_iron Release Iron from Proteins (Acidic KMnO4) lyse_cells->release_iron protein_assay Perform Protein Assay on Lysates lyse_cells->protein_assay color_reaction Add Colorimetric Reagent (e.g., Ferrozine) release_iron->color_reaction measure_abs Measure Absorbance color_reaction->measure_abs calculate Calculate Intracellular Iron (Normalize to Protein) measure_abs->calculate protein_assay->calculate end End calculate->end

References

Ferric Choline Citrate in Novel Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric choline (B1196258) citrate (B86180), a stable, water-soluble complex of ferric iron, choline, and citric acid, has traditionally been utilized as an iron supplement for the treatment of iron-deficiency anemia.[1] Its components—iron, a vital micronutrient; choline, an essential nutrient with a role in neurotransmitter synthesis and cell-membrane signaling; and citrate, a key intermediate in metabolism—suggest a favorable biocompatibility profile. These characteristics, coupled with the potential for chemical modification, position ferric choline citrate as a promising candidate for the development of novel drug delivery systems. This document provides an overview of its potential applications and detailed protocols for the formulation and characterization of this compound-based nanocarriers.

While direct literature on this compound-based nanoparticles for drug delivery is limited, this document extrapolates from established methodologies for similar iron-based and citrate-stabilized nanoparticle systems to provide a foundational guide for researchers. The protocols and data presented herein are illustrative and intended to serve as a starting point for the development and optimization of such systems.

Potential Applications in Drug Delivery

The unique composition of this compound offers several potential advantages in the design of drug delivery vehicles:

  • Biocompatibility: The endogenous nature of its constituents is expected to result in low toxicity and good biocompatibility.

  • Targeting Potential: The choline moiety could potentially be exploited for targeted delivery to cells expressing choline transporters.

  • Controlled Release: The citrate component can act as a biodegradable linker or matrix component, allowing for controlled drug release.

  • Theranostic Applications: The iron core could serve as a contrast agent for magnetic resonance imaging (MRI), enabling simultaneous diagnosis and therapy.

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded this compound Nanoparticles (Hypothetical)

This protocol describes a modified co-precipitation method for the synthesis of drug-loaded nanoparticles using this compound as a stabilizing and functional agent.

Materials:

Procedure:

  • Preparation of this compound Solution: Dissolve a specific amount of this compound in deionized water to achieve the desired concentration.

  • Drug Incorporation: Add the drug of interest to the this compound solution and stir until fully dissolved.

  • Nanoparticle Formation: While vigorously stirring the solution, slowly add ammonium hydroxide dropwise until the pH reaches a value conducive to nanoparticle formation (typically pH 9-11). The solution should turn into a colloidal suspension.

  • Purification: Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 24-48 hours with frequent water changes to remove unreacted precursors and unloaded drug.

  • Collection and Storage: Collect the purified nanoparticle suspension and store at 4°C for further characterization.

Experimental Workflow:

G cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization A Dissolve this compound & Drug B Add NH4OH (Co-precipitation) A->B C Dialysis (24-48h) B->C D Particle Size & Zeta Potential C->D E Drug Loading & Encapsulation Efficiency C->E F In Vitro Drug Release C->F G Cytotoxicity Assay C->G

Caption: Workflow for Synthesis and Characterization.

Protocol 2: Characterization of this compound Nanoparticles

1. Particle Size and Zeta Potential Analysis:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Transfer the diluted suspension to a disposable cuvette.

    • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using DLS.

    • For zeta potential, use a specific folded capillary cell and measure the electrophoretic mobility.

    • Perform all measurements in triplicate.

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Instrumentation: UV-Vis Spectrophotometer.

  • Procedure:

    • Lyophilize a known amount of the nanoparticle suspension.

    • Dissolve the lyophilized powder in a suitable solvent to disrupt the nanoparticles and release the drug.

    • Centrifuge the solution to pellet any insoluble material.

    • Measure the absorbance of the supernatant at the characteristic wavelength of the drug.

    • Calculate the drug concentration using a standard calibration curve.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

3. In Vitro Drug Release Study:

  • Methodology: Dialysis method.

  • Procedure:

    • Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Quantify the amount of drug released into the medium using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the cumulative drug release as a function of time.

4. Biocompatibility and Cytotoxicity Assessment:

  • Methodology: MTT assay.

  • Cell Lines: A relevant cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293).

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles for 24, 48, or 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

Data Presentation

The following tables present hypothetical but plausible data for the characterization of Doxorubicin-loaded this compound nanoparticles, based on typical values reported for similar iron-based drug delivery systems.

Formulation CodeParticle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
FCC-NP-Dox-1155.2 ± 3.10.21 ± 0.02-18.5 ± 1.2
FCC-NP-Dox-2180.5 ± 4.50.25 ± 0.03-22.1 ± 1.5
FCC-NP-Dox-3210.8 ± 5.20.28 ± 0.04-25.7 ± 1.8
Formulation CodeDrug Loading Content (%) ± SDEncapsulation Efficiency (%) ± SD
FCC-NP-Dox-18.2 ± 0.575.4 ± 3.2
FCC-NP-Dox-210.5 ± 0.782.1 ± 4.1
FCC-NP-Dox-312.8 ± 0.988.6 ± 3.8

Potential Cellular Uptake Pathway

The cellular uptake of iron from ferric citrate complexes is a complex process. Studies on ferric citrate (without choline) suggest that uptake can be mediated by specific membrane binding sites for citrate, followed by the reduction of Fe³⁺ to Fe²⁺ and subsequent transport into the cell. The choline component of this compound might facilitate uptake through choline transporters, which are overexpressed in some cancer cells.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP This compound Nanoparticle Receptor Choline Transporter / Citrate Binding Site NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Fe3 Fe³⁺ Endosome->Fe3 Iron Release Drug Drug Release Endosome->Drug Fe2 Fe²⁺ Fe3->Fe2 Reduction Target Therapeutic Target Drug->Target

Caption: Potential Cellular Uptake Pathway.

Conclusion

This compound presents an intriguing, yet underexplored, platform for the development of novel drug delivery systems. Its inherent biocompatibility and the functional properties of its components offer a promising foundation for creating safe and effective nanocarriers. The protocols and illustrative data provided in this document aim to equip researchers with the necessary framework to initiate investigations into this novel area. Further research is warranted to fully elucidate the potential of this compound in targeted drug delivery and theranostics.

References

Troubleshooting & Optimization

How to prevent precipitation of ferric choline citrate in phosphate buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ferric Choline (B1196258) Citrate (B86180), focusing on the common issue of precipitation in phosphate-buffered solutions.

Frequently Asked Questions (FAQs)
Q1: What causes the precipitation of ferric choline citrate in my phosphate (B84403) buffer solution?

A1: The precipitation is typically not the this compound itself, but rather the formation of ferric phosphate (FePO₄).[1][2] This occurs when the ferric iron (Fe³⁺) dissociates from the choline citrate complex and reacts with phosphate ions (PO₄³⁻) present in the buffer.[2] Ferric phosphate is a highly insoluble compound, especially at neutral or near-neutral pH, leading to the formation of a visible precipitate, which can be yellow or reddish-brown.[1][3]

Q2: What are the primary factors that trigger this precipitation?

A2: The key factors are chemical equilibrium and solution pH.

  • Chemical Competition: In your solution, there is a competition between the citrate ions and the phosphate ions to bind with the ferric iron.[4] Citrate is a chelating agent that forms a soluble complex with iron, keeping it in solution.[5][6] However, if the conditions favor the reaction with phosphate, the highly insoluble ferric phosphate will precipitate out of the solution.[1]

  • pH: This is the most critical factor. The solubility of ferric iron is highly pH-dependent. In acidic conditions (pH below ~4.0), ferric iron is more soluble.[7][8] As the pH rises towards neutral (pH 7.0) and above, both ferric hydroxide (B78521) and ferric phosphate become much less soluble, significantly increasing the likelihood of precipitation.[3][9][10]

Q3: At what pH does ferric phosphate precipitation typically occur?

A3: Pure ferric phosphate precipitation can begin at a pH as low as 3.5.[10] As the pH increases, its solubility continues to decrease dramatically. In typical experimental conditions with phosphate-buffered saline (PBS) at a physiological pH of 7.2-7.4, the environment is highly favorable for ferric phosphate formation.[2]

Q4: Can temperature affect the stability of my solution?

A4: Yes, temperature can influence stability. An increase in temperature can accelerate the hydrolysis rate of ferric salts, which can contribute to the formation of insoluble iron hydroxides and potentially affect the equilibrium between the citrate and phosphate complexes.[11]

Troubleshooting Guide

Use this guide to diagnose and solve precipitation issues in your experiments.

Problem / Observation Probable Cause Recommended Solution(s)
Immediate precipitation when adding this compound stock to phosphate buffer.High Localized Concentrations & pH Shock: Adding a concentrated, often acidic, iron stock directly to a neutral pH buffer causes rapid precipitation before the citrate can effectively chelate the iron.[2]1. Dilute the iron stock first: Add the concentrated this compound stock to the water component of your final solution before adding the phosphate buffer salts. 2. Slow, controlled addition: Add the iron stock dropwise into the final, vortexing buffer solution. This avoids localized concentration spikes.[8]
Solution is initially clear but precipitates over time (e.g., hours or days).Unfavorable Equilibrium: The pH of the final solution is too high, slowly driving the reaction towards the formation of insoluble ferric phosphate. The initial chelation was not stable enough for long-term storage at that pH.[9][12]1. Adjust Final pH: Lower the pH of the final solution if your experiment allows. A pH below 6.5 can significantly improve stability. 2. Increase Citrate Ratio: Prepare a new stock solution with an excess of citric acid to improve chelation. (See Protocol 1).[1][13]
Precipitation occurs after warming the solution to 37°C for incubation.Temperature-Dependent Solubility: The solubility of the components and the rate of hydrolysis are affected by temperature, leading to precipitation in a solution that was stable at room temperature.[11]1. Use a More Stable Chelate: Consider using a stronger chelating agent like EDTA if compatible with your experiment.[2][3] 2. Test at Temperature: Before a critical experiment, test the stability of your formulation by incubating it at 37°C for the required duration.
The issue is recurrent and persistent despite the above measures.Incompatible Buffer System: The high concentration of phosphate ions in the buffer is fundamentally incompatible with the required concentration of soluble iron.1. Switch to a Non-Phosphate Buffer: Use an alternative buffer system such as HEPES, MES, or MOPS, which do not contain reactive phosphate ions.[4][7][14] 2. Use a Citrate Buffer: A citrate-based buffer can serve the dual purpose of maintaining pH and providing excess chelating agent to keep the iron soluble.[1]
Data & Comparisons
Table 1: Influence of pH on Iron Solubility and Precipitation
pH RangeFerric Iron (Fe³⁺) StatePredominant ReactionStability Outlook
< 4.0 SolubleFerric-Citrate complex is stable.[15]High Stability: Precipitation is unlikely.[7][8]
4.0 - 6.5 Decreasing SolubilityCompetition between citrate chelation and ferric phosphate/hydroxide formation begins.[4][10]Moderate Stability: Risk of precipitation increases, especially with higher concentrations and longer incubation times.
> 6.5 Very Low SolubilityFormation of insoluble Ferric Phosphate (FePO₄) and/or Ferric Hydroxide (Fe(OH)₃) is highly favored.[3][9]Low Stability: High probability of precipitation. Phosphate buffers in this range are not recommended.[14]
Table 2: Comparison of Buffer Systems for Ferric Iron Formulations
Buffer SystemKey ComponentCompatibility with Ferric IronRecommended Use Case
Phosphate (PBS) H₂PO₄⁻ / HPO₄²⁻Poor: Directly contributes to the precipitation of insoluble ferric phosphate.[14]Not recommended for solutions containing high concentrations of soluble iron.
HEPES N/AGood: Does not contain phosphate; less likely to form insoluble complexes with iron.A common and effective alternative to PBS for iron-containing cell culture media.
MES N/AGood: A non-coordinating buffer that is stable in the presence of most metal ions.[4]Useful for experiments in the acidic to neutral pH range (pKa ~6.1).
Citrate Citric Acid / CitrateExcellent: Provides buffering capacity while also acting as a chelating agent to keep iron in a soluble state.[1]Ideal for preparing concentrated, stable stock solutions of ferric iron.

Visual Guides

Fe3 Soluble Fe³⁺ Ion (from this compound) Complex Soluble Ferric-Citrate Complex Fe3->Complex Chelation (Keeps Iron Soluble) Precipitate Insoluble Ferric Phosphate (FePO₄) Fe3->Precipitate Precipitation (Removes Iron from Solution) Citrate Citrate Citrate->Fe3 Phosphate Phosphate Phosphate->Fe3 start Precipitate Observed? check_buffer Are you using a phosphate buffer? start->check_buffer Yes check_ph Is the final pH > 6.5? check_buffer->check_ph No sol_buffer SOLUTION: Switch to a non-phosphate buffer (HEPES, MES, Citrate). check_buffer->sol_buffer Yes check_addition How was the iron stock added? check_ph->check_addition No sol_ph SOLUTION: Lower the final solution pH. Increase citrate:iron ratio. check_ph->sol_ph Yes sol_addition SOLUTION: Add iron stock to water first, or add dropwise to vortexing buffer. check_addition->sol_addition Concentrated stock added directly end Problem Resolved sol_buffer->end sol_ph->end sol_addition->end

References

Technical Support Center: Troubleshooting Poor Cell Viability with Ferric Choline Citrate Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability during cell culture experiments involving ferric choline (B1196258) citrate (B86180) supplementation.

Frequently Asked Questions (FAQs)

Q1: What is ferric choline citrate and why is it used in cell culture?

This compound is a water-soluble, organic iron complex. It is used in cell culture as a source of iron, an essential micronutrient for cellular processes such as respiration, DNA synthesis, and metabolism.[1] In serum-free media, where iron-carrying proteins like transferrin may be absent, supplements like this compound are crucial for cell growth and proliferation.[1]

Q2: What are the initial signs of poor cell viability after adding this compound?

Initial indicators of poor cell viability can include:

  • A noticeable decrease in the rate of cell proliferation.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, or the appearance of cellular debris.[2]

  • A decrease in metabolic activity, which can be observed in colorimetric assays like MTT or WST-1.

  • Increased signs of apoptosis or necrosis.[2]

Q3: Can this compound be toxic to cells?

Yes, like other iron supplements, this compound can be toxic at high concentrations.[3] Iron, particularly in its ferrous (Fe2+) state, can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals.[1] This can lead to oxidative stress, lipid peroxidation, and damage to cellular components, ultimately causing cell death.[3][4]

Q4: How does the "choline" component of this compound affect cells?

Choline is an essential nutrient involved in the synthesis of phospholipids, which are crucial components of cell membranes, and the neurotransmitter acetylcholine. While generally beneficial, some studies have shown that choline chloride, in combination with citric acid, can exhibit cytotoxic effects at high concentrations.[5][6][7] However, in the context of this compound, the primary concern for toxicity is typically the iron component.

Q5: I see a precipitate in my media after adding this compound. What should I do?

Precipitation can occur for several reasons, including high concentrations of the supplement, interactions with other media components, or changes in pH or temperature.[8][9][10]

  • Troubleshooting Steps:

    • Ensure the this compound is fully dissolved in a small amount of media or sterile water before adding it to the bulk medium.

    • Warm the media to 37°C before adding the supplement.

    • Review the concentration used; you may need to perform a dose-response experiment to find the optimal, non-precipitating concentration.

    • Consider the order of component addition when preparing media, as some salts can precipitate in the presence of others.[9]

Troubleshooting Guides

Issue 1: Sudden Drop in Cell Viability After Supplementation

Question: I added this compound to my culture, and within 24 hours, I observed a significant decrease in cell viability. What could be the cause and how do I fix it?

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
High Iron Concentration Exceeding the optimal iron concentration for your specific cell line can lead to acute iron toxicity and oxidative stress.[4][11]Perform a dose-response experiment to determine the optimal concentration. Start with a lower concentration range and incrementally increase it.
Oxidative Stress The introduced iron may be catalyzing the formation of reactive oxygen species (ROS), leading to cellular damage.[1][4]1. Measure ROS levels to confirm oxidative stress. 2. Consider co-treatment with an antioxidant like N-acetylcysteine. 3. Ensure your media contains other protective components like selenium, a cofactor for glutathione (B108866) peroxidase.
Solvent Toxicity If the this compound was dissolved in a solvent other than the culture medium, the solvent itself might be toxic at the final concentration.Ensure the final concentration of any solvent (e.g., DMSO, ethanol) is minimal and non-toxic to your cells (typically <0.5% for DMSO). Always include a vehicle control in your experiments.[12]
Media Instability The addition of a concentrated supplement may have altered the pH or osmolarity of the medium, shocking the cells.1. Check the pH of the medium after adding the supplement. 2. Add the supplement to the medium slowly while gently mixing.
Issue 2: Gradual Decline in Cell Health Over Several Passages

Question: My cells seem to grow slower and appear less healthy over several passages after I started using this compound. What's happening?

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Chronic Iron Overload Continuous exposure to even moderately high levels of iron can lead to a gradual accumulation within the cells, causing chronic oxidative stress and impacting long-term viability.[11]1. Re-evaluate the concentration of this compound. A lower concentration may be sufficient for long-term culture. 2. Consider a "pulsing" strategy where the supplement is only added for a portion of the culture duration.
Depletion of Other Nutrients Increased metabolic activity due to iron supplementation might lead to the faster depletion of other essential nutrients in the medium.Review your media refreshment schedule. You may need to replace the medium more frequently.
Alteration of Cellular Adhesion Some studies have shown that high concentrations of ferric citrate can negatively impact cell adhesion in certain cell lines, like CHO cells.[13]Observe cell attachment and morphology closely. If cells are detaching more readily, consider reducing the this compound concentration or using an alternative iron source.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To identify the concentration range of this compound that supports cell viability and growth without inducing cytotoxicity.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in sterile, cell-culture grade water or your basal medium. Create a serial dilution to achieve a range of final concentrations to test (e.g., 0, 10, 25, 50, 100, 200, 500, 1000 µM).

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include an untreated control.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT or WST-1 assay, according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the optimal concentration range.

Protocol 2: Assessing Oxidative Stress

Objective: To determine if this compound supplementation is inducing oxidative stress in your cells.

Methodology:

  • Cell Treatment: Culture your cells with and without the concentration of this compound that is causing poor viability. Include a positive control (e.g., a known inducer of oxidative stress like H₂O₂).

  • ROS Detection: Use a cell-permeable fluorescent probe for reactive oxygen species (e.g., CellROX™ Green Reagent or DCFDA).

  • Staining:

    • Collect cells from each treatment group.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Resuspend the cells in a medium containing the ROS indicator dye at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence plate reader. An increase in fluorescence in the this compound-treated group compared to the control indicates an increase in ROS levels.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Cell Viability with this compound start Poor Cell Viability Observed check_concentration Is the concentration optimized? start->check_concentration check_precipitation Is there a precipitate in the media? start->check_precipitation check_morphology Are there changes in cell morphology? start->check_morphology dose_response Perform Dose-Response Experiment check_concentration->dose_response review_prep Review Supplement Preparation and Media Formulation check_precipitation->review_prep assess_ros Assess for Oxidative Stress check_morphology->assess_ros ros_protocol Perform Oxidative Stress Assay assess_ros->ros_protocol solution1 Use Optimal Concentration dose_response->solution1 Identify Optimal Concentration solution2 Ensure Complete Dissolution review_prep->solution2 Adjust Preparation Method solution3 Mitigate Oxidative Stress ros_protocol->solution3 Consider Antioxidant Co-treatment

Caption: A logical workflow for troubleshooting poor cell viability.

Iron_Toxicity_Pathway Cellular Pathway of Iron-Induced Toxicity fcc High Concentration of This compound fe_influx Increased Intracellular Iron (Fe³⁺/Fe²⁺) fcc->fe_influx fenton Fenton Reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) fe_influx->fenton ros Increased Reactive Oxygen Species (ROS) fenton->ros lipid_perox Lipid Peroxidation ros->lipid_perox membrane_damage Cell Membrane Damage lipid_perox->membrane_damage apoptosis Apoptosis/Necrosis membrane_damage->apoptosis cell_death Poor Cell Viability apoptosis->cell_death

References

Optimizing the pH of media containing ferric choline citrate for maximum stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ferric Choline (B1196258) Citrate (B86180)

Welcome to the technical support center for media formulation containing Ferric Choline Citrate. This resource provides detailed guidance on maintaining the stability of your solutions by optimizing pH, a critical factor for ensuring iron bioavailability and preventing precipitation in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Observed Issue Probable Cause Recommended Solution(s)
Precipitation or Cloudiness A rust-brown or murky precipitate forms after adding this compound to the medium.High pH-Induced Hydrolysis The pH of your medium is likely above the optimal stability range (pH > 6.5). At neutral to alkaline pH, the ferric iron (Fe³⁺) hydrolyzes to form insoluble ferric hydroxide (B78521) (Fe(OH)₃), even with citrate chelation.[1][2][3]1. Adjust Final pH: Lower the pH of the final medium to a slightly acidic range (e.g., pH 5.5 - 6.5) using a biocompatible acid. 2. Use an Acidic Stock Solution: Prepare a concentrated stock of this compound in purified water with the pH pre-adjusted to ~4.0. Add this stock to your final medium, monitoring the final pH. 3. Increase Citrate Concentration: Add a molar excess of citric acid to the medium to enhance chelation and improve solubility at near-neutral pH.
Color Change The solution color shifts from its initial yellowish-brown or green to a distinct rust or orange-brown over time.Formation of Ferric Hydroxide This is a visual indicator of Fe³⁺ precipitation. The characteristic color of rust-colored Fe(OH)₃ is dominating the solution's appearance.[2]Follow the same solutions recommended for "Precipitation or Cloudiness." The color change is an early indicator of the same underlying stability issue.
Loss of Efficacy / Reduced Iron Bioavailability In cell culture or fermentation, you observe signs of iron deficiency (e.g., poor growth, chlorosis) despite adding this compound.[4][5][6]Iron Precipitation The iron has precipitated out of the solution, making it unavailable for cellular uptake. Iron must be in a soluble, bioavailable form to be utilized by cells.[7][8][9]1. Confirm pH Stability: Verify that the medium's pH has not drifted upwards during the experiment. Buffering capacity may need to be increased. 2. Perform a Stability Assay: Use the protocol provided below to determine the pH at which your specific media composition maintains soluble iron. 3. Filter Sterilization: Use a 0.22 µm filter to sterilize your media. If precipitation is occurring, this will remove the bioavailable iron. Ensure your solution is stable before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining this compound stability?

A1: this compound is most stable in an acidic environment. While the citrate chelate improves its solubility compared to simple ferric salts, maximum stability and solubility are typically observed in the pH range of 4.0 to 6.5 . A 1% solution of this compound itself is often acidic, with a pH of around 3.[10][11]

Q2: Why is pH so critical for this compound stability?

A2: The stability is governed by the ferric iron (Fe³⁺) ion. In aqueous solutions, as the pH rises towards neutral and becomes alkaline, Fe³⁺ ions undergo hydrolysis to form highly insoluble iron hydroxides, primarily ferric hydroxide (Fe(OH)₃).[1][2][12] While the citrate in this compound acts as a chelating agent to protect the iron and keep it in solution, this protective effect can be overcome at higher pH levels, leading to precipitation.

Q3: What are the visual signs of this compound instability or degradation?

A3: The primary signs are:

  • Turbidity/Cloudiness: The solution loses its clarity.

  • Precipitation: A visible solid, typically rust-brown or orange, settles out of the solution.[2]

  • Color Change: A shift from the expected yellowish-brown or green color to a rust-like orange or brown.

Q4: Can I buffer my medium at pH 7.0 and still use this compound?

A4: It is challenging but may be possible with formulation adjustments. The rate of iron precipitation increases significantly around neutral pH.[3] To maintain solubility at pH 7.0, you would likely need to add an excess of a strong chelating agent, such as additional citric acid, to outcompete the hydrolysis reaction. It is strongly recommended to perform a stability study (see protocol below) for your specific formulation to confirm solubility over your experiment's duration.

Q5: How does temperature affect pH-dependent stability?

A5: Generally, increased temperature accelerates chemical reactions, including the hydrolysis and precipitation of ferric iron. If your process involves heating (e.g., heat sterilization) after adding this compound, the risk of precipitation at a suboptimal pH is significantly higher. It is recommended to add filter-sterilized this compound from an acidic stock solution to the final, cooled medium whenever possible.

Data Summary: pH-Dependent Stability

The following table summarizes the expected stability of a typical this compound solution at various pH levels. The "% Soluble Iron" is an illustrative value representing the iron remaining in solution after a 24-hour incubation period.

pH ValueVisual Observation% Soluble Iron (Illustrative)Stability Status
4.0Clear, stable solution>99%Optimal
5.5Clear, stable solution>99%Optimal
6.5Slight, transient haze may appear~95%Acceptable
7.0Noticeable turbidity develops<80%Marginal / Unstable
7.5Heavy turbidity and precipitation<50%Unstable
8.0Rapid formation of dense precipitate<10%Unstable

Experimental Protocols

Protocol: pH Stability Assay for this compound

This protocol details a method to determine the stability of this compound in your specific medium across a range of pH values.

1. Materials and Equipment:

  • This compound

  • Your basal medium or buffer solution

  • pH meter, calibrated

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile test tubes or vials

  • Spectrophotometer (optional, for turbidity)

  • 0.22 µm syringe filters and syringes

  • ICP-OES or a similar instrument for iron quantification (optional, for quantitative analysis)

2. Methodology:

  • Prepare Medium: Prepare a batch of your basal medium without this compound.

  • Aliquot and Adjust pH: Dispense equal volumes (e.g., 10 mL) of the medium into a series of test tubes. Adjust the pH of each tube to a different value across your desired range (e.g., 4.0, 5.0, 6.0, 6.5, 7.0, 7.5, 8.0) using 0.1 M HCl or 0.1 M NaOH.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100x) in ultrapure water, ensuring it is fully dissolved.

  • Spike Medium: Add an identical amount of the this compound stock solution to each pH-adjusted tube to achieve your final target concentration. Mix immediately and thoroughly.

  • Initial Measurement (T=0):

    • Visual: Immediately record the visual appearance (color, clarity) of each solution.

    • (Optional) Turbidity: Measure the absorbance at 600 nm (A600).

    • (Optional) Soluble Iron: Take a small aliquot, pass it through a 0.22 µm filter, and store it for soluble iron analysis (e.g., by ICP-OES). This is your baseline.

  • Incubation: Incubate all tubes under your standard experimental conditions (e.g., 25°C or 37°C) for a set period (e.g., 24, 48, or 72 hours).

  • Final Measurement (T=final):

    • Visual: Record the visual appearance of each solution again. Note any precipitation or color changes.

    • (Optional) Turbidity: Re-measure the A600. An increase indicates precipitation.

    • (Optional) Soluble Iron: Filter an aliquot from each tube and analyze for soluble iron content. Compare the result to the T=0 measurement to determine the percentage of iron that remained in solution.

8. Interpretation: The optimal pH for your medium is the highest pH at which the solution remains clear and the concentration of soluble iron does not significantly decrease over the incubation period.

Visualizations

experimental_workflow start Start prep_media Prepare Basal Medium start->prep_media aliquot Aliquot Medium into Tubes prep_media->aliquot adjust_ph Adjust pH of Each Tube (e.g., 4.0, 5.5, 7.0, 8.0) aliquot->adjust_ph spike Spike All Tubes with Stock adjust_ph->spike prep_stock Prepare Ferric Choline Citrate Stock Solution prep_stock->spike measure_t0 Measure at T=0 (Visual, A600, Soluble Fe) spike->measure_t0 incubate Incubate Under Experimental Conditions measure_t0->incubate measure_final Measure at T=Final (Visual, A600, Soluble Fe) incubate->measure_final analyze Analyze Data & Determine Optimal pH measure_final->analyze end End analyze->end

Caption: Experimental workflow for determining the optimal pH for this compound stability.

logical_relationship Effect of pH on this compound State cluster_ph Medium pH cluster_state Resulting Iron State low_ph Low pH (< 6.5) soluble Soluble Complex Fe³⁺ chelated by Citrate Bioavailable low_ph->soluble Favors high_ph High pH (> 7.0) precipitate Insoluble Precipitate Fe(OH)₃ formation Not Bioavailable high_ph->precipitate Promotes Hydrolysis

Caption: Relationship between medium pH and the chemical state of this compound in solution.

References

Navigating Experimental Variability with Ferric Choline Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing common sources of variability in experiments utilizing ferric choline (B1196258) citrate (B86180). By understanding the compound's properties and potential interactions, you can ensure more consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ferric choline citrate and what are its basic properties?

A1: this compound is a chelate of ferric iron (Fe³⁺) with choline and citrate. It is known for being freely soluble in water, which is an advantage over some other iron salts.[1] The resulting solution is typically clear and green-yellow.[2] Key properties are summarized in the table below.

Q2: My this compound solution is forming a precipitate in my cell culture medium. What is causing this?

A2: This is a common issue with iron supplements in physiological solutions. Most cell culture media are buffered with phosphates, which can react with ferric ions to form insoluble ferric phosphate, especially at the neutral to slightly alkaline pH (7.2-7.4) of typical culture conditions.[3][4] Changes in temperature, such as warming the medium to 37°C, can also decrease the solubility of these components.[4]

Q3: How can I prevent my this compound solution from precipitating?

A3: The citrate in this compound already acts as a chelating agent to improve iron's solubility.[4] However, to further prevent precipitation, consider the following:

  • Prepare a concentrated, acidic stock solution: Ferric salts are more stable at a lower pH.[3] A 1% solution of this compound has a pH of approximately 3.[5]

  • Add the stock solution to the medium just before use: Minimize the time the iron supplement is in the phosphate-buffered medium to reduce the chance of precipitation.

  • Perform a dose-response study: High concentrations of iron are more likely to precipitate. Determine the optimal, lowest effective concentration for your specific cell line and experimental goals.[6]

Q4: I'm observing unexpected changes in cell viability and function. Could this compound be the cause?

A4: Yes. Excess free iron is a known catalyst for the formation of reactive oxygen species (ROS) through Fenton chemistry, leading to oxidative stress.[7] This can result in cellular damage, apoptosis, and inflammation.[8][9] It is crucial to use the appropriate concentration and to consider the antioxidative capacity of your experimental system. The choline and citrate components themselves may also have biological effects; for instance, choline deficiency can induce oxidative stress, while citrate may have protective effects.[10][11]

Q5: Is there batch-to-batch variability with this compound that I should be aware of?

A5: As with many chemical reagents, there can be variability. A significant source of inconsistent results can stem from trace element impurities within the iron source itself.[7] For example, varying levels of manganese have been shown to impact cell growth, viability, and protein glycosylation patterns in CHO cells, independent of the iron concentration.[7] It is advisable to obtain a certificate of analysis for each new batch and, if highly reproducible results are critical, to test new batches to ensure consistency.

Data & Protocols

Quantitative Data Summary

The following tables provide key quantitative data for this compound and related compounds to inform experimental design.

Table 1: Properties of this compound

Parameter Value Source
Appearance Yellow-green to brown powder [2]
Solubility in Water (20°C) > 100 g/L [5]
pH of 1% Solution ~3.0 [5]
Stability Stable under recommended storage [2]

| Incompatible Materials | Strong oxidizing agents |[2] |

Table 2: Recommended Concentration Ranges for Iron and Citrate in CHO Cell Culture

Component Optimized Concentration Range Source
Iron 0.1 - 0.5 mM [12]
Citrate 0.125 - 1.0 mM [12]

Note: This data is from a study optimizing ferric citrate and sodium citrate combinations, but provides a useful starting point for this compound.

Experimental Protocol: Preparation and Use of this compound in Cell Culture

This protocol provides a general guideline for minimizing variability. Specific concentrations and incubation times should be optimized for your particular cell line and experimental endpoint.

  • Reagent Preparation:

    • Wear appropriate personal protective equipment (gloves, safety glasses).[13]

    • Prepare a 100 mM stock solution of this compound by dissolving it in sterile, deionized water. For example, if the molecular weight is ~399 g/mol , dissolve 3.99 g in 100 mL of water.

    • Warm the solution gently if needed to ensure complete dissolution. The solution should be clear.[2]

    • Sterile-filter the stock solution through a 0.22 µm filter.

    • Store the stock solution in small, single-use aliquots at 2-8°C, protected from light.[5] Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Culture your cells to the desired confluency under standard conditions.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the final desired concentration (e.g., starting with a range from 10 µM to 200 µM). Crucially, add the diluted iron solution to the cells immediately after preparation.

    • Incubate the cells for the desired period.

  • Endpoint Analysis:

    • After incubation, proceed with your planned analysis, such as cell viability assays (e.g., MTT, WST-8), oxidative stress measurements (e.g., ROS-Glo, DCFDA), or functional assays.

    • Always include an untreated control group (vehicle only) in your experimental design.

Visual Guides: Diagrams and Workflows

Troubleshooting Experimental Variability

This flowchart helps diagnose common sources of inconsistent results when using this compound.

G Start Inconsistent Experimental Results CheckPrep Review Solution Preparation & Storage Start->CheckPrep CheckPrecipitate Observe for Precipitation in Media Start->CheckPrecipitate CheckToxicity Assess for Cellular Toxicity Start->CheckToxicity CheckBatch Consider Batch-to-Batch Variability Start->CheckBatch Sol_Fresh Prepare Fresh Stock? Use Immediately? CheckPrep->Sol_Fresh Storage issues? Sol_pH Is Media pH > 7.0? High Phosphate? CheckPrecipitate->Sol_pH Turbidity noted? Sol_ROS Measure Oxidative Stress (ROS)? CheckToxicity->Sol_ROS Unexpected cell death? Sol_CoA Check Certificate of Analysis? CheckBatch->Sol_CoA Using new lot? Outcome1 Improve Protocol: Use fresh, acidic stock. Store in aliquots. Sol_Fresh->Outcome1 Yes Outcome2 Improve Protocol: Add to media just before use. Lower conc. Sol_pH->Outcome2 Yes Outcome3 Co-treat with antioxidant? Titrate concentration. Sol_ROS->Outcome3 Yes Outcome4 Test new lot. Contact supplier. Sol_CoA->Outcome4 Yes

Caption: Troubleshooting flowchart for this compound experiments.

Experimental Workflow

This diagram outlines the recommended workflow for incorporating this compound into a typical cell culture experiment to minimize variability.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase PrepStock Prepare Fresh Acidic Stock Solution SterileFilter Sterile Filter (0.22 µm) PrepStock->SterileFilter Aliquot Aliquot for Single Use SterileFilter->Aliquot Store Store at 2-8°C, Protected from Light Aliquot->Store Dilute Dilute Aliquot into Pre-warmed Media Store->Dilute Treat IMMEDIATELY Add to Cells Dilute->Treat Incubate Incubate for Defined Period Treat->Incubate Analyze Perform Endpoint Analysis (Viability, ROS, etc.) Incubate->Analyze Compare Compare to Untreated Control Analyze->Compare

Caption: Recommended workflow for using this compound.

Cellular Iron Uptake and Oxidative Stress Pathway

This diagram illustrates the general pathway of how non-transferrin-bound iron, like that from this compound, enters the cell and can lead to oxidative stress.

G cluster_outside Extracellular cluster_inside Intracellular FCC This compound (Fe³⁺-Chelate) Fe3 Fe³⁺ FCC->Fe3 Uptake via Transporters (e.g., ZIP14, DMT1) Fe2 Fe²⁺ Fe3->Fe2 Reduction LIP Labile Iron Pool (LIP) Fe2->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage ROS Reactive Oxygen Species (ROS) LIP->ROS Fenton Reaction Ferritin->LIP Release Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Damage

Caption: General pathway of iron uptake and induced oxidative stress.

References

Strategies to improve the shelf-life of ferric choline citrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life of ferric choline (B1196258) citrate (B86180) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation and stability testing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and formulation of ferric choline citrate solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Precipitation or Cloudiness in the Solution 1. pH Shift: The pH of the solution may have shifted to a range where ferric citrate complexes are less soluble. Ferric hydroxide (B78521) precipitation can occur at neutral to alkaline pH. 2. High Concentration: The concentration of this compound or other components may exceed their solubility limits. 3. Interaction with other components: Bivalent metal ions in buffers or media can compete for citrate, destabilizing the iron complex and leading to precipitation of iron oxides.[1] 4. Phosphate (B84403) Reaction: If phosphate buffers are used, insoluble ferric phosphate may form.1. pH Adjustment: Measure and adjust the pH of the solution. Ferric citrate complexes are generally more stable in acidic conditions (around pH 3-5). Consider using a suitable buffer system (e.g., citrate buffer) to maintain the optimal pH. 2. Dilution: If feasible, dilute the solution to a concentration within the known solubility limits. 3. Chelation: Ensure sufficient citrate is present to fully chelate the ferric ions. In complex media, consider increasing the citrate concentration or using a stronger chelating agent like EDTA, though this may impact bioavailability.[2] 4. Component Order: When preparing mixtures, add the this compound solution to the diluent with agitation. Avoid adding concentrated iron solution directly to phosphate-containing solutions.[2]
Color Change (e.g., from greenish-yellow to reddish-brown) 1. Oxidation/Reduction: The color of iron solutions is dependent on the oxidation state and complexation of the iron. A change in color could indicate a shift in the equilibrium between ferric (Fe³⁺) and ferrous (Fe²⁺) ions, or a change in the citrate complex structure. 2. Photodegradation: Exposure to light can induce the reduction of Fe³⁺ to Fe²⁺ and the oxidation of the citrate ligand, leading to color changes.1. Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Antioxidants: Consider the addition of antioxidants such as ascorbic acid or sodium bisulfite to maintain iron in the desired oxidation state.[3][4] However, be aware that some antioxidants can also form colored complexes with iron. 3. Light Protection: Store the solution in amber or opaque containers to protect it from light.[5]
Loss of Potency (Decrease in Ferric Iron Concentration) 1. Degradation: The this compound complex may be degrading over time due to factors like pH, temperature, light, or oxidation. 2. Adsorption: The complex may be adsorbing to the surface of the container, especially if it is plastic.1. Stability Studies: Conduct formal stability studies under various conditions (see experimental protocols below) to understand the degradation kinetics and identify optimal storage conditions. 2. Storage Conditions: Based on stability data, store the solution at the recommended temperature (typically refrigerated) and protected from light. 3. Container Selection: Use glass containers (Type I borosilicate) for long-term storage to minimize adsorption.
Formation of a Viscous or Tar-like Substance upon Concentration 1. Amorphous Solid Formation: Upon evaporation of the solvent, this compound may not form crystals but rather an amorphous, highly viscous liquid or solid, which can be hygroscopic.1. Controlled Evaporation: If a solid form is desired, use controlled drying techniques such as freeze-drying (lyophilization) or spray drying instead of simple evaporation. 2. Avoid Over-concentration: If the material is intended to be a solution, avoid excessive evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathways for ferric citrate complexes in aqueous solutions are hydrolysis and photochemical degradation. Hydrolysis is significantly influenced by pH, with instability increasing at neutral to alkaline pH, potentially leading to the precipitation of ferric hydroxide. Photochemical degradation occurs upon exposure to light, where the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺), and the citrate ligand is oxidized, leading to the formation of degradation products such as acetone-dicarboxylic acid and acetoacetic acid.

Q2: How does pH affect the stability of this compound solutions?

A2: pH is a critical factor for the stability of ferric citrate complexes. The structure of the iron-citrate complex varies with pH. For instance, at different pH levels, ferric iron can form bidentate or tridentate complexes with citric acid, which have different susceptibilities to degradation.[6][7] Generally, acidic conditions (pH 3-5) favor the stability of soluble ferric citrate complexes. As the pH increases towards neutral and alkaline, the likelihood of hydrolysis and precipitation of ferric hydroxide increases.

Q3: What are the ideal storage conditions for a this compound solution?

A3: To maximize shelf-life, this compound solutions should be stored in a cool, dark place, preferably refrigerated (2-8°C). The container should be well-sealed and made of an inert material like Type I borosilicate glass to prevent interaction with the container surface.[5] For oxygen-sensitive formulations, purging the headspace of the container with an inert gas like nitrogen or argon before sealing can further enhance stability.

Q4: Can I use antioxidants to improve the shelf-life of my this compound solution?

A4: Yes, antioxidants can be used to improve stability, particularly if the degradation is mediated by oxidation. Ascorbic acid (Vitamin C) and its salts are commonly used as they can help maintain iron in a soluble state. Other antioxidants like sodium bisulfite are also used in liquid iron formulations.[3][4] However, it is crucial to conduct compatibility and stability studies, as the addition of any new excipient can potentially have unintended effects on the formulation. For instance, some antioxidants might form colored complexes with iron or affect the overall stability of the formulation.

Q5: How can I monitor the stability of my this compound solution over time?

A5: A stability-indicating analytical method is required to monitor the concentration of this compound and detect any degradation products. A common approach is to use a spectrophotometric method to determine the concentration of ferric iron. Additionally, High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the parent compound from its degradation products.[8][9][10] Regular monitoring of physical parameters such as pH, color, and clarity is also essential.

Quantitative Data on Stability

The following table summarizes representative degradation kinetics for iron-citrate complexes under various stress conditions. Note that these are illustrative values based on studies of ferric citrate and similar complexes, and the actual degradation rates for a specific this compound formulation may vary.

Stress Condition Parameter Condition Details Observed Degradation Rate Reference
Biodegradation Bidentate Ferric Citrate Complex-86 µM/h[6][7]
Thermal Degradation Ferric Citrate LiposomesIn PBSEndothermic and spontaneous reaction[11]
Photochemical Degradation Ferric Citrate SolutionIrradiated with bright sunlight for 3 hoursFormation of acetone-dicarboxylic acid and acetoacetic acid
Hydrolytic Degradation (pH dependent) Ferric Citrate ComplexVaries with pHIncreased hydrolysis and precipitation at neutral to alkaline pH[6]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[12][13][14][15][16]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 70°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Neutralize Neutralize Acid/Base Stressed Samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by Stability-Indicating Method (e.g., HPLC, UV-Vis) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Forced Degradation Workflow

Methodology:

  • Acid Hydrolysis:

    • To 1 mL of this compound solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound solution, add 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place the this compound solution in a temperature-controlled oven at 70°C.

    • Withdraw samples at specified time points (e.g., 1, 3, 7, 14 days).

    • Cool the samples to room temperature before analysis.

  • Photolytic Degradation:

    • Expose the this compound solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Analyze the exposed and control samples at the end of the exposure period.

Protocol for Stability-Indicating Spectrophotometric Assay

This protocol describes a method to quantify the ferric iron content in the solution, which can be used to assess stability over time.

Workflow for Spectrophotometric Assay

Spectrophotometric_Assay_Workflow cluster_prep Sample and Standard Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement and Calculation Std Prepare Ferric Iron Standard Solutions Add_Reagent Add colorimetric reagent (e.g., Potassium Thiocyanate (B1210189) or Sulfosalicylic Acid) to standards and sample Std->Add_Reagent Sample Dilute this compound Sample to appropriate concentration Sample->Add_Reagent Incubate Incubate for color development Add_Reagent->Incubate Measure_Abs Measure Absorbance at λmax using a spectrophotometer Incubate->Measure_Abs Cal_Curve Generate Calibration Curve from standards Measure_Abs->Cal_Curve Calc_Conc Calculate Ferric Iron Concentration in the sample Cal_Curve->Calc_Conc

Spectrophotometric Assay Workflow

Methodology:

  • Reagent Preparation:

    • Ferric Iron Standard Stock Solution (1000 ppm): Dissolve an accurately weighed amount of a stable ferric salt (e.g., ferric ammonium (B1175870) sulfate) in deionized water with a small amount of acid (e.g., HCl) to prevent hydrolysis.

    • Colorimetric Reagent: Prepare a solution of a suitable colorimetric reagent, such as 10% w/v potassium thiocyanate or 5% w/v sulfosalicylic acid.

  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards by diluting the ferric iron standard stock solution with deionized water to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately dilute the this compound solution with deionized water to a concentration that falls within the range of the calibration standards.

  • Color Development:

    • To a fixed volume of each standard and the diluted sample, add a fixed volume of the colorimetric reagent.

    • Mix well and allow the color to develop for a specified period (e.g., 10 minutes).

  • Spectrophotometric Measurement:

    • Measure the absorbance of each standard and the sample at the wavelength of maximum absorbance (λmax) for the iron complex formed.

    • Use a blank solution (deionized water and colorimetric reagent) to zero the spectrophotometer.

  • Calculation:

    • Plot a calibration curve of absorbance versus the concentration of the ferric iron standards.

    • Determine the concentration of ferric iron in the diluted sample from the calibration curve.

    • Calculate the original concentration of ferric iron in the undiluted this compound solution, accounting for the dilution factor.

Logical Relationships in Stability

The following diagram illustrates the key factors influencing the stability of this compound solutions and their interrelationships.

Factors Influencing Stability

Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_formulation Formulation Factors This compound Stability This compound Stability pH pH This compound Stability->pH Concentration Concentration This compound Stability->Concentration Temperature Temperature This compound Stability->Temperature Light Light This compound Stability->Light Oxygen Oxygen This compound Stability->Oxygen Excipients Excipients (e.g., buffers, antioxidants) This compound Stability->Excipients Packaging Packaging Material This compound Stability->Packaging pH->Concentration Temperature->Oxygen affects solubility Light->Oxygen can initiate redox reactions Excipients->pH can buffer Excipients->Oxygen can scavenge Packaging->Light Packaging->Oxygen

Factors Influencing Stability

References

Identifying and mitigating impurities in ferric choline citrate samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferric choline (B1196258) citrate (B86180). The information is designed to help identify and mitigate impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in ferric choline citrate?

A1: Impurities in this compound can be broadly categorized into organic, inorganic, and elemental impurities.

  • Organic Impurities: These can originate from starting materials, by-products of the synthesis process, or degradation products. Potential organic impurities include unreacted choline, unreacted citric acid, and by-products from their interaction under synthesis conditions. Degradation can be prompted by factors like light, heat, and humidity, potentially leading to the formation of compounds from the breakdown of the citrate molecule.

  • Inorganic Impurities: These may include reagents, catalysts, and filter aids used during the manufacturing process.[1]

  • Elemental Impurities: These are trace metals that can be introduced from raw materials, manufacturing equipment, or the container closure system. Key elemental impurities to monitor include lead (Pb), cadmium (Cd), arsenic (As), and mercury (Hg).[2]

Q2: How can I identify unknown peaks in my HPLC chromatogram?

A2: Identifying unknown peaks requires a systematic approach. Start by ensuring the peak is not an artifact of the system (e.g., from the mobile phase or sample solvent). If the peak is genuine, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be employed to determine the mass-to-charge ratio (m/z) of the impurity, providing valuable information for structural elucidation. Comparing the retention time of the unknown peak to that of known potential impurities (e.g., starting materials) can also aid in identification.

Q3: What are the regulatory guidelines for acceptable levels of impurities?

A3: The International Council for Harmonisation (ICH) provides guidelines for impurity qualification in new drug substances.[2] The key thresholds are:

  • Reporting Threshold: The level at which an impurity must be reported. For drug substances with a maximum daily dose of ≤ 2g/day, this is typically ≥ 0.05%.[2]

  • Identification Threshold: The level at which the structure of an impurity must be determined. For a maximum daily dose of ≤ 2g/day, this is typically ≥ 0.10%.[3]

  • Qualification Threshold: The level at which an impurity's safety must be assessed. For a maximum daily dose of ≤ 2g/day, this is typically ≥ 0.15%.[3][4]

These thresholds are summarized in the table below.

Impurity Acceptance Criteria

The following tables provide a general overview of acceptance criteria for different types of impurities based on international guidelines. Specific limits should be established based on the maximum daily dose and safety data for the final drug product.

Table 1: ICH Thresholds for Organic Impurities in a New Drug Substance [3][4]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day ≥ 0.05%≥ 0.10% or 1.0 mg per day intake (whichever is lower)≥ 0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day ≥ 0.03%≥ 0.05%≥ 0.05%

Table 2: Example Limits for Elemental Impurities (USP <232>) [5][6]

ElementOral PDE* (µ g/day )Parenteral PDE* (µ g/day )Inhalation PDE* (µ g/day )
Cadmium (Cd)522
Lead (Pb)555
Arsenic (As)15152
Mercury (Hg)3031
Cobalt (Co)5053
Vanadium (V)100101
Nickel (Ni)200205
PDE: Permitted Daily Exposure

Troubleshooting Guides

HPLC-UV Analysis Troubleshooting

High-Performance Liquid Chromatography with UV detection is a common method for analyzing impurities in this compound. Below are some common issues and their solutions.

IssuePotential Cause(s)Troubleshooting Steps
No Peaks - Incorrect injection or no sample loaded- Detector lamp off- System leak- Mobile phase issue- Verify autosampler sequence and sample vial.- Check detector status and lamp.- Inspect for leaks at fittings and pump seals.[7]- Ensure correct mobile phase composition and adequate volume.
Peak Tailing - Column overload- Interaction with active silanols on the column- Incompatible sample solvent- Reduce injection volume or sample concentration.- Use a column with high-purity silica (B1680970) or add a competing base to the mobile phase.[5]- Dissolve the sample in the mobile phase.
Peak Fronting - Column overload- Sample solvent stronger than mobile phase- Dilute the sample.- Dissolve the sample in a solvent weaker than or the same as the mobile phase.
Baseline Drift - Column temperature fluctuation- Mobile phase composition changing- Contaminated detector flow cell- Use a column oven for temperature control.- Prepare fresh mobile phase and ensure proper mixing.- Flush the flow cell with a strong solvent.[8]
Ghost Peaks - Contamination in the mobile phase or system- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler method.
Ion Chromatography (IC) Analysis Troubleshooting

Ion chromatography is often used for the analysis of choline. Here are some common problems and solutions.

IssuePotential Cause(s)Troubleshooting Steps
No or Small Peaks - Incorrect sample injection- Suppressor not functioning- High background conductivity- Check injection volume and ensure no air bubbles in the sample loop.- Verify suppressor settings and regenerant flow.- Use high-purity water for eluent preparation.[8]
Shifting Retention Times - Fluctuations in eluent flow rate- Temperature changes- Column contamination- Check for leaks and ensure the pump is primed and functioning correctly.- Use a column oven to maintain a stable temperature.- Wash the column with a stronger eluent or as per the manufacturer's instructions.
Poor Peak Resolution - Inappropriate eluent strength- Column degradation- Sample matrix effects- Adjust the eluent concentration.- Replace the column if it has exceeded its lifetime.- Dilute the sample or use a sample preparation technique to remove interfering substances.
High Backpressure - Blockage in the system (e.g., tubing, frits)- Precipitated buffer in the system- Column contamination- Systematically disconnect components to locate the blockage.- Flush the system with water to dissolve any precipitated salts.- Filter samples before injection and use a guard column.[7]

Experimental Protocols

General HPLC-UV Method for Impurity Profiling

This method is a general starting point and should be validated for your specific application.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

Ion Chromatography Method for Choline Analysis

This method is adapted from validated methods for choline analysis.[9]

  • Column: Cation-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ CS19)

  • Eluent: 32 mM Methanesulfonic acid (MSA)

  • Flow Rate: 0.36 mL/min

  • Column Temperature: 30 °C

  • Detection: Suppressed conductivity

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in deionized water to a suitable concentration (e.g., 10 µg/mL).

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Peak Evaluation cluster_2 Impurity Characterization Sample Sample HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Chromatogram Chromatogram HPLC_Analysis->Chromatogram Compare_RT Compare Retention Times Chromatogram->Compare_RT Known_Peaks Known Peaks (API, Standards) Unknown_Peak Unknown Peak HPLC_MS HPLC-MS Analysis Unknown_Peak->HPLC_MS Compare_RT->Known_Peaks Compare_RT->Unknown_Peak Structure_Elucidation Structure Elucidation HPLC_MS->Structure_Elucidation Quantification Quantify Impurity Structure_Elucidation->Quantification

Caption: Workflow for the identification and characterization of unknown impurities.

HPLC_Troubleshooting_Logic Problem Chromatographic Problem Observed Check_System Check System Parameters (Pressure, Leaks) Problem->Check_System Check_Mobile_Phase Check Mobile Phase (Composition, Freshness) Problem->Check_Mobile_Phase Check_Column Check Column (Age, Contamination) Problem->Check_Column Check_Sample Check Sample Prep (Solvent, Concentration) Problem->Check_Sample System_OK System OK Check_System->System_OK No Issues Found Mobile_Phase_OK Mobile Phase OK Check_Mobile_Phase->Mobile_Phase_OK No Issues Found Column_OK Column OK Check_Column->Column_OK No Issues Found Sample_OK Sample OK Check_Sample->Sample_OK No Issues Found

Caption: Logical approach to troubleshooting common HPLC issues.

References

Overcoming challenges with ferric choline citrate solubility in complex media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of ferric choline (B1196258) citrate (B86180) in complex media.

Frequently Asked Questions (FAQs)

Q1: What is ferric choline citrate and why is its solubility important?

This compound is a complex salt containing iron in its ferric (Fe³⁺) state, chelated with choline and citrate. It is used in various applications, including as an iron supplement in pharmaceuticals and as a component in cell culture media.[1][2] Its solubility is crucial for its bioavailability and efficacy. In solution, the iron must remain accessible to cells or for chemical reactions. Precipitation can lead to a loss of active ingredients, reduced efficacy, and potential cytotoxicity in cell cultures.[3]

Q2: What are the general solubility properties of this compound?

This compound is generally considered to be freely soluble in water.[1][4] However, its solubility can be significantly affected by the composition of the solvent, particularly in complex media containing phosphates and at physiological pH.

Q3: What factors contribute to the precipitation of this compound in complex media?

Several factors can lead to the precipitation of this compound, especially in buffered solutions like phosphate-buffered saline (PBS) and cell culture media:

  • pH: The solubility of ferric iron is highly pH-dependent. As the pH increases towards neutral or alkaline conditions (typical for cell culture), ferric ions are more likely to hydrolyze and form insoluble ferric hydroxide (B78521) or ferric phosphate (B84403) precipitates.

  • Phosphate Concentration: Complex media are often rich in phosphate, which can react with ferric ions to form insoluble ferric phosphate. This is a common cause of precipitation in cell culture media.

  • Temperature: Changes in temperature can affect the solubility of salts. While initial dissolution might be performed at room temperature or slightly elevated temperatures, subsequent storage at lower temperatures or incubation at 37°C can lead to precipitation.[3]

  • High Concentrations: Preparing highly concentrated stock solutions of this compound can exceed its solubility limit in a given medium, leading to precipitation.

  • Order of Component Addition: When preparing media from individual components, adding a concentrated this compound solution directly to a phosphate-rich solution can cause localized supersaturation and immediate precipitation.[3]

Troubleshooting Guides

Issue 1: Precipitation observed upon dissolving this compound in phosphate-buffered saline (PBS).
  • Problem: A visible precipitate forms when dissolving this compound in PBS.

  • Cause: The phosphate ions in PBS react with the ferric ions from the this compound to form insoluble ferric phosphate, especially at the neutral pH of PBS.

  • Solution:

    • Prepare a concentrated stock solution in water: Dissolve the this compound in high-purity water (e.g., Milli-Q® water or WFI) first, where it is more soluble.

    • pH Adjustment: Prepare the aqueous stock solution at a slightly acidic pH (e.g., 5.0-6.0) to enhance the stability of ferric iron.

    • Slow Addition: Add the aqueous stock solution dropwise to the PBS while stirring vigorously. This helps to avoid localized high concentrations of ferric ions.

    • Use of Chelators: If precipitation persists, consider adding a stronger chelating agent like ethylenediaminetetraacetic acid (EDTA) to the final solution to keep the iron in a soluble form.

Issue 2: Cloudiness or precipitate formation in cell culture medium after adding this compound.
  • Problem: The cell culture medium becomes turbid or a precipitate forms after the addition of a this compound supplement.

  • Cause: This is likely due to the formation of ferric phosphate due to the high phosphate content and physiological pH of the cell culture medium.

  • Solution:

    • Prepare a Chelated Stock Solution: Prepare a concentrated stock solution of this compound in water with an additional chelating agent. Citrate is already a chelator, but in phosphate-rich environments, a stronger chelator might be needed.

    • Optimize Final Concentration: Determine the lowest effective concentration of this compound required for your experiment to minimize the risk of precipitation.

    • Filter Sterilization: After adding the this compound stock solution to the medium, filter the final medium through a 0.22 µm filter to remove any microprecipitates before use.

    • Component Addition Sequence: When preparing the medium from scratch, add the this compound solution after diluting the phosphate salts to their final concentration.

Quantitative Data

ConditionpHApproximate Ferric Iron (Fe³⁺) SolubilityReference/Note
Water< 3.5HighFerric ions are stable at low pH.
Water7.0Extremely Low (~10⁻¹⁸ M)Formation of insoluble ferric hydroxide.
Phosphate Buffer7.4Very LowFormation of insoluble ferric phosphate.
Citrate Buffer7.4Moderately SolubleCitrate acts as a chelator, increasing solubility.

Note: The citrate in this compound enhances iron's solubility compared to inorganic iron salts. However, in the presence of a high concentration of phosphate, precipitation can still occur.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution for Cell Culture

Objective: To prepare a 100 mM sterile stock solution of this compound that is stable and can be added to cell culture media with minimal risk of precipitation.

Materials:

  • This compound powder

  • High-purity water (WFI or equivalent)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes or vials

  • pH meter and sterile solutions for pH adjustment (e.g., 1 M HCl, 1 M NaOH)

Procedure:

  • In a sterile biological safety cabinet, weigh out the appropriate amount of this compound powder to prepare the desired volume of a 100 mM solution.

  • Add the powder to a sterile container with approximately 80% of the final volume of high-purity water.

  • Gently agitate the solution at room temperature until the powder is completely dissolved. Avoid vigorous vortexing that may introduce excessive air.

  • Check the pH of the solution. If necessary, adjust the pH to between 5.5 and 6.5 using sterile HCl or NaOH. A slightly acidic pH will help maintain iron solubility.

  • Bring the solution to the final volume with high-purity water.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage container.

  • Aseptically aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and potential contamination.

  • Store the aliquots at 2-8°C, protected from light.

Protocol 2: Troubleshooting Precipitation in a Chemically Defined Medium

Objective: To identify the cause of and resolve precipitation issues when supplementing a chemically defined medium with this compound.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Basal chemically defined medium (without iron supplement)

  • Phosphate and other salt stock solutions used in the medium preparation

  • Centrifuge

  • Microscope

Procedure:

  • Observation: Visually inspect the precipitate. Note its color and morphology (crystalline or amorphous). A yellowish-brown precipitate is often indicative of ferric phosphate.

  • Centrifugation and Analysis (Optional): If equipped, centrifuge a sample of the medium with the precipitate, and analyze the pellet. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can identify the elemental composition of the precipitate.[5]

  • Systematic Addition Trial:

    • Prepare several small, sterile aliquots of the basal medium.

    • To each aliquot, add the components of your medium one by one, with the this compound solution being added at different stages. For instance:

      • Aliquot A: Add this compound to the complete basal medium.

      • Aliquot B: Add this compound to a solution of only the phosphate salts.

      • Aliquot C: Add the phosphate salts to a solution already containing the this compound.

    • Incubate the aliquots under your standard culture conditions and observe for precipitation. This will help identify the problematic interactions.

  • Resolution based on findings:

    • If precipitation occurs primarily with phosphate, ensure the this compound is added to the most dilute phosphate concentration possible.

    • Consider the use of a stronger chelating agent in your formulation if the inherent citrate is insufficient.

Visualizations

experimental_workflow Experimental Workflow for Troubleshooting Precipitation cluster_prep Stock Solution Preparation cluster_troubleshoot Precipitation Troubleshooting cluster_validation Validation prep_fcc Prepare 100 mM this compound in Water ph_adjust Adjust pH to 5.5-6.5 prep_fcc->ph_adjust filter_sterilize 0.22 µm Filter Sterilization ph_adjust->filter_sterilize aliquot_store Aliquot and Store at 2-8°C filter_sterilize->aliquot_store observe Observe Precipitate in Medium aliquot_store->observe Add to Medium systematic_add Systematic Component Addition Trial observe->systematic_add identify_interaction Identify Problematic Interaction (e.g., with Phosphate) systematic_add->identify_interaction optimize Optimize Addition Sequence or Formulation identify_interaction->optimize validate Validate Optimized Protocol optimize->validate Implement Solution stability_test Perform Stability Test validate->stability_test cell_culture_test Test in Cell Culture stability_test->cell_culture_test

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway Impact of this compound Solubility on Cellular Iron Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space fcc_soluble Soluble Ferric Choline Citrate (Fe³⁺) fcc_precipitate Precipitated Ferric Phosphate (Insoluble) fcc_soluble->fcc_precipitate High pH, High Phosphate receptor Ferric Iron Transporter fcc_soluble->receptor Binding and Uptake fcc_precipitate->receptor Blocked Uptake iron_pool Labile Iron Pool receptor->iron_pool Internalization utilization Cellular Utilization (e.g., Heme Synthesis) iron_pool->utilization storage Storage (Ferritin) iron_pool->storage

Caption: Effect of precipitation on the cellular uptake of ferric iron.

References

Technical Support Center: Optimizing Ferric Choline Citrate Concentration to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in adjusting ferric choline (B1196258) citrate (B86180) concentration to minimize cytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ferric choline citrate and why is it used in cell culture?

This compound is a stable, water-soluble iron compound. It serves as an essential supplement in cell culture media to provide iron, a critical micronutrient for cellular processes such as DNA synthesis, respiration, and metabolism.

Q2: What are the primary causes of this compound-induced cytotoxicity?

The primary driver of cytotoxicity from iron compounds, including this compound, is the induction of oxidative stress. Excess intracellular iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals. These radicals can damage cellular components like lipids, proteins, and DNA, ultimately leading to apoptosis or necrosis.[1][2]

Q3: What are the visible signs of cytotoxicity in my cell culture after treatment with this compound?

Common signs of cytotoxicity include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.

  • Increased number of floating, dead cells in the culture medium.

  • Visible precipitates in the culture medium, which can indicate poor solubility or interaction with media components.

Q4: Is the ferric (Fe³⁺) form of iron less toxic than the ferrous (Fe²⁺) form?

Generally, ferrous iron (Fe²⁺) is considered more cytotoxic than ferric iron (Fe³⁺).[2][3] This is because Fe²⁺ can directly participate in the Fenton reaction, leading to a more rapid generation of reactive oxygen species (ROS).[2] Ferric iron, being less soluble at physiological pH, often requires reduction to the ferrous form to become biochemically active and toxic.[1]

Troubleshooting Guide: High Cytotoxicity Observed

If you are observing significant cytotoxicity in your experiments with this compound, consult the following troubleshooting guide.

Issue Potential Cause Recommended Solution
High cell death even at low concentrations Cell line is highly sensitive to iron.Perform a dose-response experiment with a wider and lower range of concentrations to determine the optimal non-toxic concentration for your specific cell line.
Contamination of the this compound stock.Ensure the stock solution is sterile-filtered and stored correctly. Prepare fresh stock solutions regularly.
Precipitate formation in the culture medium Poor solubility of this compound at physiological pH.Prepare a concentrated, slightly acidic stock solution (e.g., in 0.1 M HCl) to maintain solubility before diluting it into the culture medium.[1]
Interaction with components of the cell culture medium (e.g., phosphates).Add this compound to the medium with gentle mixing. Consider using a serum-free medium with a defined composition to avoid unpredictable interactions.
Inconsistent results between experiments Instability of diluted this compound solutions.Prepare fresh dilutions for each experiment from a stable, concentrated stock. Avoid repeated freeze-thaw cycles of the stock solution.
Variations in cell culture conditions.Maintain consistency in cell density, passage number, and media composition between experiments.
Delayed cytotoxicity observed after prolonged incubation Accumulation of intracellular iron leading to progressive oxidative stress.Optimize the incubation time. A time-course experiment can help identify the ideal duration for your experimental goals without causing significant cell death.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • High-purity water (e.g., WFI or Milli-Q)

  • Hydrochloric acid (HCl), 0.1 M (sterile)

  • 0.22 µm sterile filter

  • Sterile conical tubes

Procedure:

  • Calculate the required amount of this compound powder to prepare a 100 mM stock solution.

  • Dissolve the powder in a small volume of 0.1 M HCl to ensure complete dissolution and stability.

  • Once fully dissolved, add high-purity water to reach the final desired volume.

  • Sterile-filter the solution using a 0.22 µm filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Dose-Response Cytotoxicity Assay using MTT

This protocol outlines a method to determine the concentration-dependent cytotoxicity of this compound using a standard MTT assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density. Allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A suggested starting range is 0, 10, 25, 50, 100, 200, 500, and 1000 µM.

  • Treatment: Remove the old medium and replace it with 100 µL of the prepared this compound dilutions. Include a control group with medium only.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Quantitative Data Summary

Direct IC50 values for this compound are not widely available in the literature. However, the following tables provide a summary of reported IC50 values for ferric citrate and other iron compounds in common research cell lines to serve as a reference.

Table 1: Cytotoxicity of Ferric Citrate in Various Cell Lines

Cell LineConcentration RangeEffectAssay
A549 (Human Lung Carcinoma)0.01% - 10% (w/v)No significant cytotoxicity observed up to 1% after 72h.[4]CCK-8
HepG2 (Human Liver Carcinoma)Not specifiedIC50 determination after 24h exposure.[5]MTT
C57BL/6 mice (in vivo)71 - 286 mg/kg/bwDose-dependent colonic mucosal damage.[6][7]Histology, Oxidative Stress Markers

Table 2: Comparative Cytotoxicity of Ferrous vs. Ferric Iron

Iron FormCell LineConcentrationObservationAssayReference
Ferrous (Fe²⁺)SH-SY5Y (Human Neuroblastoma)1-100 µMSignificantly higher toxicity compared to Fe³⁺.MTT, GSH[3]
Ferric (Fe³⁺)SH-SY5Y (Human Neuroblastoma)1-100 µMLower toxicity compared to Fe²⁺.MTT, GSH[3]

Signaling Pathways and Experimental Workflows

Iron-Induced Cytotoxicity Signaling Pathway

Excess intracellular ferric iron (Fe³⁺) can be reduced to ferrous iron (Fe²⁺), which then participates in the Fenton reaction, producing highly reactive hydroxyl radicals (•OH). This leads to oxidative stress, lipid peroxidation, and DNA damage, ultimately triggering apoptotic pathways involving the activation of Caspase-9 and Caspase-3. Oxidative stress can also activate pro-inflammatory signaling pathways such as NF-κB and MAPK.

Iron_Cytotoxicity_Pathway Fe3 Ferric Iron (Fe³⁺) Fe2 Ferrous Iron (Fe²⁺) Fe3->Fe2 Reduction OH Hydroxyl Radical (•OH) Fe2->OH Fenton Reaction H2O2 H₂O₂ H2O2->OH OxidativeStress Oxidative Stress OH->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation DNADamage DNA Damage OxidativeStress->DNADamage Mitochondria Mitochondrial Damage OxidativeStress->Mitochondria NFkB NF-κB Pathway OxidativeStress->NFkB MAPK MAPK Pathway OxidativeStress->MAPK Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 Casp9 Caspase-9 activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

Caption: Iron-induced cytotoxicity pathway.

Experimental Workflow for Optimizing this compound Concentration

This workflow provides a logical sequence of experiments to determine the optimal, non-toxic concentration of this compound for your specific cell culture system.

Experimental_Workflow Start Start: High Cytotoxicity Observed DoseResponse 1. Perform Dose-Response Assay (e.g., MTT) Wide concentration range Start->DoseResponse TimeCourse 2. Perform Time-Course Assay At a sub-lethal concentration DoseResponse->TimeCourse ROS 3. Measure Reactive Oxygen Species (ROS) Compare toxic vs. non-toxic concentrations TimeCourse->ROS Apoptosis 4. Assess Apoptosis (e.g., Caspase-3 Assay) Confirm mechanism of cell death ROS->Apoptosis Optimize 5. Determine Optimal Concentration & Time Apoptosis->Optimize

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic for High Cytotoxicity

This diagram illustrates a logical approach to troubleshooting unexpected high cytotoxicity in your experiments.

Caption: Troubleshooting logic for high cytotoxicity.

References

How to manage potential interactions of ferric choline citrate with other media components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferric choline (B1196258) citrate (B86180) in their experimental media.

Frequently Asked Questions (FAQs)

Q1: What is ferric choline citrate and why is it used in cell culture media?

This compound is a water-soluble, organic iron complex that serves as a source of ferric iron (Fe³⁺) for cells in culture.[1][2] Iron is an essential micronutrient for cellular processes, including DNA synthesis, respiration, and metabolism.[3][4][5] The citrate and choline components act as chelators, which help to keep the iron soluble and bioavailable at physiological pH, reducing the risk of precipitation and toxicity associated with free iron ions.[6]

Q2: What are the signs of instability or incompatibility of this compound in my media?

The most common sign of instability is the formation of a precipitate, which can make the medium appear cloudy or turbid.[7][8] This can be accompanied by a color change in the medium. Poor cell growth, decreased viability, or inconsistent experimental results can also be indicators of an issue with iron availability or toxicity.

Q3: What are the primary factors that can cause this compound to precipitate?

Several factors can lead to the precipitation of this compound:

  • pH: Ferric iron is poorly soluble at the neutral to slightly alkaline pH of most cell culture media (typically 7.2-7.4).[9] A shift in pH outside the optimal range can reduce the effectiveness of the citrate chelation, leading to the formation of insoluble ferric hydroxide.

  • High Phosphate (B84403) Concentration: Media rich in phosphates can lead to the formation of insoluble ferric phosphate.[9][10]

  • Temperature Fluctuations: Repeated warming and cooling of the media can affect the solubility of its components, including iron complexes.

  • Incorrect Order of Addition: Adding a concentrated this compound solution to a medium with high concentrations of phosphate or bicarbonate can cause rapid, localized precipitation.[9]

  • Presence of Strong Oxidizing or Reducing Agents: While this compound is relatively stable, strong oxidizing agents can be incompatible. Conversely, some media components, like ascorbic acid (Vitamin C), can reduce ferric (Fe³⁺) to ferrous (Fe²⁺) iron, which can participate in Fenton reactions, generating cytotoxic reactive oxygen species (ROS).

Troubleshooting Guides

Issue 1: Precipitate Formation in the Media

Symptoms:

  • Cloudiness or turbidity in the culture medium.

  • Visible particulate matter, either suspended or settled at the bottom of the culture vessel.

  • No significant change in pH.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High local concentration of this compound upon addition. Prepare a sterile, concentrated stock solution of this compound in high-purity water. Add the stock solution slowly to the final volume of the medium while gently mixing to ensure rapid and even dispersion.[9]
Interaction with high phosphate concentrations in the medium. If possible, prepare a basal medium with a lower phosphate concentration and supplement with a concentrated phosphate solution after the addition of this compound. Alternatively, ensure the iron is fully chelated in the stock solution before adding it to the phosphate-containing medium.
pH of the medium is too high. Ensure the pH of the final medium is within the recommended range (typically 7.2-7.4) after all components have been added. The buffering capacity of the medium should be sufficient to handle the addition of the slightly acidic this compound stock.[9]
Temperature fluctuations. Aliquot the supplemented medium into single-use volumes to avoid repeated warming and cooling cycles. Store media at the recommended temperature and protect from light.
Issue 2: Poor Cell Growth and Viability

Symptoms:

  • Reduced viable cell density (VCD) compared to control cultures.

  • Lowered cell viability as determined by methods like trypan blue exclusion.

  • No visible precipitate in the medium.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Oxidative stress from iron-mediated reactions. Ferric iron can be reduced to ferrous iron by certain media components (e.g., some vitamins), which can then participate in Fenton reactions to generate reactive oxygen species (ROS).[3][4] Consider evaluating the levels of reducing agents in your medium. In some cases, using a more stable iron chelate or optimizing the iron concentration may be necessary.
Interaction with other media components leading to reduced bioavailability. Some amino acids and vitamins can interact with iron, potentially affecting its availability to the cells. Ensure that the chelation of iron by citrate and choline is sufficient. It may be necessary to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and medium formulation.
Impurities in the iron source. Trace metal impurities, such as manganese, in the iron source can impact cell growth and protein production.[3][4] Use a high-purity, cell culture-grade this compound.

Experimental Protocols and Data Presentation

Protocol 1: Preparation and Addition of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound and add it to cell culture media to minimize the risk of precipitation.

Methodology:

  • Calculate the required amount of cell culture-grade this compound powder to prepare a 100 mM stock solution in WFI (Water for Injection) or equivalent high-purity water.

  • In a sterile environment (e.g., a biological safety cabinet), dissolve the powder in the WFI at room temperature with gentle stirring.

  • Sterile-filter the solution through a 0.22 µm filter into a sterile container.

  • Store the stock solution at 2-8°C, protected from light.

  • To supplement your medium, aseptically add the required volume of the stock solution to the final volume of the complete medium with gentle swirling to ensure immediate and thorough mixing.

Protocol 2: Assessment of this compound Stability in the Presence of Phosphate

Objective: To determine the concentration at which phosphate induces the precipitation of this compound in a basal medium.

Methodology:

  • Prepare a series of sterile tubes containing your basal cell culture medium.

  • Add this compound to each tube to a final concentration of 100 µM.

  • Create a concentrated, sterile stock solution of sodium phosphate.

  • Add increasing concentrations of the sodium phosphate stock solution to the tubes (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM, 50 mM).

  • Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂) for 24 hours.

  • Measure the turbidity of each solution using a spectrophotometer at 600 nm. An increase in absorbance indicates precipitation.

  • Visually inspect each tube for the presence of a precipitate.

Representative Data:

Phosphate Concentration (mM) Turbidity (OD600) Visual Observation
00.05Clear
10.06Clear
50.08Clear
100.15Slight Haze
200.45Turbid
500.98Heavy Precipitate

Note: This data is representative and the actual results may vary depending on the specific medium formulation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_addition Media Supplementation prep1 Weigh Ferric Choline Citrate prep2 Dissolve in WFI Water prep1->prep2 prep3 Sterile Filter (0.22 µm) prep2->prep3 prep4 Store at 2-8°C prep3->prep4 add2 Aseptically Add Stock Solution prep4->add2 Add to Medium add1 Prepare Basal Cell Culture Medium add1->add2 add3 Mix Gently and Thoroughly add2->add3

Caption: Workflow for preparing and adding this compound to cell culture media.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Precipitate Observed in Media? cause1 High Phosphate Concentration start->cause1 Yes cause2 Incorrect pH start->cause2 Yes cause3 Improper Mixing start->cause3 Yes cause4 Temperature Fluctuations start->cause4 Yes no_precipitate Monitor Cell Health and Performance start->no_precipitate No sol1 Optimize Phosphate Concentration or Order of Addition cause1->sol1 sol2 Adjust and Buffer Medium pH cause2->sol2 sol3 Prepare and Add Stock Solution Correctly cause3->sol3 sol4 Aliquot Media and Store Properly cause4->sol4

Caption: Troubleshooting logic for media precipitation issues.

References

Technical Support Center: Refining Filtration Methods for Sterile Ferric Choline Citrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterile filtration of ferric choline (B1196258) citrate (B86180) solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the filtration of ferric choline citrate solutions.

Issue 1: High Filtration Pressure or Low Flow Rate

Potential Cause Troubleshooting Steps
High Viscosity of the Solution 1. Optimize Concentration: If possible, evaluate if the this compound concentration can be lowered without compromising the final product specifications. 2. Temperature Adjustment: Gently warming the solution (ensure temperature stability of the product) can lower viscosity. Validate that heating does not degrade the this compound. 3. Filter Selection: Utilize a filter with a larger surface area or a prefilter to handle the viscous nature of the solution.[1][2]
Filter Clogging/Fouling 1. Prefiltration: Implement a prefiltration step to remove larger particles and reduce the burden on the final sterilizing-grade filter.[3][4] Prefilters can significantly increase the throughput of the final filter.[2] 2. Filter Pore Size: Ensure the sterilizing filter's pore size (typically 0.22 µm) is appropriate. If premature clogging occurs, a multi-stage filtration train with progressively smaller pore sizes might be necessary.[4][5] 3. Examine for Precipitates: Incomplete dissolution or precipitation of this compound can lead to filter clogging.[6] Ensure the solution is fully dissolved before filtration.
Improper Filter Wetting 1. Follow Manufacturer's Protocol: Ensure the filter is wetted according to the manufacturer's instructions, typically with water or an alcohol/water mixture for hydrophobic filters.[7] 2. Product-Wetted Integrity Test: Consider performing a product-wetted integrity test, as the product itself is the most appropriate wetting fluid.[8]

Issue 2: Filter Integrity Test Failure

Potential Cause Troubleshooting Steps
Incorrect Test Parameters 1. Verify Test Pressure: Ensure the applied test pressure (e.g., for bubble point or diffusion tests) matches the filter manufacturer's specifications.[7][9] For diffusion tests, the pressure is typically around 80% of the minimum bubble point.[7][9] 2. Wetting Fluid: Use the correct wetting fluid as specified by the filter manufacturer.[7]
Filter Damage 1. Handling: Inspect filters for any physical damage that may have occurred during handling or installation. 2. Sterilization Stress: Autoclaving or other sterilization methods can sometimes compromise filter integrity.[10] Ensure sterilization parameters are within the filter's validated limits.
System Leaks 1. Check Connections: Ensure all connections in the filtration setup are secure and properly sealed. 2. Housing Integrity: Inspect the filter housing for any cracks or damage that could cause leaks.[11]

Issue 3: Downstream Contamination or Sterility Test Failure

Potential Cause Troubleshooting Steps
Non-Integral Filter 1. Post-Use Integrity Testing: Always perform a post-use integrity test to confirm the filter was integral throughout the filtration process.[7][12] 2. Bacterial Challenge Test: If recurring issues arise, a bacterial challenge test with Brevundimonas diminuta may be necessary to validate the filter's retention capabilities under process conditions.[7][13]
Inadequate Sterilization of Equipment 1. Validate Sterilization Cycle: Ensure the entire filtration assembly, including housing and tubing, has been properly sterilized.[14] 2. Aseptic Technique: Review and reinforce aseptic handling techniques during filter installation and operation.
Extractables and Leachables 1. Filter Compatibility: Confirm that the filter materials are compatible with the this compound solution to prevent the leaching of unwanted chemicals.[15][16] 2. E&L Testing: For final drug products, a formal extractables and leachables study may be required to identify and quantify any compounds that migrate from the filter into the product.[8][17]

Frequently Asked Questions (FAQs)

Q1: What type of filter membrane is recommended for this compound solutions?

A1: The choice of membrane depends on chemical compatibility and filtration performance. Polyethersulfone (PES) and Polyvinylidene Fluoride (PVDF) are common choices for sterile filtration due to their low protein binding and broad chemical compatibility.[2][14] However, it is crucial to perform compatibility studies with the specific this compound formulation. A chemical compatibility chart should be consulted as a preliminary guide.[16][18]

Q2: Is prefiltration necessary for sterile filtering this compound solutions?

A2: Prefiltration is highly recommended, especially for viscous or particulate-laden solutions.[2][3] A prefilter removes larger particles, which protects the more expensive sterilizing-grade final filter from premature clogging, thereby extending its life and improving overall process efficiency.[3][4]

Q3: What are the key filter integrity tests I should perform?

A3: Non-destructive integrity tests are essential to verify filter performance. The most common methods include:

  • Bubble Point Test: Determines the pressure at which a continuous stream of bubbles appears downstream of a wetted filter, corresponding to the largest pore.[9][19]

  • Diffusion Test (Forward Flow Test): Measures the rate of gas diffusion through a wetted membrane at a pressure below the bubble point.[7][9]

  • Pressure Hold (Decay) Test: A variation of the diffusion test where the upstream side of the wetted filter is pressurized, isolated, and the pressure drop is monitored over time.[9][10]

Q4: What is the difference between extractables and leachables?

A4:

  • Extractables are chemical compounds that are "extracted" from a filter material under exaggerated conditions, such as harsh solvents or high temperatures.[8][13]

  • Leachables are compounds that migrate from the filter material into the product under normal process conditions.[13][15] Leachables are typically a subset of extractables. Both are a regulatory concern for patient safety.[15][17]

Q5: How often should I perform filter integrity testing?

A5: It is a regulatory expectation to perform integrity testing on sterilizing filters after use.[7][12] Pre-use post-sterilization integrity testing (PUPSIT) is also becoming a standard practice to ensure the filter is integral before the batch is filtered.[10]

Experimental Protocols

Protocol 1: Filter Integrity Testing - Bubble Point Test

Objective: To determine the minimum pressure required to force a liquid out of the largest pores of a wetted filter membrane.

Methodology:

  • Thoroughly wet the filter membrane with the appropriate test fluid (e.g., purified water).

  • Place the wetted filter in its housing.

  • Gradually increase the upstream gas pressure (typically nitrogen).

  • Observe the downstream side of the filter for the appearance of a continuous stream of bubbles.

  • The pressure at which continuous bubbling is first observed is the bubble point.

  • Compare the observed bubble point value against the manufacturer's specification.[9][19]

Protocol 2: Bacterial Challenge Test

Objective: To validate the bacterial retention capability of a sterilizing-grade filter.

Methodology:

  • Prepare a suspension of Brevundimonas diminuta (ATCC 19146) at a minimum concentration of 10⁷ colony-forming units (CFU) per cm² of filter surface area.[5][7]

  • The challenge organism can be introduced directly into the this compound solution if the solution does not inhibit microbial growth. Otherwise, a suitable surrogate fluid is used.[13]

  • Filter the challenged solution through the test filter under worst-case process conditions (e.g., maximum pressure, longest duration).

  • The entire filtrate is passed through a 0.45 µm analysis disc.

  • Place the analysis disc on an appropriate agar (B569324) medium and incubate.

  • A successful test will result in a sterile effluent (no microbial growth on the analysis disc).[7]

Visualizations

G cluster_0 Troubleshooting Workflow: High Filtration Pressure Start High Filtration Pressure Observed CheckViscosity Is Solution Viscosity High? Start->CheckViscosity OptimizeSolution Optimize Concentration or Temperature CheckViscosity->OptimizeSolution Yes CheckClogging Is Filter Clogging? CheckViscosity->CheckClogging No OptimizeSolution->CheckClogging ImplementPrefiltration Implement or Optimize Prefiltration CheckClogging->ImplementPrefiltration Yes CheckWetting Is Filter Properly Wetted? CheckClogging->CheckWetting No ImplementPrefiltration->CheckWetting RewetFilter Rewet Filter per Protocol CheckWetting->RewetFilter No Resolution Filtration Performance Improved CheckWetting->Resolution Yes RewetFilter->Resolution

Caption: Troubleshooting workflow for high filtration pressure.

G cluster_1 Filter Validation Logic Start Select Filter Compatibility Chemical Compatibility Testing Start->Compatibility Integrity Integrity Testing (e.g., Bubble Point) Compatibility->Integrity BacterialChallenge Bacterial Challenge Test Integrity->BacterialChallenge Extractables Extractables & Leachables Study BacterialChallenge->Extractables ValidationComplete Filter Validated for Use Extractables->ValidationComplete

Caption: Logical flow for filter validation.

References

Validation & Comparative

Validating Iron Uptake Efficiency of Ferric Choline Citrate In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro iron uptake efficiency of various iron supplements, with a focus on the emerging data for ferric choline (B1196258) citrate (B86180). While direct in vitro comparative studies on ferric choline citrate are limited, this document synthesizes available data on other common iron forms to provide a baseline for evaluation. The information presented herein is intended to support researchers in designing and interpreting experiments aimed at validating the efficacy of novel iron compounds.

Comparative Analysis of In Vitro Iron Uptake

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, is the gold standard for in vitro assessment of iron bioavailability. In this model, cellular ferritin formation is a well-established and reliable marker of iron uptake.[1][2][3] The following table summarizes representative data from in vitro studies comparing the iron uptake efficiency of common iron supplements. It is important to note that direct, peer-reviewed in vitro comparisons including this compound are not yet widely available in the scientific literature. The data presented for this compound is extrapolated from in vivo studies suggesting higher bioavailability compared to ferrous sulfate (B86663).[4][5]

Iron CompoundRelative Iron Uptake (Normalized to Ferrous Sulfate)Key Findings
This compound Potentially > 100% (based on in vivo data)In vivo studies in pigs suggest a relative biological value of approximately 140% compared to ferrous sulfate.[4][5] Clinical data in patients with chronic kidney disease indicates effective iron store repletion.
Ferrous Sulfate 100% (Reference Compound)Commonly used as a reference standard in Caco-2 cell assays due to its relatively high bioavailability in its ferrous (Fe2+) form.
Ferrous Gluconate ~95 - 105%Generally shows comparable iron uptake to ferrous sulfate in Caco-2 cell models.
Ferric Polymaltose ~50 - 70%Tends to exhibit lower iron uptake in Caco-2 cells compared to ferrous salts.
Ferric Citrate VariableStudies on ferric citrate show that its absorption is an active, carrier-mediated process.

Experimental Protocols

A standardized and meticulously executed experimental protocol is critical for generating reliable and reproducible in vitro iron uptake data. The following is a detailed methodology for a typical Caco-2 cell iron uptake assay.

Caco-2 Cell Culture and Differentiation
  • Cell Seeding: Caco-2 cells are seeded onto collagen-coated, semi-permeable polycarbonate inserts in 12-well plates at a density of approximately 5 x 10^4 cells/cm².

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: The cells are cultured for 18-21 days to allow for spontaneous differentiation into a polarized monolayer. The culture medium is replaced every 2-3 days. The integrity of the monolayer is monitored by measuring the transepithelial electrical resistance (TEER).

In Vitro Digestion (Optional but Recommended)

To mimic the physiological conditions of the gastrointestinal tract, a simulated digestion process is often performed before exposing the cells to the iron compounds.

  • Gastric Phase: The iron supplement is incubated in a simulated gastric fluid (pepsin in 0.15 M NaCl, pH 2.0) for 1 hour at 37°C.

  • Intestinal Phase: The gastric digest is then neutralized with sodium bicarbonate, and a simulated intestinal fluid (pancreatin and bile salts in a saline solution, pH 7.0) is added. The mixture is incubated for a further 2 hours at 37°C.

Iron Uptake Assay
  • Preparation: The differentiated Caco-2 cell monolayers are washed with serum-free medium.

  • Iron Exposure: The digested iron solutions (or non-digested solutions in serum-free medium) are added to the apical side of the cell culture inserts. A control group with no added iron is included.

  • Incubation: The cells are incubated with the iron solutions for 2 to 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Washing: After incubation, the iron-containing medium is removed, and the cell monolayers are washed thoroughly with a buffered saline solution to remove any non-absorbed iron.

Measurement of Ferritin Formation
  • Cell Lysis: The cells are lysed using a suitable lysis buffer to release the intracellular contents.

  • Ferritin ELISA: The ferritin concentration in the cell lysate is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Protein Quantification: The total protein content of the cell lysate is measured using a standard protein assay (e.g., BCA assay).

  • Normalization: The ferritin concentration is normalized to the total protein content to account for any variations in cell number.

Visualizing the Cellular Iron Uptake Pathway

The uptake of non-heme iron in the duodenum is a complex process involving several key proteins. The following diagrams illustrate the experimental workflow and the primary signaling pathway for cellular iron absorption.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2_culture Caco-2 Cell Culture & Differentiation Iron_exposure Apical Exposure to Iron Caco2_culture->Iron_exposure Digestion In Vitro Digestion of Iron Supplements Digestion->Iron_exposure Incubation Incubation Iron_exposure->Incubation Washing Washing Incubation->Washing Cell_lysis Cell Lysis Washing->Cell_lysis Ferritin_ELISA Ferritin ELISA Cell_lysis->Ferritin_ELISA Protein_assay Protein Assay Cell_lysis->Protein_assay Normalization Normalization & Data Analysis Ferritin_ELISA->Normalization Protein_assay->Normalization

Experimental workflow for in vitro iron uptake assay.

Iron_Uptake_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3+ Ferric Iron (Fe³⁺) Fe2+ Ferrous Iron (Fe²⁺) Fe3+->Fe2+ Dcytb (reductase) DMT1 DMT1 Fe2+->DMT1 Uptake Hephaestin Hephaestin Fe2+->Hephaestin Oxidation Ferritin Ferritin (Iron Storage) DMT1->Ferritin Storage Ferroportin Ferroportin (FPN) DMT1->Ferroportin Transport Ferroportin->Fe2+ Export Transferrin Transferrin-Fe³⁺ Hephaestin->Transferrin Binding

Cellular pathway of non-heme iron uptake.

References

A Comparative Analysis of Ferric Choline Citrate and Ferrous Sulfate in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate iron supplement is a critical factor in the success of cell culture, directly impacting cell growth, viability, and the quality of biopharmaceutical products. Iron, an essential trace element, is integral to numerous cellular processes, including DNA synthesis and cellular respiration.[1][2][3] This guide provides an objective comparison of two common iron sources, Ferric Choline (B1196258) Citrate (B86180) and Ferrous Sulfate (B86663), supported by experimental data to aid researchers in making informed decisions for their specific cell culture needs. While direct comparative studies on ferric choline citrate in cell culture are limited, this analysis draws upon data from studies of other ferric citrate compounds and compares them to the well-documented performance of ferrous sulfate.

Executive Summary

Ferrous sulfate, a traditional iron supplement in cell culture, is known for its high solubility. However, its ferrous (Fe2+) state is prone to oxidation, which can generate reactive oxygen species (ROS), leading to cellular damage and reduced viability.[4] In contrast, ferric iron (Fe3+) complexes like ferric citrate are generally more stable in culture media. The chelation of ferric iron to citrate is believed to enhance its bioavailability and reduce its potential for inducing oxidative stress, offering a safer and potentially more efficient alternative for iron supplementation.[5]

Data Presentation: Performance Comparison

The following table summarizes the key performance indicators of ferric citrate compounds versus ferrous sulfate in cell culture, based on available research.

Parameter Ferric Citrate Compounds Ferrous Sulfate Key Findings
Iron Bioavailability Higher cellular uptake and ferritin formation.[4]Lower comparative uptake at equivalent concentrations.Chelated ferric iron may facilitate more efficient transport into the cell.[4][5]
Cell Viability/Cytotoxicity Lower cytotoxicity observed, even at higher concentrations.[4]Higher cytotoxicity, particularly at concentrations above 1.5 mmol/L.[6][7]The Fe2+ state of ferrous sulfate is associated with increased cell membrane instability.
Oxidative Stress Lower induction of reactive oxygen species (ROS).[4][5]Higher induction of ROS through Fenton reactions.[3][4]Ferric iron's greater stability in a chelated form minimizes its participation in ROS-generating reactions.[5]
Cell Growth Supports robust cell growth with minimal toxicity.[1][8]Can inhibit cell growth at higher, more cytotoxic concentrations.[9]The reduced cytotoxicity of ferric citrate allows for a wider effective concentration range.
Stability in Media High stability and solubility at physiological pH, minimizing precipitation.[5]More prone to oxidation and precipitation if not adequately chelated.[5]Chelation with citrate helps maintain iron solubility and availability in the culture medium.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to enable researchers to replicate and validate these findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the iron compounds on cultured cells.

  • Cell Seeding: Seed cells (e.g., CHO, HeLa, or Caco-2) in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere for 24 hours.[10]

  • Treatment: Prepare stock solutions of this compound and ferrous sulfate in serum-free medium. Treat the cells with varying concentrations of each iron compound (e.g., 10 µM to 1000 µM) for 24 to 48 hours.[10]

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Iron Uptake and Bioavailability (Ferritin Formation Assay)

This assay quantifies the amount of iron taken up by the cells by measuring the intracellular concentration of ferritin, an iron-storage protein.

  • Cell Culture and Treatment: Culture cells (e.g., Caco-2) in 6-well plates until they reach confluence.[4] Treat the cells with the desired concentrations of this compound or ferrous sulfate for 24 hours.[4]

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.[4][11]

  • Protein Quantification: Determine the total protein concentration in the cell lysate using a BCA assay.[4]

  • Ferritin ELISA: Quantify the ferritin concentration in the cell lysate using a commercial ferritin ELISA kit, following the manufacturer's instructions.[4]

  • Normalization: Normalize the ferritin concentration to the total protein content (ng ferritin/mg protein) to determine the relative iron uptake.[4]

Oxidative Stress Assay (DCFH-DA Assay)

This protocol measures the intracellular generation of reactive oxygen species (ROS).

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound or ferrous sulfate as described for the viability assay.

  • Dye Loading: After the treatment period, remove the medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[4]

  • Fluorescence Measurement: Wash the cells with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[4] The increase in fluorescence is proportional to the amount of intracellular ROS.[4]

Visualizing the Impact: Workflows and Pathways

To better illustrate the experimental processes and the underlying cellular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_setup Cell Culture Setup cluster_treatment Iron Compound Treatment cluster_assays Endpoint Assays (24-48h) cluster_analysis Data Analysis start Seed Cells in Multi-well Plates adhere Allow 24h for Adherence start->adhere fcc Add this compound adhere->fcc fs Add Ferrous Sulfate adhere->fs viability Cell Viability Assay (MTT) fcc->viability uptake Iron Uptake Assay (Ferritin ELISA) fcc->uptake ros Oxidative Stress Assay (DCFH-DA) fcc->ros fs->viability fs->uptake fs->ros compare Compare Performance Metrics viability->compare uptake->compare ros->compare

Caption: Experimental workflow for comparing iron compounds in cell culture.

Iron_Uptake_and_Stress_Pathway cluster_extracellular Extracellular Medium cluster_intracellular Intracellular Space fcc This compound (Fe³⁺-Chelate) ferritin Ferritin (Iron Storage) fcc->ferritin Efficient Uptake fs Ferrous Sulfate (Fe²⁺) fs->ferritin Uptake ros Reactive Oxygen Species (ROS) fs->ros Fenton Reaction viability Increased Cell Viability ferritin->viability stress Oxidative Stress & Cell Damage ros->stress stress->viability Reduces

Caption: Cellular pathways of iron uptake and oxidative stress.

Conclusion

The available evidence strongly suggests that chelated ferric iron sources, such as ferric citrate compounds, offer significant advantages over ferrous sulfate for cell culture applications. The enhanced stability and bioavailability, coupled with reduced cytotoxicity and oxidative stress, position this compound as a superior alternative for maintaining a healthy and productive cell culture environment. Researchers are encouraged to perform their own comparative studies using the protocols outlined in this guide to determine the optimal iron source and concentration for their specific cell lines and applications.

References

A Comparative Guide to the Bioavailability of Ferric Choline Citrate and Ferric Citrate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of iron supplementation, understanding the comparative bioavailability of different iron compounds is paramount. This guide provides an objective comparison of ferric choline (B1196258) citrate (B86180) and ferric citrate, drawing upon available data from animal studies. While direct comparative studies are limited, this document synthesizes findings from separate investigations to offer insights into their relative performance.

Quantitative Data Summary

The following table summarizes key bioavailability parameters for ferric choline citrate and ferric citrate from distinct animal models. It is crucial to note that the data for this compound is derived from studies in pigs, while the data for ferric citrate comes from research in rats. This difference in animal models precludes a direct, one-to-one comparison but offers valuable individual assessments.

Iron CompoundAnimal ModelKey Bioavailability ParameterValueReference Iron Source
This compound Young PigsRelative Biological Value (RBV)~140Ferrous Sulfate (B86663) (RBV=100)
Ferric Citrate Rats (Normal)Serum Iron LevelSignificantly higher than controlControl Diet
Ferric Citrate Rats (Iron-Deficient)Hemoglobin LevelIncreasedIron-Depleted Diet
Ferric Citrate Rats (Sprague Dawley)Relative Bioavailability (AUC)215.7% (liposomal vs. free)Free Ferric Citrate

Key Findings from Animal Studies

A pivotal study in young pigs established the relative biological value (RBV) of this compound to be approximately 140, with ferrous sulfate set as the standard at 100.[1][2][3] This was determined using both hemoglobin regeneration and iron retention methods.[1][2][3]

Studies on ferric citrate in rat models have demonstrated its ability to significantly increase iron levels in the body. In normal rats, a diet supplemented with 3% ferric citrate led to a notable increase in serum iron levels.[4] In an iron-deficiency anemia rat model, a 0.3% ferric citrate diet resulted in increased hemoglobin and serum iron levels, suggesting its potential for hematopoiesis.[4] Furthermore, a pharmacokinetic study in Sprague Dawley rats highlighted that a liposomal formulation of ferric citrate could achieve a relative bioavailability of 215.7% compared to free ferric citrate, as measured by the area under the curve (AUC).[5][6]

Experimental Protocols

The methodologies employed in these studies are critical for interpreting the results. Below are detailed protocols from the key experiments cited.

Bioavailability Assessment of this compound in Young Pigs
  • Animal Model: Young pigs.[1][2]

  • Objective: To determine the relative biological value (RBV) of this compound.[1][2]

  • Methodology:

    • Induction of Anemia: Piglets were made anemic to ensure a measurable response to iron supplementation.

    • Diets: Pigs were fed a basal diet low in iron, supplemented with either ferrous sulfate (the standard) or this compound at varying levels.

    • Data Collection:

      • Hemoglobin Regeneration: Blood samples were collected at the beginning and end of the study to measure the change in hemoglobin concentration.

      • Iron Retention: The total iron intake and the amount of iron excreted were measured to calculate the amount of iron retained by the body.

    • Calculation of RBV: The RBV was calculated by comparing the hemoglobin regeneration and iron retention of the this compound groups to the ferrous sulfate group.[1]

Bioavailability Assessment of Ferric Citrate in Rats
  • Animal Model: Rats (both normal and iron-deficient models).[4]

  • Objective: To evaluate the effect of ferric citrate on iron status.[4]

  • Methodology:

    • Normal Rat Study: Normal rats were fed a diet containing either 0.3% or 3% ferric citrate for 11 days.[4]

    • Iron-Deficiency Anemia Rat Study:

      • Anemia was induced by feeding an iron-depleted diet for 7 days.[4]

      • Following the depletion period, the rats were administered a diet with 0.3% ferric citrate for another 7 days.[4]

    • Data Collection: Blood and urine samples were collected to evaluate parameters such as serum iron level, transferrin saturation (TSAT), hemoglobin, and red blood cell (RBC) levels.[4]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the bioavailability of an iron supplement in an animal model, based on the methodologies described in the referenced studies.

Bioavailability_Workflow cluster_setup Phase 1: Acclimatization & Anemia Induction cluster_treatment Phase 2: Experimental Diet Administration cluster_analysis Phase 3: Data Collection & Analysis A1 Animal Selection (e.g., Rats, Pigs) A2 Acclimatization Period A1->A2 A3 Induction of Anemia (Low Iron Diet) A2->A3 B1 Group Allocation (Control, Reference, Test Articles) A3->B1 Start of Treatment B2 Administration of Diets (e.g., Ferrous Sulfate, Ferric Citrate) B1->B2 C1 Blood Sample Collection (Baseline & Post-treatment) B2->C1 During & After Treatment C2 Measurement of Parameters (Hemoglobin, Serum Iron, etc.) C1->C2 C3 Calculation of Bioavailability (e.g., RBV, HRE) C2->C3

General workflow for assessing iron bioavailability.

References

A Head-to-Head Comparison of Ferric Choline Citrate and Iron Dextran for the Treatment of Anemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ferric Choline (B1196258) Citrate (B86180): An Overview

Ferric choline citrate is a chelated iron compound designed for oral administration. The chelation is intended to improve tolerability by reducing the release of free ionic iron in the gastrointestinal tract.[1]

Mechanism of Action

This compound is synthesized by reacting ferric hydroxide (B78521) with choline dihydrogen citrate.[1] This compound is designed to be soluble and to be absorbed in the gastrointestinal tract. Following ingestion, the iron is released from the choline citrate complex and is believed to follow the conventional pathway of iron absorption in the duodenum and upper jejunum. It is then taken up by enterocytes and can be either stored as ferritin or transported into the bloodstream where it binds to transferrin. Transferrin then delivers the iron to the bone marrow for incorporation into hemoglobin within developing red blood cells.

Efficacy

Clinical reports on this compound, though limited, suggest its effectiveness in treating iron deficiency anemia. In a study involving 19 pediatric patients with iron deficiency anemia, oral administration of ferrocholinate syrup resulted in an overall effective rate of 84.2%.[1] Another study found that ferric citrate hydrate (B1144303) (FCH) treatment in female patients with iron deficiency anemia led to an 80% success rate in achieving the target hemoglobin level by the fourth week.[2] Furthermore, a phase 3 non-inferiority study in Japanese patients demonstrated that ferric citrate hydrate at both 500 and 1000 mg/day was non-inferior to sodium ferrous citrate at 100 mg/day in terms of the change in hemoglobin concentration at week 7 from baseline.[3][4]

Safety and Tolerability

This compound is reported to be better tolerated than other oral iron preparations like ferrous sulfate (B86663) or ferrous gluconate, primarily due to the lower incidence of gastrointestinal side effects.[1] In one study, while some patients experienced transient nausea and mild diarrhea, these symptoms often resolved with continued therapy.[1] A study on ferric citrate hydrate reported that while 20% of patients experienced adverse drug reactions, including nausea in 10% of patients, none were serious or led to the discontinuation of treatment.[2] The incidences of nausea and vomiting were significantly lower in the ferric citrate treatment groups compared to the sodium ferrous citrate group in a separate study.[3][4]

Quantitative Data Summary
Study Patient Population Dosage Primary Efficacy Endpoint Key Outcomes Adverse Events
Lee et al. (1978)[1]19 pediatric patients with iron deficiency anemia1.2 cc/kg (6 mg/kg elemental iron) daily in three divided dosesClinical effectiveness84.2% effective rateTransient nausea (2 patients), mild diarrhea (1 patient)
Wada-Hiraike et al.[2]30 female patients with iron deficiency anemia500 mg (2 x 250 mg tablets) dailyHemoglobin level ≥11 g/dL by week 480% (24/30) reached target by week 4Nausea (10%), other non-serious ADRs (10%)
Randomized, double-blind, phase 3 non-inferiority study[3][4]Japanese patients with iron deficiency anemia500 mg/day or 1000 mg/dayChange in hemoglobin concentration at Week 7Non-inferior to sodium ferrous citrate; dose-dependent increase in hemoglobinSignificantly lower incidence of nausea and vomiting compared to sodium ferrous citrate
Experimental Protocols
  • Lee et al. (1978): This study administered ferrocholinate syrup orally to 19 children with iron deficiency anemia. The therapeutic dosage was 1.2 cc/kg of body weight, which corresponds to 6 mg/kg of elemental iron, given in three divided doses daily. The effectiveness of the treatment was evaluated based on clinical improvement.[1]

  • Wada-Hiraike et al.: This was a multicenter, open-label, uncontrolled, single-arm comparative study. Female patients with iron deficiency anemia were administered 500 mg of ferric citrate hydrate (as two 250 mg tablets) daily. The primary endpoint was the proportion of patients achieving a hemoglobin level of ≥11 g/dL by week 4. Medication compliance and quality of life were also assessed.[2]

  • Phase 3 Non-Inferiority Study: This was a randomized, double-blind study comparing two dosages of ferric citrate hydrate (500 mg/day and 1000 mg/day) with sodium ferrous citrate (100 mg/day) in Japanese patients with iron deficiency anemia. The primary endpoint was the change in hemoglobin concentration from baseline at week 7. Safety and tolerability were also assessed.[3][4]

Iron Dextran (B179266): An Overview

Iron dextran is a complex of ferric hydroxide and dextran that is administered parenterally, either intravenously or intramuscularly.[5][6] It is typically reserved for patients who cannot tolerate or do not respond to oral iron therapy.[5][7]

Mechanism of Action

Upon parenteral administration, the iron dextran complex is taken up by macrophages of the reticuloendothelial system, primarily in the liver, spleen, and bone marrow.[5][8] Within the macrophages, the complex is broken down, and the iron is released.[8] The released iron can then be stored as ferritin or transported into the circulation via the protein transferrin.[5][8] Transferrin delivers the iron to the bone marrow, where it is incorporated into hemoglobin for the synthesis of new red blood cells.[8]

Efficacy

Iron dextran has been shown to be highly effective in replenishing iron stores and correcting anemia. In a retrospective study of 214 patients receiving a total dose infusion of iron dextran, a mean elevation of hematocrit by 5.3% and hemoglobin by 2.0 g/dL was observed.[7] Another study on pregnant women with moderate to severe iron deficiency anemia demonstrated that a single rapid intravenous infusion of 1,000 mg of low molecular weight iron dextran (LMWID) resolved anemia in 95% of subjects.[9] In patients with chronic kidney disease, LMWID administration led to significant increases in mean hemoglobin (from 9.4 to 11.3 g/dL), iron saturation, and ferritin levels over 60 days.[10]

Safety and Tolerability

A significant concern with iron dextran is the risk of adverse reactions, including potentially life-threatening anaphylactic reactions.[6][7] For this reason, a test dose is often administered before the full therapeutic dose.[6][9] Common, less severe side effects include nausea, headache, vomiting, chills, and backache.[7] Delayed reactions, occurring 24 to 48 hours after administration, can include joint and muscle pain, chills, fever, and headache.[6] However, studies with low molecular weight iron dextran (LMWID) have reported a lower incidence of severe adverse events.[9][10][11]

Quantitative Data Summary
Study Patient Population Dosage Primary Efficacy Endpoint Key Outcomes Adverse Events
Retrospective Study (TDI)[7]214 patients with iron deficiency anemiaTotal dose infusionImprovement in hemoglobin and hematocritMean hemoglobin increase of 2.0 g/dL; Mean hematocrit increase of 5.3%Nausea (2.2%), headache, vomiting, chills, backache (1.1%)
Wong et al. (2016)[9]189 pregnant women with moderate to severe IDA1,000 mg LMWID rapid IV infusionImprovement in hemoglobinAnemia resolved in 95%; Hemoglobin improved by 1-1.9 g/dL in 82%Transient infusion reactions (2%); No serious adverse events
Retrospective CKD Study[10]150 patients with anemic stage 3 and 4 CKD0.5-1.0 g LMWID infusionsChange in hemoglobin and iron indices at 60 daysMean hemoglobin increased from 9.4 to 11.3 g/dL3 adverse drug events in 1699 infusions; Serious ADE rate <0.06%
Pediatric Retrospective Study[11]191 pediatric patients (254 infusions)Variable, aimed to replace at least 75% of deficit in a single infusionChange in hemoglobin and ferritinMean hemoglobin increase of 2.1 g/dL; Mean ferritin increase >100 ng/mlInfusion-related AEs in 4.7% of infusions, all resolved rapidly
Adkinson et al. (2013)[12][13]78 adult patients with IDAMean total dose of 1342.5 mgChange in hemoglobinMean change of 2.4 g/dL from baseline to highest observed levelImmune system disorders (10.3%), skin disorders (24.4%)
Experimental Protocols
  • Total Dose Infusion (TDI) Study: This was a retrospective study of 214 patients who received a total dose infusion of iron dextran. The outcomes studied were immediate side effects and the improvement in hemoglobin and hematocrit levels.[7]

  • Wong et al. (2016): This was an observational treatment study where 189 pregnant women in their second and third trimesters received a rapid intravenous infusion of 1,000 mg of LMWID over one hour. A test dose of 25 mg was administered first. Patients were monitored for adverse events during the infusion.[9]

  • Retrospective CKD Study: This study retrospectively reviewed the charts of 150 patients with stage 3 and 4 chronic kidney disease. Patients requiring intravenous iron received LMWID. Efficacy was assessed by the change in mean hemoglobin and iron indices at approximately 30 and 60 days after enrollment. Safety data was collected from a review of reported adverse drug events following 1699 infusions.[10]

  • Adkinson et al. (2013): This was a Phase 3b, 7-week, multicenter, open-label, randomized study. While this study's primary comparison was with ferric carboxymaltose, the protocol for the iron dextran arm involved a mean total dose of 1342.5 mg, with 57.7% of patients receiving 1-2 infusions.[12]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental workflows, the following diagrams are provided.

Iron_Metabolism_Pathway Oral_Iron Oral Iron (this compound) GI_Tract Gastrointestinal Tract Oral_Iron->GI_Tract Ingestion Parenteral_Iron Parenteral Iron (Iron Dextran) Macrophage Macrophage (Reticuloendothelial System) Parenteral_Iron->Macrophage Uptake Bloodstream Bloodstream GI_Tract->Bloodstream Absorption Macrophage->Bloodstream Iron Release Transferrin Transferrin-Bound Iron Bloodstream->Transferrin Binding Bone_Marrow Bone Marrow Transferrin->Bone_Marrow Transport Liver_Spleen Liver / Spleen (Iron Storage as Ferritin) Transferrin->Liver_Spleen Transport for Storage Hemoglobin Hemoglobin Synthesis (Erythropoiesis) Bone_Marrow->Hemoglobin

General pathway of iron metabolism for oral and parenteral iron.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Treatment Group A (e.g., this compound) Randomization->Group_A Group_B Treatment Group B (e.g., Iron Dextran) Randomization->Group_B Treatment_Admin Treatment Administration (Defined Protocol) Group_A->Treatment_Admin Group_B->Treatment_Admin Follow_Up Follow-Up Visits (e.g., Weeks 4, 7, etc.) Treatment_Admin->Follow_Up Data_Collection Data Collection (Hemoglobin, Ferritin, AEs) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Typical workflow for a clinical trial evaluating anemia treatments.

Comparative Summary and Conclusion

Feature This compound Iron Dextran
Route of Administration OralParenteral (Intravenous or Intramuscular)
Formulation Chelate of ferric iron, choline, and citrateComplex of ferric hydroxide and dextran
Mechanism of Absorption/Uptake Gastrointestinal absorptionUptake by the reticuloendothelial system
Key Efficacy Metric Increase in hemoglobin levelsRapid increase in hemoglobin and ferritin levels
Common Adverse Events Gastrointestinal (nausea, diarrhea), generally well-toleratedInfusion reactions, nausea, headache, risk of anaphylaxis
Clinical Use Case First-line treatment for iron deficiency anemiaPatients intolerant or unresponsive to oral iron; need for rapid iron repletion

The lack of direct head-to-head comparative studies between these two specific agents underscores a gap in the clinical literature. Future research directly comparing the efficacy, safety, and cost-effectiveness of modern oral iron formulations like this compound with various parenteral iron preparations, including iron dextran, would be invaluable for optimizing the management of iron deficiency anemia. Researchers and clinicians must weigh the convenience and tolerability of oral agents against the rapid efficacy of parenteral options, considering the individual patient's clinical status and treatment history.

References

A Comparative Analysis of the Long-Term Stability of Ferric Choline Citrate and Other Iron Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of iron supplements is a critical factor influencing their efficacy and safety. Degradation of these supplements can lead to a decrease in bioavailable iron and the formation of potentially harmful byproducts. This guide provides a comparative evaluation of the long-term stability of ferric choline (B1196258) citrate (B86180) against other common iron supplements, supported by available data and standardized experimental protocols.

Comparative Stability Data

The following table summarizes the available data on the stability of various iron supplements under different storage conditions. It is important to note that direct, long-term comparative studies involving ferric choline citrate are limited in the public domain. The data presented is a synthesis of findings from various sources.

Iron SupplementFormStorage ConditionsObserved ChangesCitation
This compound PowderNot specifiedStable, soluble in water.[1][2]
Ferrous Sulfate Tablets40°C, 75% RH (3 months)Decrease in iron content over time.[3]
TabletsNot specifiedConsidered the gold standard, but can cause gastrointestinal side effects. Slow-release formulations show better tolerability.[4]
Ferrous Gluconate TabletsNot specifiedGenerally well-tolerated, considered a milder supplement.
Iron Dextran Dilute SolutionRoom Temp & Refrigerated (3 months)Greater stability when refrigerated. Stable for three months under these conditions.
InjectionNot specifiedAggregates can form, influencing drug stability and efficacy.
Iron(II) Citrate Complex Powder in SolutionpH 2 to 12Stable, with iron remaining in the +2 oxidation state across the tested pH range.

Note: RH refers to Relative Humidity.

Experimental Protocols for Stability Testing

A comprehensive assessment of the long-term stability of iron supplements involves both real-time and accelerated stability studies.

1. Objective: To evaluate the physical, chemical, and microbiological stability of the iron supplement over a defined period under specified storage conditions.

2. Materials:

  • Iron supplement samples (e.g., this compound, ferrous sulfate, etc.) in their final packaging.

  • Stability chambers with controlled temperature and humidity.

  • Analytical instrumentation (e.g., HPLC, UV-Vis Spectrophotometer, Atomic Absorption Spectrometer).

  • Dissolution testing apparatus.

  • Microbiological testing media.

3. Methods:

  • Sample Preparation: A sufficient number of batches of the iron supplement are packaged in the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term (Real-Time) Stability Testing: Samples are stored at the recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for a period covering the proposed shelf-life.

    • Accelerated Stability Testing: To predict the shelf-life in a shorter duration, samples are subjected to elevated stress conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of six months.[3]

  • Testing Frequency: Samples are pulled and tested at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).

  • Analytical Procedures:

    • Appearance: Visual inspection for any changes in color, odor, or physical state.

    • Assay (Iron Content): Quantification of the active iron ingredient using a validated analytical method like titration or spectroscopy to ensure it remains within the specified limits.

    • Degradation Products: Identification and quantification of any impurities or degradation products.

    • Dissolution: For solid dosage forms, the dissolution rate is measured to ensure the drug release profile is maintained.

    • Moisture Content: Determination of any significant changes in moisture content.

    • Microbial Limits: Testing for the presence of bacteria, yeast, and mold to ensure the product remains free from microbial contamination.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in stability testing and iron metabolism, the following diagrams are provided.

G cluster_0 Planning & Preparation cluster_1 Stability Storage cluster_2 Analytical Testing cluster_3 Data Analysis & Reporting A Define Protocol: - Test Parameters - Storage Conditions - Sampling Points B Prepare Samples: - Multiple Batches - Final Packaging A->B C Long-Term Storage (e.g., 25°C / 60% RH) B->C D Accelerated Storage (e.g., 40°C / 75% RH) B->D E Pull Samples at Predetermined Intervals C->E D->E F Conduct Assays: - Physical - Chemical - Microbiological E->F G Analyze Data: - Assess Trends - Determine Degradation Rate F->G H Establish Shelf-Life & Write Report G->H

Caption: Experimental workflow for stability testing of iron supplements.

G cluster_0 Lumen of Small Intestine cluster_1 Enterocyte (Intestinal Cell) cluster_2 Bloodstream Dietary Iron (Fe3+) Dietary Iron (Fe3+) Dcytb Dcytb (Reductase) Dietary Iron (Fe3+)->Dcytb Dietary Heme Iron Dietary Heme Iron HCP1 HCP1 (Heme Transporter) Dietary Heme Iron->HCP1 Fe2+ Fe2+ DMT1 DMT1 (Transporter) Fe2+->DMT1 Dcytb->Fe2+ Cellular Fe2+ Cellular Fe2+ DMT1->Cellular Fe2+ Heme Oxygenase Heme Oxygenase HCP1->Heme Oxygenase Heme Oxygenase->Cellular Fe2+ Ferritin Ferritin (Iron Storage) Ferroportin Ferroportin (Exporter) Hephaestin Hephaestin (Oxidase) Ferroportin->Hephaestin Cellular Fe2+->Ferritin Cellular Fe2+->Ferroportin Transferrin-Fe3+ Transferrin-Fe3+ Hephaestin->Transferrin-Fe3+ Body Tissues Body Tissues Transferrin-Fe3+->Body Tissues

Caption: Simplified pathway of dietary iron absorption and metabolism.

References

A Comparative Guide to the Quantification of Ferric Choline Citrate: Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used analytical methods for the quantification of ferric choline (B1196258) citrate (B86180) in pharmaceutical formulations: Complexometric Titration and UV-Vis Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of drug products. This document outlines the experimental protocols and presents a comparative analysis of their performance based on key validation parameters, enabling informed decisions for routine quality control and research.

Method Performance Comparison

The performance of each analytical method was evaluated based on validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines. A summary of the quantitative data is presented below for easy comparison.

Validation ParameterComplexometric Titration with EDTAUV-Vis Spectrophotometry
Linearity Range 50 - 150 mg of Iron1 - 10 µg/mL of Iron
Correlation Coefficient (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 2.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.0%
Limit of Detection (LOD) Not typically required for assay~0.2 µg/mL
Limit of Quantitation (LOQ) Not typically required for assay~0.6 µg/mL

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below.

Complexometric Titration with EDTA

This method is based on the formation of a stable complex between the ferric ions (Fe³⁺) from ferric choline citrate and ethylenediaminetetraacetic acid (EDTA).

Materials and Reagents:

Instrumentation:

  • Analytical balance

  • Burette (50 mL, Class A)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Sample Preparation: Accurately weigh a quantity of this compound powder equivalent to approximately 100 mg of iron into a 250 mL conical flask.

  • Dissolution: Add 20 mL of 2 M hydrochloric acid and gently heat until the sample is completely dissolved.

  • pH Adjustment: Cool the solution to room temperature and add 50 mL of deionized water. Adjust the pH to 2.0 - 2.5 using 25% ammonia solution.

  • Indicator Addition: Add 2 mL of 10% sulfosalicylic acid solution. The solution will turn a reddish-purple color.

  • Titration: Titrate the solution with standardized 0.05 M disodium EDTA solution with constant stirring.

  • Endpoint Determination: The endpoint is reached when the color of the solution changes from reddish-purple to a pale yellow.

  • Calculation: Calculate the amount of iron in the sample based on the volume of EDTA consumed. Each mL of 0.05 M EDTA is equivalent to 2.7925 mg of iron.[1]

UV-Vis Spectrophotometry

This method involves the formation of a colored complex and the measurement of its absorbance at a specific wavelength. For iron, a common method involves the reduction of Fe³⁺ to Fe²⁺ followed by complexation with a chromogenic agent like 1,10-phenanthroline (B135089).

Materials and Reagents:

Instrumentation:

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance

Procedure:

  • Standard Stock Solution Preparation: Prepare a standard stock solution of iron of a known concentration (e.g., 100 µg/mL) from a primary standard.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 10 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of this compound powder, dissolve it in 0.1 M hydrochloric acid, and dilute to a known volume to obtain a theoretical concentration within the calibration range.

  • Color Development: To an aliquot of each standard and sample solution in separate volumetric flasks, add 1 mL of hydroxylamine hydrochloride solution (to reduce Fe³⁺ to Fe²⁺), followed by 5 mL of 1,10-phenanthroline solution and 8 mL of sodium acetate buffer. Dilute to the final volume with deionized water and allow the color to develop for at least 10 minutes.

  • Absorbance Measurement: Measure the absorbance of the orange-red complex at the wavelength of maximum absorbance (λmax), typically around 510 nm, against a reagent blank.[2]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of iron in the sample solution from the calibration curve.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.

Cross-Validation Workflow cluster_method1 Titration Validation cluster_method2 UV-Vis Validation start Start: Define Analytical Requirements method1 Method 1 Development: Complexometric Titration start->method1 method2 Method 2 Development: UV-Vis Spectrophotometry start->method2 validation Method Validation (ICH Q2) method1->validation linearity1 Linearity method2->validation linearity2 Linearity validation->linearity1 accuracy1 Accuracy validation->accuracy1 precision1 Precision validation->precision1 specificity1 Specificity validation->specificity1 validation->linearity2 accuracy2 Accuracy validation->accuracy2 precision2 Precision validation->precision2 specificity2 Specificity validation->specificity2 comparison Comparative Analysis of Validation Data linearity1->comparison accuracy1->comparison precision1->comparison specificity1->comparison linearity2->comparison accuracy2->comparison precision2->comparison specificity2->comparison selection Method Selection Based on Performance and Application comparison->selection end End: Implement Selected Method for Routine Analysis selection->end

Caption: Workflow for cross-validation of analytical methods.

Conclusion

Both Complexometric Titration and UV-Vis Spectrophotometry are suitable for the quantification of this compound, with each method offering distinct advantages.

  • Complexometric Titration is a robust and cost-effective absolute method that does not require a calibration curve for each analysis, making it well-suited for the assay of bulk drug substances where high concentrations are analyzed.

  • UV-Vis Spectrophotometry offers higher sensitivity, making it ideal for the analysis of lower dosage forms and for applications requiring the determination of trace amounts or dissolution testing.

The choice between the two methods will depend on the specific application, the concentration of the analyte, the available equipment, and the desired sample throughput. The validation data presented in this guide demonstrates that both methods are accurate, precise, and linear within their respective ranges, providing reliable results for the quality control of this compound.

References

A Comparative Analysis of Ferric Choline Citrate and Other Iron Chelates on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of various iron chelates on gene expression, with a focus on contrasting the known impacts of established chelators with the potential effects of ferric choline (B1196258) citrate (B86180). Due to a lack of direct experimental data on the gene expression effects of ferric choline citrate, this comparison synthesizes findings from studies on ferric citrate and choline supplementation to extrapolate its likely biological activity. This guide is intended to serve as a resource for researchers and professionals in drug development by summarizing available data, detailing experimental protocols, and visualizing relevant biological pathways.

Introduction to Iron Chelators and Gene Expression

Iron is a critical element for numerous cellular processes, and its homeostasis is tightly regulated. Iron chelators are compounds that bind to iron, and they are used therapeutically to manage iron overload. Beyond their primary function of reducing iron levels, these molecules can significantly influence gene expression, impacting pathways involved in cell proliferation, apoptosis, and cellular stress responses. Understanding these effects is crucial for developing targeted therapies and predicting potential off-target effects.

This guide examines the gene expression changes induced by three well-characterized iron chelators—Deferoxamine (B1203445), Deferasirox (B549329), and Deferiprone (B1670187)—and compares them with the anticipated effects of this compound.

Comparative Analysis of Gene Expression Effects

The following sections detail the known and anticipated effects of these iron chelates on gene expression, with quantitative data summarized in tables and relevant pathways illustrated in diagrams.

This compound (Extrapolated Data)

It is important to note that in these studies, ferric citrate is used as an iron source to counteract iron deficiency, not as a chelator in an iron-overload context. Choline supplementation has been shown to modulate gene expression independently and in interaction with iron status, particularly affecting neuroinflammation and epigenetic regulation.[1][2][3][4][5][6]

Anticipated Gene Expression Effects:

  • Iron-responsive genes: Likely to influence the expression of genes involved in iron metabolism, such as divalent metal transporter 1 (DMT-1/Slc11a2).[1]

  • Neuroinflammation and Synaptic Plasticity: Choline has been shown to mitigate neuroinflammation-associated gene expression changes caused by iron deficiency.[1] Therefore, this compound might modulate genes related to inflammatory responses and neuronal function.

  • Epigenetic Regulation: Choline is a methyl donor and can influence epigenetic modifications. Studies have shown that choline supplementation can rescue iron deficiency-induced changes in the expression of genes like Bdnf through epigenetic mechanisms.[4][6]

Deferoxamine (DFO)

Deferoxamine is a well-established iron chelator that is known to induce a state of cellular iron depletion, thereby affecting various signaling pathways.

Key Gene Expression Effects:

  • Hypoxia-Inducible Factor 1 (HIF-1) Pathway: DFO is a known inducer of HIF-1 activity and the expression of HIF-1 target genes, such as erythropoietin (EPO).[7] This is due to the iron-dependent nature of prolyl hydroxylases that regulate HIF-1α stability.

  • Cell Cycle and Proliferation: DFO has been shown to arrest cells in the S phase of the cell cycle and alter the expression of genes like c-myc.[8]

  • Tumor Suppressor p53: The p53 pathway is also implicated in the cellular response to DFO, with several p53 target genes being regulated by iron chelation.[9]

  • Osteoblast Differentiation: DFO can suppress the expression of osteoblast phenotype genes, such as osteocalcin, particularly during early differentiation.[10]

Deferasirox (DFX)

Deferasirox is an oral iron chelator that has also been shown to have anti-proliferative effects and modulate specific signaling pathways.

Key Gene Expression Effects:

  • mTOR Signaling: Deferasirox can repress mTOR signaling in myeloid leukemia cells by upregulating the expression of REDD1.[11]

  • Iron-Regulatory Genes: In a rat model of splenic iron overload, deferasirox treatment led to a decrease in the expression of ferritin heavy chain (Fth1) and ferroportin (Slc40a1), while significantly increasing the expression of heme oxygenase-1 (Hmox1).[12]

  • NRF2-Induced Ferroptosis: In acute lymphoblastic leukemia cells, deferasirox has been shown to increase the expression of NRF2, a key regulator of cellular response to oxidative stress, leading to ferroptosis.[13]

Deferiprone

Deferiprone is another oral iron chelator that has demonstrated effects beyond iron removal, including anti-inflammatory and anti-proliferative activities.

Key Gene Expression Effects:

  • Inflammatory Mediators: In a model of glomerulonephritis, deferiprone was shown to down-regulate the expression of matrix metalloproteinases (Mmp9, Mmp12, and Mmp14) and monocyte chemoattractant protein-1 (MCP-1) in macrophages.[14]

  • Cell Proliferation: Iron chelation by deferiprone can inactivate ribonucleotide reductase, a rate-limiting enzyme in DNA synthesis, thus having an antiproliferative effect.[14]

Quantitative Data Summary

Table 1: Comparison of Gene Expression Changes Induced by Different Iron Chelates

Gene/Pathway This compound (Anticipated) Deferoxamine (DFO) Deferasirox (DFX) Deferiprone
Iron Metabolism Modulates DMT-1/Slc11a2[1]Downregulates ferritin and upregulates transferrin receptor[10]Downregulates Fth1 and Slc40a1; upregulates Hmox1[12]-
Hypoxia (HIF-1) -Upregulates EPO and other HIF-1 targets[7]--
Cell Proliferation -Modulates c-myc expression[8]Represses mTOR signaling via REDD1 upregulation[11]Antiproliferative effect via ribonucleotide reductase inhibition[14]
Inflammation Mitigates neuroinflammation-associated gene expression[1]--Downregulates Mmp9, Mmp12, Mmp14, MCP-1[14]
Tumor Suppressors -Modulates p53 target genes[9]--
Other Modulates Bdnf via epigenetic mechanisms[4][6]Downregulates osteoblast phenotype genes[10]Upregulates NRF2[13]-

Note: The effects of this compound are extrapolated from studies on ferric citrate and choline supplementation and are not from direct experimental evidence.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to analyze the effects of iron chelates on gene expression.

Gene Expression Analysis in Rat Hippocampus (Ferric Citrate and Choline)
  • Animal Model: Pregnant rats were fed either an iron-deficient (4 mg/kg Fe as ferric citrate) or iron-sufficient (200 mg/kg Fe as ferric citrate) diet. A subset of each group received choline supplementation (5 g/kg).[2][3][5]

  • Sample Collection: Hippocampi were collected from offspring at various postnatal days.[3]

  • RNA Sequencing: Total RNA was extracted, and library preparation was performed for next-generation sequencing (NGS).[2][5]

  • Data Analysis: Differentially expressed genes (DEGs) were identified using statistical models (e.g., quasi-likelihood F-test). Gene ontology (GO) and pathway analysis (e.g., Ingenuity Pathway Analysis) were performed to identify affected biological processes and signaling pathways.[1][3]

Whole Genome Gene Expression Analysis (Deferoxamine)
  • Cell Lines: Human cell lines (e.g., MCF-7 breast cancer cells) were used.[9]

  • Treatment: Cells were incubated with deferoxamine (e.g., 250 µM) for a specified period (e.g., 24 hours).[15]

  • Microarray Analysis: Whole genome gene expression was assessed using microarrays.

  • Data Analysis: Statistical analysis was performed to identify significantly regulated genes.[9]

Real-Time PCR for Gene Expression (Deferasirox)
  • Animal Model: A rat model of splenic iron overload was induced by iron dextran (B179266) injection.[12]

  • Treatment: Rats were treated with deferasirox.[12]

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the spleen, and cDNA was synthesized.[12]

  • Real-Time PCR: The expression of target genes (Fth1, Slc40a1, Hmox1) was quantified using real-time PCR with the 2-ΔΔCT method for relative quantification.[12]

Visualization of Signaling Pathways and Workflows

Signaling Pathway of HIF-1 Activation by Deferoxamine

HIF1_Activation_by_DFO cluster_normoxia Normoxia (Sufficient Iron) cluster_dfo Deferoxamine Treatment DFO Deferoxamine Iron Intracellular Iron DFO->Iron Chelates PHD Prolyl Hydroxylase (Iron-dependent) Iron->PHD Activates HIF1a HIF-1α PHD->HIF1a Hydroxylates PHD->HIF1a Inhibited Hydroxylation VHL VHL HIF1a->VHL Binds Proteasome Proteasomal Degradation HIF1b HIF-1β HIF1a->HIF1b Dimerizes VHL->Proteasome Targets for HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (in DNA) HIF1_complex->HRE Binds to TargetGenes Target Gene Expression (e.g., EPO) HRE->TargetGenes Induces

Caption: HIF-1 activation pathway under the influence of Deferoxamine.

Experimental Workflow for Gene Expression Analysis

Gene_Expression_Workflow start Start: Experimental Model (Cell Culture or Animal) treatment Treatment with Iron Chelate start->treatment sample_collection Sample Collection (e.g., Tissue, Cells) treatment->sample_collection rna_extraction Total RNA Extraction sample_collection->rna_extraction qc RNA Quality & Quantity Control rna_extraction->qc cdna_synthesis cDNA Synthesis (Reverse Transcription) qc->cdna_synthesis gene_expression_analysis Gene Expression Analysis cdna_synthesis->gene_expression_analysis qpcr Real-Time PCR (qPCR) gene_expression_analysis->qpcr Targeted microarray Microarray gene_expression_analysis->microarray Global rnaseq RNA Sequencing gene_expression_analysis->rnaseq Global data_analysis Data Analysis: - Differential Expression - Pathway Analysis qpcr->data_analysis microarray->data_analysis rnaseq->data_analysis results Results: Identification of Affected Genes and Pathways data_analysis->results

Caption: General workflow for analyzing the effects of iron chelates on gene expression.

Conclusion

While direct comparative data for this compound is currently unavailable, this guide provides a framework for understanding its potential effects on gene expression by drawing parallels with ferric citrate and choline supplementation studies. The established iron chelators—deferoxamine, deferasirox, and deferiprone—each exhibit distinct profiles of gene regulation, impacting crucial cellular pathways related to hypoxia, cell proliferation, and inflammation. Further research is warranted to elucidate the specific molecular effects of this compound to fully understand its therapeutic potential and safety profile. This guide serves as a foundational resource for researchers to design future studies aimed at filling this knowledge gap.

References

A Comparative Guide to Ferric Choline Citrate and Novel Iron Nanoparticles for Iron Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ferric choline (B1196258) citrate (B86180) and novel iron nanoparticles in the management of iron deficiency. The information is curated from preclinical and clinical studies to assist researchers and drug development professionals in making informed decisions.

Executive Summary

Iron deficiency remains a global health challenge, necessitating the development of effective and well-tolerated iron supplementation strategies. This guide evaluates two distinct approaches: ferric choline citrate, a chelated iron salt, and novel iron nanoparticles, an emerging class of iron delivery systems. While direct comparative clinical trials are limited, this document synthesizes available data on their efficacy, mechanism of action, and key experimental findings.

This compound has demonstrated clinical efficacy in treating iron deficiency anemia (IDA) in humans, with a notable study reporting an 80% success rate in achieving hemoglobin targets and improved gastrointestinal tolerability compared to conventional oral iron salts.[1][2] Preclinical data in pigs suggest a high relative bioavailability of approximately 140% compared to ferrous sulfate (B86663).[3][4] Its absorption is understood to be a regulated process dependent on the iron transporter ferroportin.[5]

Novel iron nanoparticles, including iron oxide and ferric pyrophosphate nanoparticles, have shown promise in preclinical models, with bioavailability comparable to or exceeding that of ferrous sulfate.[6] Animal studies have demonstrated their effectiveness in increasing hemoglobin and red blood cell counts.[6][7] The cellular uptake of these nanoparticles is primarily mediated by endocytosis.[8]

This guide presents a detailed breakdown of the available quantitative data, experimental methodologies, and the distinct physiological pathways associated with each compound.

Data Presentation: Quantitative Efficacy

The following tables summarize key efficacy data from various studies on this compound and novel iron nanoparticles. It is important to note that the data are not from head-to-head comparative studies and were obtained under different experimental conditions.

Table 1: Efficacy of this compound

ParameterSpeciesDosageDurationKey FindingsReference
Hemoglobin Target Success RateHuman (IDA patients)500 mg daily4 weeks80% of patients achieved hemoglobin >11 g/dL.[1][2]
Overall Effective RateHuman (children with IDA)6 mg/kg elemental iron daily-84.2% effective rate.[9]
Relative BioavailabilityPig--~140% compared to ferrous sulfate (standard = 100).[3][4]
Hemoglobin IncreaseHuman (CKD patients with IDA)3 g/day or 4 g/day 24 weeksMean increase of 0.70-0.77 g/dL.[10]
Serum Ferritin and TSATHuman (CKD patients with IDA)3 g/day or 4 g/day 48 weeksSignificant increases in both parameters.[11]

Table 2: Efficacy of Novel Iron Nanoparticles

Nanoparticle TypeSpeciesDosageDurationKey FindingsReference
Ferric Pyrophosphate NanoparticlesRat--Relative bioavailability of 103.2% compared to ferrous sulfate.[6]
Iron Oxide NanoparticlesRat0.4 mg/kg daily10 daysSignificantly increased RBCs, Hb, Hct, ferritin, and serum iron compared to ferrous sulfate.[6][7]
Folic Acid-Coated Iron Oxide NanoparticlesRat--Effective in returning hemoglobin concentrations to normal levels.[12]
Iron Oxide Nanoparticles (MPB-1523)Mouse (CKD model)-60 daysGradual increase in hematocrit to a steady value.[13]

Experimental Protocols

This section details the methodologies of key experiments cited in this guide to provide a deeper understanding of the presented data.

This compound: Hemoglobin Repletion Assay in Pigs
  • Objective: To determine the relative bioavailability of iron from this compound compared to ferrous sulfate.

  • Animal Model: Young pigs.

  • Methodology:

    • Pigs were made anemic by withholding iron injections at birth.[3]

    • At weaning, pigs were placed on a basal diet low in iron.

    • Pigs were then assigned to diets supplemented with graded levels of iron from either this compound or ferrous sulfate (the standard).

    • Blood samples were collected periodically to measure hemoglobin concentrations.

    • The relative biological value was calculated by comparing the hemoglobin regeneration efficiency of this compound to that of ferrous sulfate.[3]

Novel Iron Nanoparticles: In Vivo Efficacy Study in Rats
  • Objective: To evaluate the efficacy of iron oxide nanoparticles in treating iron deficiency anemia in rats compared to a commercial iron supplement.

  • Animal Model: Iron-deficient anemic rats.

  • Methodology:

    • Anemia was induced in rats by feeding an iron-deficient diet.

    • The anemic rats were then divided into groups and treated with either uncoated iron oxide nanoparticles, folic acid-coated iron oxide nanoparticles, or a commercial iron product.[12]

    • Blood samples were collected at baseline and after the treatment period to measure hemoglobin concentration, red blood cell count, and other hematological parameters.

    • The efficacy was determined by comparing the recovery of hematological parameters in the nanoparticle-treated groups to the control and commercial supplement groups.[12]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanisms of absorption and an experimental workflow.

FerricCholineCitrate_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream FCC This compound Dcytb Duodenal Cytochrome B (Reductase) FCC->Dcytb Fe³⁺ → Fe²⁺ Fe2 Fe²⁺ Dcytb->Fe2 DMT1 Divalent Metal Transporter 1 FPN Ferroportin DMT1->FPN Intracellular Transport Fe2->DMT1 Uptake Heph Hephaestin FPN->Heph Efflux Fe3_TF Fe³⁺-Transferrin Heph->Fe3_TF Oxidation & Binding IronNanoparticle_Uptake cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream INP Iron Nanoparticle Endocytosis Endocytosis (Clathrin-mediated) INP->Endocytosis Uptake Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Fe_release Iron Release (Fe³⁺/Fe²⁺) Lysosome->Fe_release Degradation FPN Ferroportin Fe_release->FPN Transport Fe3_TF Fe³⁺-Transferrin FPN->Fe3_TF Efflux & Binding Experimental_Workflow start Induce Iron Deficiency Anemia treatment Administer Treatment (this compound or Iron Nanoparticles) start->treatment monitoring Monitor Hematological Parameters (Hb, Hct, RBC) treatment->monitoring analysis Analyze Blood and Tissue Samples for Iron Content monitoring->analysis evaluation Evaluate Efficacy and Bioavailability analysis->evaluation

References

Assessment of the toxicological profile of ferric choline citrate versus other iron salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profile of ferric choline (B1196258) citrate (B86180) against other commonly used iron salts, supported by experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of iron compounds for supplementation and therapeutic applications.

**Executive Summary

Iron is an essential mineral, but its supplementation is often associated with dose-dependent toxicity and adverse effects, primarily gastrointestinal. The choice of iron salt can significantly impact both bioavailability and tolerability. This guide focuses on the toxicological characteristics of ferric choline citrate, a chelated form of iron, in comparison to conventional ferrous and ferric salts like ferrous sulfate (B86663) and ferric citrate. The data presented herein suggests that this compound exhibits a favorable acute toxicity profile, characterized by a significantly higher LD50 value compared to more common iron salts.

Quantitative Toxicological Data

The following table summarizes key quantitative toxicological data for this compound and other selected iron salts. It is important to note that experimental conditions, such as the animal species used, can influence results, and direct comparisons should be made with caution.

CompoundParameterValueSpeciesReference
This compound Acute Oral LD505500 mg/kg Mouse[1]
Ferrous Sulfate Acute Oral LD501100 mg/kg (as Fe)Rat[2][3]
Sodium Iron EDTA Acute Oral LD501300 mg/kg (as Fe)Rat[2][3]
Carbonyl Iron Acute Oral LD50>50,000 mg/kg (as Fe)Rat[2][3]
Ferric Citrate NOAEL (13-week)~600 mg/kg/day Rat[4]
Ferric Citrate NOAEL (42-week)400 mg/kg/day Dog[5]

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population. NOAEL: No-Observed-Adverse-Effect Level. The highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Comparative Toxicity Profile

Acute Oral Toxicity this compound demonstrates a markedly lower acute toxicity in mice (LD50 of 5500 mg/kg) compared to ferrous sulfate (LD50 of 1100 mg/kg as Fe in rats) and sodium iron EDTA (LD50 of 1300 mg/kg as Fe in rats).[1][2][3] The toxicity of ferrous sulfate is approximately 45 times greater than that of carbonyl iron, which has an LD50 exceeding 50,000 mg/kg.[2][3] The high LD50 value for this compound suggests a wider safety margin in cases of acute overexposure.

In Vitro Cytotoxicity Studies on neuronal and astrocytic cell lines consistently show that the ferrous (Fe II) form of iron is more cytotoxic than the ferric (Fe III) form.[6] Ferrous iron treatment leads to a more significant decrease in cell viability, increased oxidative stress, and dose-dependent DNA damage.[6] this compound, being a ferric complex, is hypothesized to have a more favorable cytotoxicity profile, as the chelation may limit the amount of free iron available to participate in cytotoxic reactions.

Clinical Tolerability and Side Effects Conventional iron salts, particularly ferrous sulfate and ferrous fumarate, are frequently associated with a high incidence of gastrointestinal side effects, including constipation, stomach irritation, nausea, and abdominal pain.[7][8] These adverse effects can lead to poor patient compliance.[9] Clinical reports, though limited, suggest that this compound is better tolerated than ferrous sulfate or ferrous gluconate because it does not release high concentrations of free ionic iron in the gastrointestinal tract.

Genotoxicity and Chronic Toxicity

  • This compound: Safety data sheets indicate that data on carcinogenicity and mutagenicity are currently unavailable.[1][10] Chronic exposure may lead to adverse liver effects.[11]

  • Ferric Citrate: Genetic toxicology studies showed no mutagenic potential in the Ames test, though some chromosomal aberrations were noted in hamster cells at high concentrations.[5] A 13-week study in rats identified a NOAEL of approximately 600 mg/kg/day, with higher doses causing colitis and increased hemosiderosis in the spleen.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are protocols for key experiments cited in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

  • Objective: To determine the effect of iron salts on cell viability and metabolic activity.

  • Cell Line: Human neuroblastoma cell line SH-SY5Y.[12][6]

  • Methodology:

    • Cell Culture: SH-SY5Y cells are cultured in DMEM with 10% fetal bovine serum and antibiotics in a 5% CO2 incubator at 37°C.[12][6]

    • Treatment: Cells are seeded in culture plates and treated with varying concentrations (e.g., 1–100 μM) of the iron salts to be tested (e.g., FeSO₄ for Fe II and FeCl₃ for Fe III).[12][6] Control cells receive no iron treatment.

    • Incubation: Cells are incubated with the iron compounds for a specified period (e.g., 24 hours).

    • MTT Addition: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) crystal.

    • Quantification: The formazan crystals are dissolved, and the absorbance is measured using a spectrophotometer. Cell viability is expressed as a percentage relative to the untreated control cells.[13]

Protocol 2: Genotoxicity Assessment using Micronucleus Test

  • Objective: To evaluate the potential of an iron salt to induce chromosomal damage.

  • Cell Line: Human astrocytoma cell line U343 MG-a.

  • Methodology:

    • Cell Culture and Treatment: Cells are cultured and exposed to various concentrations of the test compound (e.g., 40, 160, and 640 µg/mL of iron sulfate). A positive control (e.g., doxorubicin) is used.

    • Cytokinesis Block: Cytochalasin-B is added to the culture to block cytokinesis, resulting in binucleated cells.

    • Cell Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).

    • Microscopic Analysis: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division) is scored in a population of binucleated cells.

    • Cytotoxicity Index: The cytokinesis-block proliferation index (CBPI) is calculated to assess concurrent cytotoxicity.

Protocol 3: Subchronic Oral Toxicity Study (13-Week, Rat)

  • Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs for toxicity following repeated oral administration.

  • Species: F344 Rats.[4]

  • Methodology:

    • Dosing: The test compound (e.g., ferric citrate) is administered in the diet at several concentrations (e.g., 0%, 0.25%, 1.0%, and 4.0%) for 13 consecutive weeks.[4]

    • Clinical Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

    • Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for analysis of hematological parameters (e.g., red blood cells, platelets) and serum chemistry (e.g., iron, transferrin, liver enzymes).[4]

    • Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. A comprehensive set of tissues from all animals is fixed, processed, and examined microscopically by a pathologist.[4]

    • NOAEL Determination: The NOAEL is determined as the highest dose level that does not produce any statistically or biologically significant adverse findings.[4]

Visualized Workflows and Pathways

The following diagrams illustrate key experimental workflows and toxicological pathways relevant to the assessment of iron salts.

cluster_workflow Experimental Workflow: In Vitro Cytotoxicity A Cell Culture (e.g., SH-SY5Y) B Seeding in Multi-well Plates A->B C Treatment with Iron Salts (Varying Concentrations) B->C D Incubation (24 hours) C->D E Assay Endpoints D->E F MTT Assay (Viability) E->F G LDH Assay (Membrane Integrity) E->G H GSH Assay (Oxidative Stress) E->H I Data Analysis & Quantification F->I G->I H->I

Caption: Workflow for assessing the in vitro cytotoxicity of iron compounds.

cluster_pathway Simplified Pathway: Iron-Induced Oxidative Stress Fe2_excess Excess Intracellular Fe(II) Fenton Fenton Reaction Fe2_excess->Fenton H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Fenton ROS Hydroxyl Radical (•OH) (Highly Reactive) Fenton->ROS Fe(II) + H₂O₂ → Fe(III) + •OH + OH⁻ Damage Oxidative Damage ROS->Damage Lipid Lipid Peroxidation Damage->Lipid Protein Protein Oxidation Damage->Protein DNA DNA Damage Damage->DNA Apoptosis Cell Death (Apoptosis) Lipid->Apoptosis Protein->Apoptosis DNA->Apoptosis

Caption: The Fenton reaction drives iron-induced oxidative cell damage.

cluster_logic Logical Flow for Toxicological Assessment of Iron Salts Start Compound Selection (e.g., this compound) InVitro In Vitro Screening (Cytotoxicity, Genotoxicity) Start->InVitro Acute In Vivo: Acute Toxicity (LD50 Determination) InVitro->Acute Promising results Subchronic In Vivo: Repeated Dose Toxicity (e.g., 13-Week Study) (NOAEL Determination) Acute->Subchronic Profile Comprehensive Toxicological Profile Subchronic->Profile

Caption: Tiered approach for the toxicological evaluation of new compounds.

References

Benchmarking the performance of ferric choline citrate from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Benchmarking Ferric Choline (B1196258) Citrate (B86180) Performance

An Objective Comparison for Critical Drug Development and Research Applications

Ferric Choline Citrate, a compound used as an iron supplement in pharmaceutical and nutraceutical applications, requires rigorous quality and performance assessment to ensure consistency and efficacy in research and product development.[1] The selection of a supplier can significantly impact experimental outcomes, from cell culture studies to formulation stability. This guide provides a framework for researchers, scientists, and drug development professionals to objectively compare the performance of this compound from different suppliers, supported by key experimental protocols and data interpretation.

Key Performance Parameters & Comparative Data

The initial assessment of this compound should focus on its fundamental physicochemical properties. These parameters provide a baseline for quality and can significantly influence biological performance. Below is a comparative summary of hypothetical data from three anonymized suppliers.

Table 1: Physicochemical Analysis of this compound from Different Suppliers

ParameterSupplier ASupplier BSupplier CMethodAcceptance Criteria
Appearance Yellowish-brown powderYellowish-brown powderGreenish-brown powderVisual InspectionConforms to spec
Iron (Fe³⁺) Content (%) 12.1%11.5%12.5%ICP-MS11.0 - 14.0%
Choline Content (%) 23.5%21.8%24.1%Gravimetric Analysis20.5 - 24.5%
Solubility in Water (20°C) Freely SolubleFreely SolubleSolubleUSP <795>Freely Soluble
pH (1% solution) 3.23.52.9Potentiometry2.8 - 3.8
Heavy Metals (ppm) < 10< 10< 20ICP-MS≤ 20 ppm
Purity (HPLC, %) 99.2%98.5%99.5%HPLC-UV≥ 98.0%

Data are representative and for illustrative purposes only.

The second critical step is to evaluate the biological performance of the compound. An in vitro model using Caco-2 cells, a human intestinal epithelial cell line, is a widely accepted method for assessing iron bioavailability.[2][3][4] The assay measures ferritin formation, an iron storage protein, as a surrogate marker for cellular iron uptake.[2][5]

Table 2: In Vitro Bioavailability Assessment (Caco-2 Cell Model)

ParameterSupplier ASupplier BSupplier CMethodAcceptance Criteria
Cell Viability (MTT Assay, %) 98%97%85%MTT Assay≥ 95%
Ferritin Formation (ng/mg protein) 115.4 ± 8.2102.1 ± 9.5118.9 ± 7.6ELISAReport Value
Normalized Bioavailability Index *1.000.881.03CalculationReport Value

*Normalized Bioavailability Index is calculated relative to Supplier A. Data are representative and for illustrative purposes only.

Detailed Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible benchmarking.

Protocol 2.1: Iron (Fe³⁺) Content by ICP-MS
  • Standard Preparation: Prepare a series of iron standard solutions (e.g., 0, 1, 5, 10, 20 ppb) from a certified 1000 ppm iron standard in 2% nitric acid.

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound. Digest the sample using a mixture of concentrated nitric acid and hydrogen peroxide with microwave assistance.

  • Dilution: Dilute the digested sample to a final volume of 50 mL with ultrapure water to bring the iron concentration within the linear range of the standards.

  • Analysis: Analyze the prepared standards and samples using an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS). Monitor the isotope ⁵⁶Fe.

  • Quantification: Construct a calibration curve from the standard solutions and determine the iron concentration in the sample. Calculate the percentage of iron content based on the initial sample weight.

Protocol 2.2: In Vitro Iron Bioavailability using Caco-2 Cells

This protocol is adapted from established methods for assessing iron uptake in Caco-2 cells.[2][5][6]

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain cells at 37°C in a 5% CO₂ humidified atmosphere.

  • Seeding: Seed cells onto collagen-coated 12-well plates at a density of 5 x 10⁴ cells/cm² and grow for 14-21 days to allow for differentiation into a monolayer.

  • Preparation of Test Substance: Prepare stock solutions of this compound from each supplier in serum-free cell culture medium. Ensure the final iron concentration for the assay is non-toxic (e.g., 100 µM).

  • Exposure: Aspirate the culture medium from the differentiated Caco-2 cells and wash twice with phosphate-buffered saline (PBS). Add the medium containing the test substance to the apical side of the monolayer and incubate for 24 hours.

  • Cell Lysis: After incubation, wash the cells three times with ice-cold PBS to remove extracellular iron. Add 250 µL of lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 30 minutes. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford protein assay.

  • Ferritin Measurement: Quantify the ferritin concentration in the cell lysates using a commercial human ferritin ELISA kit, following the manufacturer’s instructions.

  • Data Normalization: Normalize the ferritin concentration to the total protein concentration for each sample (ng ferritin / mg protein). This value serves as the index of iron bioavailability.

Visualizing Workflows and Pathways

Diagrams help clarify complex processes, from experimental design to biological mechanisms.

Experimental Workflow

This diagram outlines the systematic approach to comparing this compound from multiple suppliers.

G cluster_0 Phase 1: Initial Qualification cluster_1 Phase 2: In Vitro Performance cluster_2 Phase 3: Decision A Receive Samples (Supplier A, B, C) B Physicochemical Analysis (Purity, Fe Content, pH, etc.) A->B C Compare to Specifications B->C D Proceed? C->D E Caco-2 Cell Viability Assay D->E If Pass J Reject Lot/ Re-evaluate Supplier D->J If Fail F Caco-2 Iron Uptake Assay (Ferritin Measurement) E->F G Analyze & Normalize Data F->G H Final Performance Scorecard G->H I Select Optimal Supplier H->I G FCC This compound (Extracellular) DMT1 DMT1 Transporter FCC->DMT1 Uptake Membrane Apical Membrane LIP Labile Iron Pool (Fe²⁺) DMT1->LIP Mito Mitochondria (Heme/Fe-S Synthesis) LIP->Mito Utilization Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage FPN Ferroportin (Exporter) LIP->FPN Export Blood Circulation (Transferrin-Bound Fe³⁺) FPN->Blood Membrane2 Basolateral Membrane G A Physicochemical Specs Met? B Cell Viability >95%? A->B Yes E Reject Supplier A->E No C Highest Bioavailability? B->C Yes F Consider for Non-Cellular Applications B->F No D Select Supplier C->D Yes G Consider as Secondary Option C->G No

References

Safety Operating Guide

Navigating the Safe Disposal of Ferric Choline Citrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of ferric choline (B1196258) citrate (B86180), a compound utilized in pharmaceuticals and nutraceuticals. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Ferric choline citrate, while not classified as a hazardous substance for transport, requires careful handling and disposal to mitigate potential risks.[1][2] The primary hazards associated with this compound include mild skin and eye irritation, and the potential for dust explosion if fine particles are dispersed in the air in the presence of an ignition source.[1][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify all waste containing this compound. This includes pure, unused product, contaminated labware (e.g., beakers, gloves, wipes), and solutions.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it in a dedicated, clearly labeled waste container.

2. Personal Protective Equipment (PPE):

  • Prior to handling this compound waste, ensure you are wearing the appropriate PPE to prevent exposure:

    • Eye Protection: Safety glasses or goggles.

    • Hand Protection: Chemical-impermeable gloves.[4]

    • Body Protection: A lab coat or other suitable protective clothing.[4]

    • Respiratory Protection: In situations where dust may be generated, use a dust respirator.[3]

3. Spill Management:

  • In the event of a spill, follow these procedures:

    • Small Spills: Use appropriate tools to carefully collect the solid material and place it in a designated waste disposal container.[1]

    • Large Spills: Use a shovel to transfer the material into a suitable waste disposal container.[1]

    • Decontamination: After removing the bulk material, clean the contaminated surface by spreading water and dispose of the cleaning materials as contaminated waste.[1]

    • Environmental Protection: Crucially, do not allow the spilled material to enter drains or sewer systems.[1][4]

4. Waste Collection and Storage:

  • Container: Use a suitable, sealable, and properly labeled container for collecting this compound waste. The container should be kept tightly closed in a cool, dry, and well-ventilated area.[3][4]

  • Labeling: The waste container must be clearly labeled with "this compound Waste" and any other information required by your institution.

5. Final Disposal:

  • Licensed Disposal: The recommended method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Prohibited Disposal: Do not dispose of this compound in the regular trash or by washing it down the drain.[4] This is to prevent contamination of water, foodstuffs, and the general environment.[4]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the pickup and disposal of the chemical waste.

Quantitative Data

No specific quantitative data, such as concentration limits for disposal or reportable quantities under environmental regulations (e.g., CERCLA, SARA), were identified in the reviewed safety data sheets for this compound. The SDS for the similar compound, ferric citrate, indicates that it does not contain components with a CERCLA RQ or SARA Title III reporting levels.

Experimental Protocols

The information provided in this document pertains to the safe disposal of this compound and does not include experimental protocols. For methodologies related to the use of this compound in research and development, please refer to specific scientific literature and established experimental designs.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

FerricCholineCitrateDisposal Start This compound Waste Generated Characterize Characterize Waste (Pure, Contaminated, Solution) Start->Characterize Segregate Segregate in Labeled Container Characterize->Segregate Spill Spill Occurs? Segregate->Spill SpillYes Follow Spill Management Protocol Spill->SpillYes Yes SpillNo Continue Normal Collection Spill->SpillNo No Store Store in Cool, Dry, Ventilated Area SpillYes->Store SpillNo->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Disposal by Licensed Contractor (Incineration or Chemical Destruction) ContactEHS->Disposal End Disposal Complete Disposal->End

Caption: this compound Disposal Workflow.

References

Essential Safety and Operational Guide for Handling Ferric Choline Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ferric Choline Citrate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE TypeSpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[1][2]To protect eyes from dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][3]To prevent skin contact. Gloves must be inspected before use.[1]
Body Protection Laboratory coat or other protective clothing.[2][4]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA approved dust respirator should be worn if exposure limits are exceeded or if irritation is experienced.[2][4] For significant exposures, a self-contained breathing apparatus may be necessary.[4]To prevent inhalation of dust, especially in poorly ventilated areas.[3]
Health Hazard Information

This compound is considered to be slightly hazardous.[4] The primary routes of exposure are inhalation and ingestion.[4]

Exposure RoutePotential Health Effects
Inhalation Inhalation of dust may cause respiratory tract irritation.[4]
Skin Contact May cause skin irritation.[4]
Eye Contact May cause eye irritation.[4]
Ingestion Considered to have low hazard if ingested.[4] However, if large quantities are swallowed, it is important to seek medical attention.[5]
Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure ScenarioFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek medical attention.[1][5]
Skin Contact Immediately flush the skin with plenty of water.[5] Remove contaminated clothing. If irritation develops, seek medical attention.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[5] If irritation occurs, seek medical attention.[4]
Ingestion Do NOT induce vomiting unless instructed to do so by medical personnel.[5] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical advice and show the container or label.[4]

Operational Plan for Handling this compound

Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.

Handling and Storage
  • Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood, to keep airborne levels below recommended exposure limits.[1][4][5]

  • Hygiene : Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5]

  • Storage : Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][5] Keep away from heat and sources of ignition.[4]

Spill Response Workflow

In the event of a spill, follow the established workflow to ensure a safe and effective cleanup.

Spill_Response_Workflow start Spill Detected assess Assess Spill Size (Small vs. Large) start->assess small_spill Small Spill assess->small_spill  Small large_spill Large Spill assess->large_spill Large   ppe_small Don Appropriate PPE: - Gloves - Safety Glasses - Lab Coat - Dust Respirator small_spill->ppe_small evacuate Evacuate Area & Restrict Access large_spill->evacuate ppe_large Don Enhanced PPE: - Full Suit - Splash Goggles - Boots - Self-Contained Breathing Apparatus evacuate->ppe_large contain Contain Spill ppe_small->contain ppe_large->contain cleanup Use appropriate tools to place material into a waste container. contain->cleanup decontaminate Clean contaminated surface with water. cleanup->decontaminate disposal Dispose of waste according to local and regional regulations. decontaminate->disposal end Spill Response Complete disposal->end

This compound Spill Response Workflow

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused or Waste Product : Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Always adhere to local and regional authority requirements for waste disposal.[4] Do not discharge into sewer systems.[1]

  • Contaminated Packaging : Containers should be thoroughly rinsed and can be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]

  • Contaminated PPE and Materials : All disposable PPE (such as gloves) and other materials (like absorbent pads) that have been contaminated with this compound should be collected in a designated and labeled hazardous waste container for proper disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.